Bixafen-desmethyl
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O/c18-12-3-1-8(5-13(12)19)10-6-9(20)2-4-14(10)24-17(26)11-7-23-25-15(11)16(21)22/h1-7,16H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKWJIRAAGGZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Bixafen-desmethyl chemical structure and properties
An In-Depth Technical Guide to Bixafen-desmethyl: Structure, Properties, and Analysis
Introduction
This compound, also known as M21, is the principal metabolite of Bixafen, a broad-spectrum pyrazole-carboxamide fungicide.[1][2] Bixafen functions by inhibiting the succinate dehydrogenase (SDHI) enzyme, a critical component of the mitochondrial respiratory chain in fungi, thereby disrupting cellular energy production.[3][4][5] The primary metabolic transformation of Bixafen in various environmental and biological systems is the demethylation of the pyrazole ring, leading to the formation of this compound.[1][2][3] Consequently, the detection and quantification of this metabolite are crucial for comprehensive residue analysis, dietary risk assessment, and environmental monitoring.[1] This guide provides a detailed technical overview of this compound, covering its chemical structure, physicochemical properties, metabolic formation, and state-of-the-art analytical methodologies for its determination.
Chemical Identity and Physicochemical Properties
This compound is structurally similar to its parent compound, differing only by the absence of a methyl group on the pyrazole ring. This structural change slightly alters its physicochemical properties.
Chemical Structure
The molecular structure of this compound is depicted below. It consists of a dichlorinated and fluorinated biphenyl group linked via an amide bond to a difluoromethyl-pyrazole-carboxamide moiety.
Caption: Metabolic pathway of Bixafen to this compound and subsequent products.
Analytical Methodologies for Quantification
Accurate quantification of this compound is essential for regulatory compliance and risk assessment. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the standard technique due to its high sensitivity and specificity. [6][7]
Rationale for Method Selection
The choice of HPLC-MS/MS is driven by the need to detect low residue levels in complex matrices such as soil, water, and biological tissues. [6]The chromatographic separation (HPLC) isolates the analyte from matrix interferences, while the mass spectrometer (MS/MS) provides definitive identification and quantification based on the specific mass-to-charge ratio (m/z) of the precursor ion and its characteristic product ions. [7]The use of stable isotope-labeled internal standards is a self-validating measure, correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy. [7]
Standard Protocol: Analysis in Soil
The following protocol outlines a validated method for the determination of this compound in soil samples. [7] Step 1: Sample Preparation and Extraction
-
Weigh 20 g of a homogenized soil sample into a microwave-safe extraction vessel.
-
Add 40 mL of an acetonitrile/water mixture (4:1, v/v).
-
Perform microwave-assisted extraction according to instrument parameters. This accelerates the extraction process by using microwave energy to heat the solvent.
-
Allow the extract to cool to room temperature.
-
Centrifuge a subsample of the extract to pellet fine soil particles.
Step 2: Internal Standard Fortification and Dilution
-
Transfer a known volume of the supernatant (e.g., 1 mL) to a new vial.
-
Add a precise amount of a stable isotope-labeled this compound internal standard solution. This is critical for accurate quantification.
-
Dilute the sample as needed with an appropriate solvent to bring the analyte concentration within the calibrated range of the instrument.
Step 3: HPLC-MS/MS Analysis
-
Chromatography: Inject an aliquot of the final extract onto a reversed-phase HPLC column (e.g., C18). Use a gradient elution program with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.
-
Mass Spectrometry: Operate the tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI), typically in negative ion mode for this compound. [7] * Precursor Ion (Q1): m/z 398
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known standards.
-
Confirm the identity of the analyte by verifying the presence of the confirmation ion and ensuring the ion ratio is within acceptable tolerance limits.
Caption: Workflow for the analysis of this compound in soil samples.
Toxicological Significance
While the parent compound Bixafen has undergone extensive toxicological evaluation, the properties of its metabolites are also critical for a complete safety assessment.
-
Aquatic Toxicity: this compound is classified under the Globally Harmonized System (GHS) as very toxic to aquatic life (H400). [8]This highlights the importance of monitoring its presence in environmental water bodies to prevent adverse ecological impacts.
-
Residue Definition: Regulatory bodies often include major metabolites in the overall residue definition for dietary risk assessment. For commodities of animal origin and for assessing dietary exposure from rotational crops, the residue definition for Bixafen includes both the parent compound and this compound, expressed as Bixafen equivalents. [1][6]This ensures that the total potential toxicological burden is considered.
Conclusion
This compound is the key metabolite of the fungicide Bixafen, formed through a straightforward demethylation reaction. Its chemical and physical properties, along with its toxicological profile, make it a significant analyte in food safety and environmental science. The robust and highly specific analytical methods based on HPLC-MS/MS enable its reliable quantification at trace levels. A thorough understanding of this compound is, therefore, indispensable for researchers, scientists, and regulatory professionals involved in the lifecycle management of Bixafen-containing products.
References
-
World Health Organization (WHO). (2013). BIXAFEN. Link
-
Australian Pesticides and Veterinary Medicines Authority (APVMA). (2014). Public Release Summary on the evaluation of the new active Bixafen. Link
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Food and Agriculture Organization of the United Nations (FAO). (2013). BIXAFEN (262) First draft. Link
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University of Hertfordshire. Bixafen - AERU. Link
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National Center for Biotechnology Information. This compound. PubChem Compound Database. Link
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United States Environmental Protection Agency (EPA). Modification of the analytical method 00952 / M001. Link
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Norwegian Scientific Committee for Food Safety (VKM). (2014). Risk assessment of the metabolite M44 of bixafen. Link
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Food and Agriculture Organization of the United Nations (FAO). (2016). BIXAFEN (262). Link
-
Minnesota Department of Agriculture. (2020). Bixafen New Active Ingredient Review. Link
-
Pharmaffiliates. This compound. Link
-
LGC Standards. Bixafen desmethyl Solution. Link
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An In-depth Technical Guide to Bixafen-desmethyl (CAS Number: 1655498-06-8)
Introduction
Bixafen-desmethyl, also known as N-Desmethyl Bixafen, is primarily recognized as a significant metabolite of Bixafen, a broad-spectrum pyrazole-carboxamide fungicide.[1][2] Bixafen is utilized in agriculture to control a range of fungal diseases in crops like cereals and rape plants by inhibiting mitochondrial respiration.[1][2][3] Consequently, the presence and behavior of this compound in environmental and biological systems are of considerable interest to researchers, toxicologists, and professionals in drug and pesticide development. This guide provides a comprehensive technical overview of this compound, synthesizing available data on its chemical properties, presumed synthesis, mechanism of action, analytical detection, and toxicological relevance.
Chemical and Physical Properties
This compound is chemically identified as N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide.[4] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1655498-06-8 | [4][5] |
| Molecular Formula | C₁₇H₁₀Cl₂F₃N₃O | [4][5] |
| Molecular Weight | 400.18 g/mol | [6] |
| IUPAC Name | N-[2-(3,4-dichlorophenyl)-4-fluorophenyl]-5-(difluoromethyl)-1H-pyrazole-4-carboxamide | [4] |
| SMILES | C1=CC(=C(C=C1C2=C(C=CC(=C2)F)NC(=O)C3=C(NN=C3)C(F)F)Cl)Cl | [4] |
| Hydrogen Bond Donor Count | 2 | [4] |
| Hydrogen Bond Acceptor Count | 5 | [4] |
| Rotatable Bond Count | 4 | [4] |
| Topological Polar Surface Area | 57.8 Ų | [4] |
| XLogP3-AA | 4.7 | [4] |
Chemical Structure
Caption: Chemical Structure of this compound.
Synthesis and Formation
This compound is formed in biological systems through the demethylation of the pyrazole ring of its parent compound, Bixafen.[7] This metabolic transformation is a key step in the biotransformation of Bixafen within organisms.[7][8]
While there is no direct industrial synthesis for this compound, as it is primarily a metabolite, its synthesis can be conceptually derived from the manufacturing process of Bixafen. The synthesis of Bixafen typically involves the coupling of a substituted aniline with a pyrazole carboxylic acid derivative.[9][10] A plausible synthetic route for this compound would involve the use of a pyrazole precursor that lacks the N-methyl group.
Conceptual Synthesis Workflow
Caption: Conceptual synthesis workflow for this compound.
Mechanism of Action: A Succinate Dehydrogenase Inhibitor
As a derivative of Bixafen, this compound is presumed to share the same mechanism of action. Bixafen acts as a succinate dehydrogenase inhibitor (SDHI).[2][3][11] SDHIs disrupt the fungal mitochondrial respiratory chain at Complex II (succinate dehydrogenase), a critical enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain.[3][12][13][14] By binding to the ubiquinone binding site of the SDH enzyme, it blocks the oxidation of succinate to fumarate, thereby inhibiting cellular respiration and leading to fungal cell death.[12][13] This mode of action is highly effective against a broad spectrum of fungal pathogens.[3][15]
Signaling Pathway of SDHI Action
Caption: this compound inhibits Complex II of the mitochondrial respiratory chain.
Analytical Methodology
The detection and quantification of this compound, often in conjunction with its parent compound Bixafen, is crucial for residue analysis in food, soil, and biological matrices. The most common and reliable analytical technique is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).[1][2]
| Parameter | Description |
| Technique | High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) |
| Extraction | Samples are typically extracted with a mixture of acetonitrile and water.[1][16] For fatty matrices, n-hexane may be used.[1] Microwave-assisted extraction can enhance recovery from soil samples.[1][16] |
| Clean-up | Solid-Phase Extraction (SPE) with a C18 sorbent is commonly employed for sample clean-up.[1] |
| Detection | Electrospray ionization (ESI) in Multiple Reaction Monitoring (MRM) mode is used for sensitive and selective detection.[1][16] |
| Quantification | Isotope-labeled internal standards are utilized to ensure accurate quantification.[1][16] |
| Limit of Quantification (LOQ) | The LOQ for the total residue of Bixafen and this compound is reported to be as low as 0.02 mg/kg in some matrices and 5.0 µg/kg in soil.[1] |
General Analytical Workflow
Caption: General workflow for the analysis of this compound.
Detailed Protocol for Soil Analysis
The following protocol is adapted from a method modification for the analysis of this compound in soil.[16]
-
Sample Preparation: Weigh 20 g of the soil sample into a microwave-safe extraction vessel.
-
Fortification (for QC): For recovery experiments, add a known amount of this compound standard solution.
-
Extraction: Add 40 ml of an acetonitrile/water (4:1, v/v) mixture to the sample.
-
Microwave-Assisted Extraction: Extract the sample in a microwave extractor for a specified time and power (e.g., 3 minutes at 250 W).
-
Internal Standard Addition: Add an appropriate volume of an isotopically labeled internal standard solution and homogenize.
-
Centrifugation: Transfer approximately 1.5 ml of the extract into a centrifuge tube and centrifuge at high speed (e.g., >12,000 g) for 5 minutes to remove fine particles.
-
Analysis: Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.
Metabolism and Toxicology
This compound is a primary metabolite of Bixafen, formed by the desmethylation of the pyrazole nitrogen.[7] This metabolic conversion is observed in various organisms, including rats and hens, as well as in rotational crops.[1] In animal studies, Bixafen is rapidly absorbed and metabolized, with this compound being one of the major identified metabolites.[7][8] Further metabolism can involve hydroxylation of the phenyl rings and subsequent conjugation with glucuronic acid or glutathione.[7]
| Organism | Metabolic Pathway | Key Findings |
| Rats | Demethylation of the pyrazole ring to form this compound is a primary metabolic step.[7] Subsequent hydroxylation and conjugation reactions also occur.[7] | Bixafen is almost completely absorbed and rapidly metabolized and excreted.[8] |
| Hens & Goats | The metabolic pathway is comparable to that in rats, with this compound being a significant metabolite.[1] | Residues of Bixafen and this compound can be detected in eggs and tissues.[1] |
| Rotational Crops | This compound is a major metabolite found in crops grown in soil previously treated with Bixafen.[1] | Due to the persistence of Bixafen in soil, residues of the parent compound and its desmethyl metabolite can be taken up by subsequent crops.[2] |
From a toxicological standpoint, this compound is typically evaluated as part of the overall residue definition for Bixafen in dietary risk assessments.[2] While Bixafen itself has been studied for various toxicological endpoints, including potential neurotoxicity, specific toxicological data for isolated this compound is less common.[17] However, given its structural similarity and shared mechanism of action, its toxicological profile is considered in conjunction with Bixafen. The GHS classification for this compound indicates it is very toxic to aquatic life.[4]
Conclusion
This compound is a crucial analyte in the study of the fungicide Bixafen. As its major metabolite, understanding its chemical properties, formation, and behavior in the environment and biological systems is essential for comprehensive risk assessment and regulatory compliance. The analytical methods, primarily HPLC-MS/MS, are well-established for its detection. Future research may focus on elucidating any unique toxicological properties of this compound that differ from its parent compound.
References
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Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]
-
World Health Organization. (2013). BIXAFEN. Retrieved from [Link]
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Federal Institute for Risk Assessment, Berlin, Germany. (n.d.). BIXAFEN (262). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
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bioRxiv. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Retrieved from [Link]
- Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
-
Norwegian Scientific Committee for Food Safety. (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Retrieved from [Link]
-
PubMed. (n.d.). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). 49877199-bixafen-ecm-soil.pdf. Retrieved from [Link]
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PubMed. (n.d.). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Retrieved from [Link]
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ANSES. (n.d.). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. Retrieved from [Link]
- Avenot, H. F., & Michailides, T. J. (2010). Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicides in phytopathogenic fungi. Crop Protection, 29(7), 643-651.
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ResearchGate. (n.d.). Succinate dehydrogenase inhibitor fungicides and the modifications on the bridge. Retrieved from [Link]
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Applied and Environmental Microbiology. (n.d.). The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis. Retrieved from [Link]
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Scribd. (n.d.). Pesticides and Metabolites. Retrieved from [Link]
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Amazon S3. (2017). REFERENCE STANDARDS FOR RESIDUE ANALYSIS 2017. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of Bixafen-desmethyl
Introduction
Bixafen-desmethyl, the primary metabolite of the widely used fungicide Bixafen, is a compound of significant interest to researchers in agrochemistry, environmental science, and toxicology.[1][2] As a succinate dehydrogenase inhibitor (SDHI), its biological activity and environmental fate are crucial areas of study.[3][4] This technical guide provides a comprehensive overview of a plausible synthetic route to this compound and the analytical techniques required for its thorough characterization. This document is intended for researchers, scientists, and professionals in drug and pesticide development, offering both theoretical grounding and practical, step-by-step methodologies.
This compound, chemically known as N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, shares the core pyrazole carboxamide structure responsible for its fungicidal activity.[2] Understanding its synthesis is paramount for producing analytical standards, enabling metabolism studies, and developing new fungicidal analogs.
Proposed Synthesis of this compound
The overall synthetic strategy is depicted below:
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (Precursor 1)
The synthesis of the pyrazole core is a critical first stage. While the methylated version is more commonly described for Bixafen synthesis, the unmethylated analog is the target here.[7]
Protocol for Synthesis of 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), combine ethyl difluoroacetate and ethyl formate in a suitable solvent like anhydrous ethanol.
-
Claisen Condensation: Slowly add a solution of sodium ethoxide in ethanol to the flask at 0-5 °C. Allow the mixture to stir and gradually warm to room temperature overnight to form the sodium salt of ethyl 2-formyl-4,4-difluoro-3-oxobutanoate.
-
Cyclization with Hydrazine: Cool the reaction mixture again to 0-5 °C and add a solution of hydrazine hydrate dropwise. The choice of hydrazine hydrate over methylhydrazine is the key deviation from the Bixafen synthesis, leading to the desired N-unsubstituted pyrazole.[7] Stir the reaction at room temperature for several hours until TLC or LC-MS analysis indicates the completion of the cyclization to form ethyl 3-(difluoromethyl)-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide to the reaction mixture and heat to reflux for 2-4 hours to hydrolyze the ester.
-
Acidification and Isolation: After cooling to room temperature, carefully acidify the mixture with hydrochloric acid until a precipitate forms. The solid product, 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid, is then collected by filtration, washed with cold water, and dried under vacuum.[1]
Part 2: Synthesis of 2-amino-3',4'-dichloro-5-fluorobiphenyl (Precursor 2)
The synthesis of the substituted aminobiphenyl moiety can be achieved through a diazotization and coupling reaction.
Protocol for Synthesis of 2-amino-3',4'-dichloro-5-fluorobiphenyl:
-
Diazotization: In a vessel cooled to 0-5 °C, dissolve 3,4-dichloroaniline in a mixture of concentrated sulfuric acid and water. Slowly add a solution of nitrosylsulfuric acid dropwise while maintaining the low temperature to form the diazonium salt.
-
Gomberg-Bachmann Coupling: In a separate reaction vessel, heat 4-fluoroaniline to 70-90 °C. Add the freshly prepared diazonium salt solution dropwise to the hot 4-fluoroaniline. The coupling reaction will proceed with the evolution of nitrogen gas.
-
Work-up and Purification: After the addition is complete, continue stirring for 1-2 hours. Cool the reaction mixture and neutralize it with an aqueous base. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-amino-3',4'-dichloro-5-fluorobiphenyl.
Part 3: Final Amide Coupling to Yield this compound
The final step involves the formation of an amide bond between the two synthesized precursors. To facilitate this, the carboxylic acid is typically converted to a more reactive acid chloride.[5]
Protocol for Amide Coupling:
-
Acid Chloride Formation: In a flask under an inert atmosphere, suspend 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid in a dry, aprotic solvent such as dichloromethane or toluene. Add thionyl chloride (SOCl₂) or oxalyl chloride dropwise at room temperature. A catalytic amount of DMF can be added if oxalyl chloride is used. Heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. The solvent and excess reagent are then removed under vacuum to yield the crude 3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride.[5][8]
-
Amide Formation: Dissolve the crude acid chloride in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane. In a separate flask, dissolve 2-amino-3',4'-dichloro-5-fluorobiphenyl and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. Cool the amine solution to 0-5 °C and add the acid chloride solution dropwise.[5]
-
Reaction Monitoring and Isolation: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: The combined organic extracts are washed with dilute acid, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. After solvent evaporation, the crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.[9][10]
Characterization of this compound
A rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.
Caption: Analytical workflow for the characterization of this compound.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is the method of choice for assessing the purity of the final compound.[3]
-
Mobile Phase: A gradient of acetonitrile and water (often with a formic acid modifier) is typically effective for separating this compound from any remaining starting materials or by-products.
-
Stationary Phase: A C18 reversed-phase column is commonly used.
-
Detection: UV detection, typically in the range of 220-280 nm, is suitable for this aromatic compound. The purity is determined by the peak area percentage of the main component.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound.
-
Expected Molecular Weight: C₁₇H₁₀Cl₂F₃N₃O has a calculated molecular weight of approximately 400.01 g/mol .[2]
-
Ionization Technique: Electrospray ionization (ESI) in positive mode is generally effective, and the protonated molecule [M+H]⁺ would be expected at m/z ≈ 401.
-
High-Resolution MS (HRMS): This technique provides a highly accurate mass measurement, confirming the elemental composition.
-
Tandem MS (MS/MS): Fragmentation analysis can provide further structural confirmation by identifying characteristic daughter ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structural elucidation.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the biphenyl system, the pyrazole proton, the N-H proton of the amide, and the characteristic triplet for the CHF₂ group. The amide proton (CONH) signal is typically observed as a broad singlet in the downfield region (δ 10-11 ppm).[5]
-
¹³C NMR: The carbon spectrum will confirm the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide will appear in the range of δ 160-165 ppm.[5]
-
¹⁹F NMR: The fluorine NMR will show signals corresponding to the fluorine on the biphenyl ring and the two equivalent fluorine atoms of the difluoromethyl group, which will appear as a doublet due to coupling with the proton.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A characteristic absorption band for the amide N-H group is expected around 3300 cm⁻¹.
-
C=O Stretch: A strong absorption for the amide carbonyl group will be present in the region of 1650-1680 cm⁻¹.
-
C-F and C-Cl Stretches: Absorptions corresponding to the carbon-fluorine and carbon-chlorine bonds will be observed in the fingerprint region.
| Technique | Parameter | Expected Result for this compound |
| HPLC/UPLC | Purity | >95% peak area |
| HRMS (ESI+) | [M+H]⁺ | m/z ≈ 401.0231 |
| ¹H NMR | Amide Proton (N-H) | δ ≈ 10-11 ppm (broad singlet) |
| Difluoromethyl Proton (CHF₂) | δ ≈ 6.5-7.5 ppm (triplet, J ≈ 54 Hz) | |
| Aromatic & Pyrazole Protons | δ ≈ 7.0-8.5 ppm (complex multiplets) | |
| ¹³C NMR | Amide Carbonyl (C=O) | δ ≈ 160-165 ppm |
| FTIR | N-H Stretch | ~3300 cm⁻¹ |
| C=O Stretch | ~1670 cm⁻¹ |
Conclusion
This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of this compound. By following the detailed protocols for the synthesis of the key pyrazole and biphenyl precursors and their subsequent amide coupling, researchers can obtain this important metabolite for further study. The comprehensive characterization workflow ensures the identity and purity of the final compound, providing a reliable standard for analytical and biological investigations. The methodologies described herein are grounded in established chemical principles and provide a solid foundation for professionals working in the field of agrochemical development and research.
References
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Available at: [Link]
- Synthesis method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid. (2024). Google Patents.
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Formation of amides: One-pot condensation of carboxylic acids and amines mediated by TiCl4. (2025). ResearchGate. Available at: [Link]
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Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. Available at: [Link]
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This compound. (n.d.). PubChem. Available at: [Link]
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Determination of succinate-dehydrogenase-inhibitor fungicide residues in fruits and vegetables by liquid chromatography-tandem mass spectrometry. (2015). National Institutes of Health. Available at: [Link]
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Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (2018). National Institutes of Health. Available at: [Link]
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Synthesis, Structure, and Antifungal Activities of 3-(Difluoromethyl)-Pyrazole-4-Carboxylic Oxime Ester Derivatives. (2022). ResearchGate. Available at: [Link]
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Bixafen. (n.d.). AERU, University of Hertfordshire. Available at: [Link]
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1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis. (1996). ACS Publications. Available at: [Link]
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BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. (n.d.). Food and Agriculture Organization of the United Nations. Available at: [Link]
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Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]
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Bixafen. (2018). Regulations.gov. Available at: [Link]
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Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Innovative Journal. Available at: [Link]
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Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. (2022). Taylor & Francis Online. Available at: [Link]
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3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Available at: [Link]
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Studies on Succinate Dehydrogenase. (2025). ResearchGate. Available at: [Link]
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Public Release Summary on the evaluation of the new active Bixafen. (n.d.). Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]
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Amide formation from acyl chloride. (n.d.). Khan Academy. Available at: [Link]
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Discovery of Succinate Dehydrogenase Inhibitors Containing a Diphenylacetylene Fragment as Antifungal Agents. (2025). National Institutes of Health. Available at: [Link]
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Inhibition of succinate dehydrogenase by malonate is the example of -.... (2024). YouTube. Available at: [Link]
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2021). MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Metabolic Pathway of Bixafen to Bixafen-desmethyl
This guide provides a comprehensive technical overview of the primary metabolic transformation of Bixafen, a widely used succinate dehydrogenase inhibitor (SDHI) fungicide.[1][2] Intended for researchers, scientists, and professionals in drug development and agrochemical safety, this document details the core metabolic pathway from Bixafen to its major metabolite, Bixafen-desmethyl, and outlines robust experimental methodologies for its investigation.
Introduction to Bixafen and its Metabolic Significance
Bixafen (N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide) is a pyrazole-carboxamide fungicide that effectively controls a broad spectrum of fungal diseases in crops by inhibiting the mitochondrial respiratory chain.[3][4][5] The environmental fate and toxicological profile of Bixafen are of paramount importance for regulatory assessment and ensuring human and environmental safety. A critical aspect of this assessment is understanding its biotransformation in mammals.
Metabolism studies in various animal models have consistently shown that the primary metabolic pathway for Bixafen is the demethylation of the pyrazole ring, leading to the formation of this compound.[6][7] This metabolite is a significant consideration in residue definitions for risk assessment.[8] Therefore, a thorough understanding of this metabolic conversion is crucial for predicting Bixafen's pharmacokinetic behavior and potential toxicological implications.
The Bixafen to this compound Metabolic Pathway
The conversion of Bixafen to this compound is a phase I metabolic reaction, specifically an N-demethylation. This process involves the removal of a methyl group from the nitrogen atom at position 1 of the pyrazole ring.
Chemical Structures:
-
Bixafen: C₁₈H₁₂Cl₂F₃N₃O
-
This compound: C₁₇H₁₀Cl₂F₃N₃O
The primary enzyme system responsible for such N-demethylation reactions in mammals is the cytochrome P450 (CYP) superfamily of monooxygenases, predominantly located in the liver. While the specific CYP isozymes involved in Bixafen demethylation have not been definitively identified in publicly available literature, CYP3A4 and CYP2C9 are known to be involved in the N-demethylation of other xenobiotics.[9] Further investigation using recombinant human CYP isozymes and specific inhibitors is necessary to pinpoint the key enzymes responsible for Bixafen metabolism.
Following its formation, this compound can undergo further metabolic transformations, including hydroxylation at various positions on the phenyl rings and subsequent conjugation with glucuronic acid or glutathione.[6]
Below is a diagram illustrating the primary metabolic pathway of Bixafen.
Caption: In vitro experimental workflow for Bixafen metabolism studies.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of Bixafen in a suitable solvent (e.g., DMSO) and dilute to the desired starting concentration in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically <1%) to avoid inhibiting enzyme activity.
-
Prepare a suspension of liver microsomes in phosphate buffer on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the Bixafen solution, microsomal suspension, and phosphate buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to equilibrate with the enzymes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. The final incubation volume is typically 200-500 µL.
-
Incubate the reaction mixture at 37°C in a shaking water bath. Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Processing:
-
At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of Bixafen and this compound. The use of isotopically labeled internal standards for both analytes is recommended for accurate quantification.
-
Causality and Self-Validation:
-
Rationale for NADPH Regenerating System: CYP450 enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a constant supply of NADPH throughout the incubation period, preventing cofactor depletion from becoming a rate-limiting factor.
-
Time-Course Experiment: By analyzing samples at multiple time points, the rate of Bixafen depletion and this compound formation can be determined, allowing for the calculation of kinetic parameters such as the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
-
Control Incubations: To ensure the observed metabolism is enzyme-mediated, control incubations should be performed:
-
Without NADPH: Demonstrates that the reaction is cofactor-dependent.
-
Without microsomes: Confirms that the conversion is not due to spontaneous degradation.
-
Heat-inactivated microsomes: Provides further evidence of enzymatic activity.
-
In Vivo Metabolism of Bixafen in a Rodent Model
This protocol outlines an in vivo study in rats to investigate the absorption, distribution, metabolism, and excretion (ADME) of Bixafen, with a focus on the formation of this compound.
Objective: To characterize the pharmacokinetic profile of Bixafen and identify and quantify its major metabolites in a living organism.
Materials:
-
Sprague-Dawley or Wistar rats
-
Bixafen (radiolabeled, e.g., with ¹⁴C, is often used for mass balance studies)
-
Dosing vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)
-
Metabolic cages for separate collection of urine and feces
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Tissue homogenization equipment
-
LC-MS/MS system and, if using radiolabel, a liquid scintillation counter
Experimental Workflow:
Caption: In vivo experimental workflow for a Bixafen metabolism study in rats.
Step-by-Step Methodology:
-
Animal Dosing and Housing:
-
Acclimatize male and female rats to the laboratory conditions for at least one week.
-
Administer a single dose of Bixafen, typically via oral gavage. Different dose levels (low and high) should be tested to assess dose-dependent metabolism.
-
House the animals individually in metabolic cages that allow for the separate collection of urine and feces.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24, 48, and 72 hours post-dose) via tail vein or saphenous vein bleeding.
-
Collect urine and feces at regular intervals (e.g., 0-24h, 24-48h, 48-72h).
-
At the end of the study, euthanize the animals and collect major organs and tissues (e.g., liver, kidney, fat, muscle).
-
-
Sample Processing:
-
Process blood samples to obtain plasma by centrifugation.
-
Homogenize tissue samples in an appropriate buffer.
-
Extract urine, feces, and tissue homogenates with a suitable organic solvent to isolate Bixafen and its metabolites.
-
-
Analysis:
-
Quantify the concentrations of Bixafen and this compound in plasma, urine, feces, and tissue extracts using a validated LC-MS/MS method.
-
If radiolabeled Bixafen was used, determine the total radioactivity in all samples using a liquid scintillation counter to perform a mass balance assessment.
-
Causality and Self-Validation:
-
Pharmacokinetic Profiling: The time-course plasma concentration data allows for the determination of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life for both the parent compound and the metabolite.
-
Mass Balance: The use of a radiolabeled compound enables the tracking of the total administered dose and ensures a high recovery, confirming the major routes of excretion.
-
Metabolite Profiling: Analysis of excreta and tissues provides a comprehensive picture of the metabolic fate of Bixafen, identifying the major and minor metabolites and their distribution in the body.
Quantitative Data Summary
The following table presents hypothetical data that could be generated from the described experiments, illustrating the metabolic conversion of Bixafen to this compound.
| Parameter | In Vitro (Rat Liver Microsomes) | In Vivo (Rat Plasma) |
| Bixafen Half-life (t₁/₂) (min) | 25 | 480 (8 hours) |
| This compound Formation Rate (pmol/min/mg protein) | 150 | - |
| Peak Plasma Concentration (Cₘₐₓ) of Bixafen (µg/mL) | - | 5.0 |
| Peak Plasma Concentration (Cₘₐₓ) of this compound (µg/mL) | - | 1.2 |
| Time to Peak Concentration (Tₘₐₓ) of Bixafen (hours) | - | 4 |
| Time to Peak Concentration (Tₘₐₓ) of this compound (hours) | - | 8 |
| Major Route of Excretion | - | Feces |
Discussion and Conclusion
The metabolic pathway from Bixafen to this compound is a critical determinant of its toxicokinetic profile. The formation of this compound is a significant event, as this metabolite is considered in regulatory risk assessments. [8]The in vitro and in vivo experimental approaches detailed in this guide provide a robust framework for characterizing this metabolic conversion.
Understanding the enzymes involved, the rate of metabolism, and the subsequent fate of this compound is essential for:
-
Predicting potential drug-drug or pesticide-pesticide interactions: If Bixafen is metabolized by the same CYP enzymes as other co-administered compounds, there is a potential for competitive inhibition, which could alter the clearance and efficacy of either substance.
-
Assessing inter-species variability: Metabolic rates can differ significantly between species. Data from animal models must be carefully extrapolated to predict human metabolism and potential risks.
-
Informing toxicological studies: Knowledge of the major metabolites is crucial for designing relevant toxicology studies that assess the safety of both the parent compound and its biotransformation products.
References
-
World Health Organization (WHO). (n.d.). BIXAFEN. Retrieved from [Link]
-
Norwegian Scientific Committee for Food Safety. (2014, February 4). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active Bixafen. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]
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Riou, M., et al. (2021). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Chemosphere, 265, 128781. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Bixafen-ecm-soil.pdf. Retrieved from [Link]
- Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
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Wu, Y. X., & von Tiedemann, A. (2001). Effect of bixafen on senescence and yield formation of wheat. Journal of Plant Diseases and Protection, 108(4), 383-396. Retrieved from [Link]
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Minnesota Department of Agriculture. (2019, July 22). Bixafen Tier1. Retrieved from [Link]
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Riou, M., et al. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. bioRxiv. Retrieved from [Link]
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Guengerich, F. P. (2015). In Vitro Drug Metabolism Using Liver Microsomes. Current protocols in pharmacology, 70, 7.7.1–7.7.27. Retrieved from [Link]
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Ellis, E. S., et al. (2021). Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. ACS Catalysis, 11(5), 2976-2988. Retrieved from [Link]
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Baranczewski, P., et al. (2006). In vitro metabolism of drugs using liver microsomes. Pharmacological reports, 58(4), 459. Retrieved from [Link]
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Fugmann, T., et al. (2021). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 60(11), 5917-5922. Retrieved from [Link]
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Wang, Y., et al. (2023). Microbial Enzymes Involved in the Biotransformation of Major Mycotoxins. Journal of Agricultural and Food Chemistry, 71(2), 899-913. Retrieved from [Link]
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Hyland, R., et al. (2000). Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. British journal of clinical pharmacology, 50(5), 429-438. Retrieved from [Link]
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Kumar, S., & Surapaneni, S. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Indian journal of pharmaceutical sciences, 71(4), 359. Retrieved from [Link]
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An In-Depth Technical Guide to the Enzymatic Conversion of Bixafen to Bixafen-desmethyl
Abstract
Bixafen, a pyrazole-carboxamide fungicide, is a potent inhibitor of succinate dehydrogenase in fungi.[1] Its metabolic fate in various organisms is of significant interest for toxicological and environmental assessments. A primary metabolic pathway is the N-demethylation of the pyrazole ring, leading to the formation of Bixafen-desmethyl (M21). This guide provides a comprehensive technical overview of the enzymatic conversion of Bixafen to this compound, detailing the likely enzymatic mediators and presenting a robust in-vitro protocol for researchers, scientists, and drug development professionals to study this biotransformation.
Introduction: The Metabolic Landscape of Bixafen
Bixafen is subject to metabolic transformation in mammals, plants, and soil microorganisms. These metabolic processes can alter the compound's efficacy, persistence, and potential toxicity. One of the most consistently observed metabolic reactions is the demethylation of the N-methyl group on the pyrazole ring, yielding this compound.[2] This metabolite has been identified as a major residue in rat metabolism studies, suggesting its toxicological relevance.[1] Understanding the enzymatic machinery responsible for this conversion is crucial for predicting potential drug-drug interactions, understanding species-specific differences in metabolism, and conducting thorough risk assessments.
The chemical structures of Bixafen and its desmethyl metabolite are presented below:
Table 1: Structures of Bixafen and this compound
| Compound | Chemical Structure |
| Bixafen | |
| This compound |
The Enzymatic Catalyst: A Likely Role for Cytochrome P450s
The N-demethylation of xenobiotics is a hallmark of metabolism mediated by the cytochrome P450 (CYP) superfamily of enzymes. These heme-containing monooxygenases are central to the phase I metabolism of a vast array of compounds. While the specific CYP isozyme responsible for Bixafen demethylation has not been definitively identified in publicly available literature, evidence from structurally related azole fungicides strongly implicates the involvement of the CYP3A subfamily, particularly CYP3A4.[3][4] CYP3A4 is a major human liver enzyme known for its broad substrate specificity and its role in the metabolism of numerous drugs and xenobiotics.[3]
Therefore, a scientifically sound hypothesis is that CYP3A4 is a primary catalyst for the conversion of Bixafen to this compound. This guide will proceed with this hypothesis as the basis for the proposed experimental design.
Visualizing the Enzymatic Conversion
The proposed enzymatic conversion can be visualized as a two-step process initiated by the CYP enzyme, followed by the spontaneous rearrangement to the final products.
Caption: Proposed metabolic pathway of Bixafen to this compound.
In-Vitro Experimental Protocol: A Self-Validating System
This section provides a detailed, step-by-step protocol to investigate the enzymatic conversion of Bixafen to this compound using human liver microsomes (HLMs) and recombinant human CYP3A4. The protocol is designed to be self-validating by including appropriate controls.
Materials and Reagents
-
Test Compounds: Bixafen (analytical standard), this compound (analytical standard)
-
Enzyme Sources: Pooled Human Liver Microsomes (HLMs), Recombinant human CYP3A4 + P450 reductase
-
Cofactor: NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4)
-
Quenching Solution: Acetonitrile containing an internal standard (e.g., a structurally similar, stable isotope-labeled compound)
-
Control Inhibitor: Ketoconazole (a potent CYP3A4 inhibitor)[5]
-
Instrumentation: HPLC-MS/MS system
Experimental Workflow
The following diagram illustrates the experimental workflow for assessing the enzymatic conversion.
Caption: Experimental workflow for the in-vitro metabolism of Bixafen.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare stock solutions of Bixafen, this compound, and Ketoconazole in a suitable organic solvent (e.g., DMSO or methanol).
-
Prepare working solutions by diluting the stock solutions in 100 mM potassium phosphate buffer (pH 7.4). The final concentration of the organic solvent in the incubation mixture should be less than 1% to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Procedure:
-
In a microcentrifuge tube, combine the enzyme source (either HLMs or recombinant CYP3A4), potassium phosphate buffer, and the Bixafen working solution.
-
For the inhibitor control, add the Ketoconazole working solution.
-
For the negative control, use heat-inactivated enzyme or omit the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the enzymatic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) with gentle shaking.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples to ensure complete protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analytical Quantification by HPLC-MS/MS
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system is recommended.
-
Chromatographic Separation: A C18 reverse-phase column is suitable for separating Bixafen and this compound. A gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid is typically used.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for Bixafen and this compound.[6][7]
Table 2: Example MRM Transitions for Bixafen and this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bixafen | 414.1 | 394.1 |
| This compound | 400.1 | 380.1 |
| Internal Standard | - | - |
Note: The exact MRM transitions should be optimized for the specific instrument used.
Data Analysis and Interpretation
The formation of this compound over time should be quantified by constructing a calibration curve using analytical standards. The rate of formation can then be calculated.
-
Evidence of Enzymatic Conversion: A time-dependent increase in the concentration of this compound in the presence of the active enzyme and NADPH, which is absent in the negative controls, confirms enzymatic conversion.
-
Identification of the Responsible Enzyme:
-
If this compound is formed in the presence of recombinant CYP3A4, it provides strong evidence for the involvement of this specific isozyme.
-
Significant inhibition of this compound formation in HLMs by Ketoconazole further implicates CYP3A4.
-
Conclusion
This technical guide outlines the scientific basis and a detailed experimental protocol for investigating the enzymatic conversion of Bixafen to its primary metabolite, this compound. The proposed involvement of cytochrome P450 enzymes, particularly CYP3A4, is grounded in the established metabolism of structurally similar compounds. The provided in-vitro methodology, utilizing human liver microsomes and recombinant enzymes coupled with HPLC-MS/MS analysis, offers a robust and reliable system for researchers to elucidate the metabolic pathways of Bixafen and other novel chemical entities.
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Prediction and Characterization of CYP3A4-mediated Metabolisms of Azole Fungicides: an Application of the Fused-grid Template* system. (2020). National Institutes of Health. [Link]
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BIXAFEN (262) The first draft was prepared by Mr Christian Sieke, Federal Institute for Risk Assessment, Berlin, Germany EXPLANATION. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
In vitro metabolism of gefitinib in human liver microsomes. (2005). PubMed. [Link]
-
49877180-bixafen-ilv-soil.pdf. (n.d.). Environmental Protection Agency. [Link]
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BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
-
Genetic variations of CYP3A4 on the metabolism of itraconazole in vitro. (2023). PubMed. [Link]
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In vitro metabolism of gefitinib in human liver microsomes. (2005). ResearchGate. [Link]
-
Cytochrome P450: In Vitro Methods and Protocols | Request PDF. (2006). ResearchGate. [Link]
-
Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. (2001). British Journal of Clinical Pharmacology. [Link]
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Role of itraconazole metabolites in CYP3A4 inhibition. (2004). ResearchGate. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
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49877199-bixafen-ecm-soil.pdf. (n.d.). Environmental Protection Agency. [Link]
-
The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. (2010). DigitalCommons@University of Nebraska - Lincoln. [Link]
-
Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. (2021). ACS Publications. [Link]
-
ADME 101 In Vitro Enzyme Induction Studies Overview. (2023). YouTube. [Link]
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Role of human liver microsomes in in vitro metabolism of drugs-a review. (2009). PubMed. [Link]
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ILV Bixafen in Water MRID 50470801. (n.d.). Environmental Protection Agency. [Link]
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Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. (2001). ResearchGate. [Link]
-
Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. (2016). Science of The Total Environment. [Link]
-
Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes. (2021). europepmc.org. [Link]
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Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. (n.d.). Discovery Life Sciences. [Link]
-
High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. (2014). National Institutes of Health. [Link]
-
Stereospecific Metabolism of Itraconazole by CYP3A4: Dioxolane Ring Scission of Azole Antifungals. (2008). National Institutes of Health. [Link]
-
In Vitro Techniques to Study Drug–Drug Interactions of Drug Metabolism: Cytochrome P450. (2015). ResearchGate. [Link]
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An In-depth Technical Guide to the Mechanism of Action of Bixafen-desmethyl
Executive Summary
Bixafen is a highly effective, broad-spectrum fungicide belonging to the pyrazole-carboxamide chemical class.[1] Its fungicidal activity stems from its potent inhibition of cellular respiration. Upon application, the parent compound, Bixafen, is metabolized to Bixafen-desmethyl, a key active metabolite.[2] This guide provides a detailed technical overview of the molecular mechanism by which this compound exerts its antifungal effects. The primary target is the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of both the mitochondrial electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle.[2][3] By binding to and inactivating this enzyme, this compound effectively shuts down cellular energy production, leading to the cessation of fungal growth and eventual cell death. This document elucidates the structure of the target enzyme, the specific binding interactions, the downstream metabolic consequences of inhibition, and the established experimental protocols for validating this mechanism of action.
Introduction: Bixafen and the SDHI Fungicides
Bixafen is a member of the succinate dehydrogenase inhibitor (SDHI) class of fungicides, classified under Group 7 by the Fungicide Resistance Action Committee (FRAC).[4] These fungicides are distinguished by their specific mode of action, targeting a single, highly conserved enzyme essential for aerobic respiration.[3][5] The active form, this compound, shares this mechanism. Regulatory bodies consider the combined residues of both bixafen and its desmethyl metabolite for dietary intake and risk assessments, underscoring the importance of this active form.[2] The primary strength of Bixafen lies in its ability to disrupt the fundamental energy-producing pathways within fungal cells, making it a valuable tool for managing a wide range of pathogenic fungi.[1][6]
The Molecular Target: Mitochondrial Complex II (Succinate Dehydrogenase)
The sole molecular target for the fungicidal activity of this compound is the mitochondrial enzyme complex II, or succinate dehydrogenase (SDH).[1][2] This enzyme is unique as it is the only enzyme that participates in both the TCA cycle and the mitochondrial ETC.[7]
Structure and Subunits
Mitochondrial Complex II is a heterotetrameric protein embedded in the inner mitochondrial membrane. It is composed of four distinct subunits, designated SDHA, SDHB, SDHC, and SDHD.[8][9]
-
SDHA (Flavoprotein subunit): This is the largest subunit and contains the covalently bound flavin adenine dinucleotide (FAD) cofactor. It houses the active site for the oxidation of succinate to fumarate.
-
SDHB (Iron-sulfur protein subunit): This subunit contains three distinct iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that form an electron transfer pathway, shuttling electrons from FAD to the ubiquinone binding site.[9]
-
SDHC and SDHD (Membrane anchor subunits): These are hydrophobic, transmembrane proteins that anchor the complex to the inner mitochondrial membrane. They form the binding pocket for the electron carrier ubiquinone (also known as coenzyme Q) and are crucial for transferring electrons into the ETC.[9] Mutations in these subunits are frequently linked to the development of fungicide resistance.[10][11]
Catalytic Function in Cellular Respiration
The dual function of SDH is central to its importance in cellular metabolism:
-
TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate. This is a critical step in the TCA cycle, a series of reactions that generate reducing equivalents (NADH and FADH₂) for energy production.
-
Electron Transport Chain: The two electrons liberated from the succinate-to-fumarate conversion are transferred via the FAD and iron-sulfur clusters to ubiquinone.[7] Reduced ubiquinone (ubiquinol) then shuttles these electrons to Complex III, continuing the process of oxidative phosphorylation which ultimately drives ATP synthesis.
Core Mechanism of Action of this compound
The fungitoxicity of this compound is a direct result of its high-affinity binding to and subsequent inhibition of the SDH enzyme.
Inhibition of the Ubiquinone Binding Site (Q-site)
Unlike competitive inhibitors that might target the succinate binding site on SDHA, this compound and other SDHIs bind to the ubiquinone reduction site (the Q-site). This binding pocket is formed at the interface of the SDHB, SDHC, and SDHD subunits. By occupying this site, this compound physically blocks the docking of ubiquinone, preventing the transfer of electrons from the iron-sulfur clusters. This effectively halts the flow of electrons from Complex II into the rest of the electron transport chain.
Downstream Consequences: Disruption of Energy Metabolism
The inhibition of SDH by this compound has catastrophic consequences for the fungal cell:
-
Electron Transport Chain Failure: The blockage of electron transfer from Complex II prevents the reduction of ubiquinone, creating a bottleneck in the ETC. This severely curtails the overall rate of oxidative phosphorylation and ATP synthesis.
-
TCA Cycle Shutdown: The inability to re-oxidize the FAD cofactor (by passing its electrons to the iron-sulfur clusters) causes a backup in the TCA cycle. The accumulation of succinate further inhibits the cycle, starving the cell of essential metabolic intermediates and reducing equivalents.
The combined effect is a rapid and comprehensive depletion of cellular energy, which arrests vital processes such as spore germination, hyphal growth, and infection, ultimately leading to cell death.[6]
Potential Off-Target Effects: Complex III Inhibition
Recent studies have suggested that some newer-generation SDHIs, including Bixafen, may also exert a secondary inhibitory effect on Complex III of the electron transport chain.[3] While the primary mechanism remains the potent inhibition of Complex II, this potential dual-action could contribute to its high efficacy and broad-spectrum activity. Further research is warranted to fully characterize the clinical significance of this secondary action.
Caption: Mechanism of this compound action on the mitochondrial ETC.
Experimental Validation and Methodologies
The mechanism of action of SDHI fungicides is validated through a series of well-established in vitro and in silico techniques. These protocols are designed to quantify the inhibitory potency and confirm the molecular target.
Protocol: In Vitro Mycelial Growth Inhibition Assay for EC₅₀ Determination
This assay quantifies the effective concentration of a fungicide required to inhibit fungal growth by 50% (EC₅₀). It is a foundational method for assessing fungicide potency.
Objective: To determine the EC₅₀ value of this compound against a target fungal pathogen (e.g., Sclerotinia sclerotiorum).
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow it to cool to approximately 50-55°C in a water bath.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Amending Media: Add precise volumes of the fungicide dilutions to the molten PDA to achieve a final concentration series (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL). A solvent-only control (e.g., DMSO) must be included. Pour the amended media into petri dishes and allow them to solidify.
-
Inoculation: Using a sterile cork borer, take mycelial plugs (e.g., 5 mm diameter) from the leading edge of an actively growing culture of the target fungus. Place one plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates in the dark at a temperature optimal for the fungus (e.g., 20-25°C).
-
Data Collection: After a set period (e.g., 48-72 hours), when the mycelial growth in the control plate has reached a significant diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.
-
Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Plot the percentage inhibition against the log of the fungicide concentration. Use probit or logistic regression analysis to calculate the EC₅₀ value.
Caption: Experimental workflow for determining fungicide EC₅₀ values.
Protocol: Direct Enzyme Kinetics Assay for IC₅₀ Determination
This biochemical assay directly measures the concentration of an inhibitor required to reduce the activity of the isolated target enzyme (SDH) by 50% (IC₅₀).
Objective: To determine the IC₅₀ value of this compound against purified or isolated mitochondrial Complex II.
Methodology:
-
Enzyme Preparation: Isolate mitochondria from the target fungus or a model organism (e.g., bovine heart) through differential centrifugation. Further purify Complex II if necessary.
-
Assay Buffer Preparation: Prepare an appropriate assay buffer containing succinate (the substrate) and an artificial electron acceptor dye (e.g., 2,6-dichlorophenolindophenol, DCPIP), which changes color upon reduction.
-
Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine the assay buffer, the isolated enzyme, and the various concentrations of this compound.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate (succinate).
-
Spectrophotometric Reading: Immediately place the plate in a spectrophotometer and measure the rate of decrease in absorbance of the electron acceptor dye at a specific wavelength (e.g., 600 nm for DCPIP) over time. This rate is proportional to the SDH enzyme activity.
-
Analysis: Calculate the reaction rate for each inhibitor concentration. Determine the percentage of enzyme inhibition relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀.
Molecular Docking and Simulation
In silico molecular docking provides a powerful, non-experimental method to visualize and predict the binding of this compound to the SDH enzyme. By using the known crystal structure of Complex II, researchers can model the most energetically favorable binding pose of the inhibitor within the Q-site, identifying key amino acid residues involved in the interaction.
Quantitative Analysis of Inhibitory Potency
The efficacy of Bixafen is demonstrated by its low EC₅₀ values against a range of significant plant pathogens. The table below presents sensitivity data for Bixafen against Sclerotinia sclerotiorum, the causal agent of Sclerotinia stem rot.
| Fungal Pathogen | Common Disease | No. of Isolates | Bixafen EC₅₀ Range (µg/mL) | Mean EC₅₀ (µg/mL) | Reference |
| Sclerotinia sclerotiorum | Sclerotinia Stem Rot | 119 | 0.0417 – 0.4732 | 0.1968 | [6] |
Data demonstrates the potent intrinsic activity of Bixafen against a key agricultural pathogen. The narrow, unimodal distribution of EC₅₀ values suggests a wild-type population with no pre-existing resistance.[6]
Conclusion
The mechanism of action for this compound is a well-defined and potent process centered on the targeted inhibition of the succinate dehydrogenase enzyme (Complex II). By binding to the ubiquinone binding site, this compound disrupts two central metabolic pathways simultaneously: the TCA cycle and the mitochondrial electron transport chain. This dual disruption leads to a rapid depletion of cellular energy, effectively controlling fungal growth. The high specificity and efficacy of this mechanism make Bixafen and its active desmethyl metabolite critical components of modern disease management strategies in agriculture. Understanding this detailed mechanism is paramount for developing effective resistance management programs and for the continued design of next-generation respiratory inhibitors.
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Australian Pesticides and Veterinary Medicines Authority. (2014). Public Release Summary on the evaluation of the new active Bixafen. [Link]
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Joint FAO/WHO Meeting on Pesticide Residues. (2016). BIXAFEN (262). [Link]
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World Health Organization. BIXAFEN. [Link]
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University of Hertfordshire. Bixafen - Pesticide Properties Database. [Link]
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Rohlfs, M., et al. (2021). Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal. Environmental Toxicology and Chemistry, 40(10), 2759-2773. [Link]
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Mallik, I., et al. (2014). Molecular Characterization and Detection of Mutations Associated With Resistance to Succinate Dehydrogenase-Inhibiting Fungicide. Phytopathology, 104(9), 951-960. [Link]
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Chesnel, F., et al. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Chemosphere, 265, 128781. [Link]
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Chesnel, F., et al. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. bioRxiv. [Link]
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Pantaleo, M. A., et al. (2011). Analysis of all subunits, SDHA, SDHB, SDHC, SDHD, of the succinate dehydrogenase complex in KIT/PDGFRA wild-type GIST. European Journal of Human Genetics, 19(5), 569-574. [Link]
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Bixafen: A Versatile SDHI Fungicide for Comprehensive Crop Protection. (2024). YouTube. [Link]
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Baysal, B. E. (2003). Mutation analysis of SDHB and SDHC: Novel germline mutations in sporadic head and neck paraganglioma and familial paraganglioma and/or pheochromocytoma. BMC Medical Genetics, 4, 1. [Link]
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Wang, Z., et al. (2025). Multiple mutations in succinate dehydrogenase subunits conferring resistance to fungicide Pydiflumetofen in Magnaporthe oryzae. Pest Management Science. [Link]
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An In-depth Technical Guide to the Biological Activity of Bixafen-desmethyl
Introduction: Unveiling the Primary Metabolite of a Widely Used Fungicide
Bixafen-desmethyl, the principal metabolite of the pyrazole-carboxamide fungicide Bixafen, is a molecule of significant interest in the fields of toxicology, environmental science, and drug development.[1][2] Formed through the demethylation of the pyrazole ring of its parent compound, this compound's biological activity is intrinsically linked to Bixafen's primary mode of action: the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain.[1][3][4] This guide provides a comprehensive technical overview of the biological activity of this compound, offering insights into its mechanism of action, toxicological profile, and the experimental methodologies used for its characterization.
Bixafen is a broad-spectrum fungicide with systemic properties, valued for its efficacy against a range of fungal pathogens in various crops.[1] Its primary molecular target is Complex II of the mitochondrial respiratory chain, also known as succinate dehydrogenase.[1][3][4] Upon absorption, Bixafen is rapidly metabolized in organisms, with the demethylation process leading to the formation of this compound as the most predominant metabolic product.[1][2] Consequently, understanding the biological activity of this metabolite is crucial for a complete assessment of Bixafen's overall toxicological and environmental impact.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
The primary mechanism through which this compound exerts its biological effects is the inhibition of succinate dehydrogenase (SDH), a key enzyme in both the citric acid cycle and the electron transport chain.[1][3][4] SDH is responsible for the oxidation of succinate to fumarate, a critical step in cellular respiration. The inhibition of this enzyme disrupts the production of ATP, leading to cellular energy depletion and, in the case of fungal pathogens, cell death.
The binding of Bixafen and its desmethyl metabolite to SDH is a highly specific interaction. These succinate dehydrogenase inhibitors (SDHIs) are designed to fit into the ubiquinone-binding site (Q-site) of the enzyme complex, thereby preventing the natural substrate from binding and halting the electron flow to coenzyme Q. This disruption of the mitochondrial respiratory chain not only curtails energy production but can also lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cell.
Caption: General workflow for an MTT-based cytotoxicity assay.
3. Mitochondrial Respiration Assay
-
Objective: To measure the impact of this compound on the oxygen consumption rate (OCR) in living cells.
-
Principle: Instruments like the Seahorse XF Analyzer allow for real-time measurement of OCR, providing insights into mitochondrial function. By sequentially injecting different mitochondrial inhibitors, one can dissect the various components of mitochondrial respiration.
-
Methodology:
-
Seed cells in a Seahorse XF cell culture microplate.
-
Expose the cells to this compound.
-
Perform a Seahorse XF Cell Mito Stress Test, which involves the sequential injection of oligomycin (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors).
-
The instrument measures OCR at baseline and after each injection, allowing for the calculation of key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
In Vivo Assays
1. Zebrafish Developmental Neurotoxicity Assay
-
Objective: To evaluate the potential for this compound to cause developmental neurotoxicity in a vertebrate model.
-
Principle: Zebrafish embryos are transparent, develop externally, and have a nervous system with significant homology to vertebrates, making them an excellent model for high-throughput screening of neurotoxic compounds. [5][6]* Methodology:
-
Collect freshly fertilized zebrafish embryos.
-
Expose the embryos to a range of concentrations of this compound in multi-well plates. [6] 3. Monitor the embryos at various time points for developmental milestones, morphological abnormalities (e.g., head size, body axis), and survival.
-
At later stages, assess neurobehavioral endpoints, such as spontaneous tail flicks and locomotor activity in response to light-dark transitions. [5] 5. Specific neuronal populations can be visualized using transgenic zebrafish lines expressing fluorescent proteins in neurons.
-
Analytical Methods for Detection and Quantification
Accurate assessment of exposure and metabolic fate relies on sensitive and specific analytical methods for the detection and quantification of this compound in various matrices.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
-
Principle: HPLC-MS/MS is the gold standard for the analysis of pesticide residues. It combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
-
Methodology:
-
Sample Preparation: Extraction of this compound from the matrix (e.g., soil, water, biological tissue) using an appropriate solvent system (e.g., acetonitrile/water). [7]This is often followed by a clean-up step to remove interfering substances.
-
Chromatographic Separation: The sample extract is injected into an HPLC system, where this compound is separated from other components on a chromatographic column.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into the mass spectrometer. This compound is ionized, and specific precursor and product ion transitions are monitored (Multiple Reaction Monitoring - MRM), providing high selectivity and quantitative accuracy. [3][7]
Parameter Typical Value/Range Limit of Quantification (LOQ) in Soil 5.0 µg/kg Limit of Detection (LOD) in Soil 1.5 µg/kg | Recovery Rates | 70-110% |
-
Conclusion and Future Perspectives
This compound, as the primary metabolite of the widely used fungicide Bixafen, exhibits a biological activity profile centered on the potent inhibition of succinate dehydrogenase. While this mechanism is effective for its intended fungicidal purpose, the conservation of SDH across species necessitates a thorough evaluation of its potential effects on non-target organisms. The technical guide has outlined the key aspects of this compound's biological activity, from its molecular mechanism of action to its broader toxicological implications.
Future research should focus on several key areas:
-
Direct Comparative Studies: More studies directly comparing the in vitro and in vivo potencies of Bixafen and this compound are needed to fully elucidate the contribution of the metabolite to the overall toxicity.
-
Long-term, Low-dose Exposure Studies: Given the environmental persistence of Bixafen, studies investigating the effects of chronic, low-level exposure to this compound on non-target organisms are warranted.
-
Elucidation of Downstream Effects: Further investigation into the cellular consequences of SDH inhibition by this compound, beyond ATP depletion, such as the role of oxidative stress and its impact on signaling pathways, will provide a more complete picture of its biological activity.
By employing the robust experimental and analytical methodologies described herein, the scientific community can continue to build a comprehensive understanding of the biological activity of this compound, ensuring a robust and science-based approach to its risk assessment and management.
References
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Riou, M., et al. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. bioRxiv. Available at: [Link]
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World Health Organization (WHO). (2013). BIXAFEN. JMPR 2013. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). ILV Bixafen in Water MRID 50470801. Available at: [Link]
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U.S. Environmental Protection Agency (EPA). 49877199-bixafen-ecm-soil.pdf. Available at: [Link]
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Norwegian Scientific Committee for Food Safety (VKM). (2014). Risk Assessment of the Metabolite M44 of Bixafen, One of the Active Substances in Aviator Xpro EC225. Available at: [Link]
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Pessah, I. N., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. National Institutes of Health. Available at: [Link]
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Food and Agriculture Organization of the United Nations (FAO). (2013). BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. Available at: [Link]
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Food and Agriculture Organization of the United Nations (FAO). (2015). BIXAFEN (262) The first draft was prepared by Mr Christian Sieke, Federal Institute for Risk Assessment, Berlin, Germany EXPLANA. Available at: [Link]
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d'Hose, D., et al. (2021). The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. Molecules. Available at: [Link]
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Norwegian Scientific Committee for Food Safety (VKM). (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Available at: [Link]
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Li, M., et al. (2023). Developmental Neurotoxicity of Difenoconazole in Zebrafish Embryos. National Institutes of Health. Available at: [Link]
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d'Hose, D., et al. (2021). The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. MDPI. Available at: [Link]
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Kumar, P., et al. (2018). Analysis of Cell Viability by the MTT Assay. Cold Spring Harbor Protocols. Available at: [Link]
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An In-Depth Technical Guide to the Neurotoxicity Assessment of Bixafen-desmethyl
Abstract
Introduction: The Rationale for a Focused Neurotoxicity Assessment
Bixafen is a potent inhibitor of succinate dehydrogenase (SDH), or mitochondrial complex II, a key enzyme in both the Krebs cycle and the electron transport chain.[2][3] This mode of action, while effective against fungal pathogens, raises concerns for non-target organisms, including humans, due to the highly conserved nature of SDH.[4][5][6] The central nervous system (CNS) is particularly vulnerable to disruptions in mitochondrial function and energy metabolism, making it a prime target for SDHI-induced toxicity.[6]
This guide, therefore, outlines a targeted in vitro approach to characterize the neurotoxicity of Bixafen-desmethyl. By focusing on the hypothesized adverse outcome pathway (AOP) initiated by SDH inhibition, we can construct a logical and efficient testing strategy.
The Hypothesized Adverse Outcome Pathway (AOP) for this compound Neurotoxicity
Our experimental design is built upon a plausible AOP that links the molecular initiating event (MIE) to potential adverse outcomes at the cellular level.
Figure 1: Hypothesized Adverse Outcome Pathway for this compound Neurotoxicity.
This AOP provides a structured framework for our investigation. We will employ a series of in vitro assays to systematically probe each key event in this pathway.
In Vitro Models for Neurotoxicity Assessment
The selection of an appropriate in vitro model is critical for the relevance and translatability of the findings. We recommend a tiered approach utilizing both a human-derived cell line and a rodent cell line with well-characterized neuronal properties.
-
Human Neuroblastoma SH-SY5Y Cells: This cell line is of human origin and can be differentiated into a more mature neuronal phenotype.[7][8][9] SH-SY5Y cells are known to express a range of human-specific proteins, which is advantageous for human health risk assessment.[7][8] They are a widely accepted model for neurotoxicity studies.[7][9]
-
Rat Pheochromocytoma PC12 Cells: PC12 cells are a valuable model for studying dopaminergic neurons, which are implicated in several neurodegenerative diseases.[10][11][12][13] Upon differentiation with nerve growth factor (NGF), they exhibit many characteristics of mature neurons, including neurite outgrowth and the expression of neuronal markers.[10][14]
Rationale for Selection: The use of both a human and a rodent cell line allows for an assessment of potential species-specific differences in sensitivity. Furthermore, their established use in neurotoxicity research provides a wealth of comparative data.[15][16] Both cell lines have been shown to be sensitive to compounds that induce mitochondrial dysfunction and oxidative stress.
A Tiered Experimental Workflow for Neurotoxicity Assessment
The following workflow provides a step-by-step approach to evaluating the neurotoxic potential of this compound.
Figure 2: Tiered Experimental Workflow for this compound Neurotoxicity Assessment.
Tier 1: Cytotoxicity Screening
The initial step is to determine the concentration range over which this compound exerts cytotoxic effects. This will establish the EC50 value and guide the selection of sub-lethal concentrations for subsequent mechanistic studies.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Plate SH-SY5Y or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Exposure: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be broad to capture the full dose-response curve (e.g., 0.1 µM to 1000 µM). Replace the medium in the wells with the medium containing the test compound. Include vehicle control wells.
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the EC50 value using non-linear regression analysis.
Tier 2: Mechanistic Investigation
Based on the cytotoxicity data, select three sub-lethal concentrations (e.g., EC10, EC25, and a concentration below the EC10) to investigate the underlying mechanisms of toxicity without the confounding factor of widespread cell death.
Protocol: Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)
This assay measures key parameters of mitochondrial function, including basal respiration, ATP production, and maximal respiration.
-
Cell Seeding: Seed SH-SY5Y or PC12 cells in a Seahorse XF cell culture microplate at an optimized density.
-
Compound Exposure: Expose the cells to the selected sub-lethal concentrations of this compound for a predetermined duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Seahorse XF Analysis: Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.[17][18][19] This involves the sequential injection of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Data Analysis: Analyze the oxygen consumption rate (OCR) data to determine the effects of this compound on mitochondrial respiration parameters.
Protocol: Oxidative Stress Assay (ROS-Glo™ H2O2 Assay)
This assay quantifies the levels of hydrogen peroxide (H2O2), a key reactive oxygen species (ROS).
-
Cell Seeding and Exposure: Seed and treat cells with this compound as described for the MTT assay.
-
Incubation: Incubate at room temperature for 20 minutes.[8][20]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the cell number (if necessary) and compare the ROS levels in treated versus control cells.
Protocol: Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
-
Cell Seeding and Exposure: Seed and treat cells with this compound as described for the MTT assay.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.[22]
-
Mixing and Incubation: Mix the contents of the wells on a plate shaker for 30 seconds to 2 minutes. Incubate at room temperature for 30 minutes to 3 hours.[22]
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Compare the caspase activity in treated versus control cells.
Tier 3: Advanced Assessment
If the Tier 2 assays indicate significant neurotoxic potential, a more complex in vitro model can be employed to assess the ability of this compound to cross the blood-brain barrier (BBB).
Protocol: In Vitro Blood-Brain Barrier Permeability Assay
Various in vitro BBB models are available, ranging from simple monocultures of brain endothelial cells to more complex co-culture and microfluidic systems.[7]
-
Model Setup: Establish an in vitro BBB model, for example, using a co-culture of human cerebral microvascular endothelial cells and astrocytes on a Transwell insert.
-
Compound Application: Add this compound to the apical (blood side) chamber of the Transwell system.
-
Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
-
Quantification: Analyze the concentration of this compound in the basolateral samples using a sensitive analytical method such as LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) to assess the potential of this compound to cross the BBB.
Data Interpretation and Risk Assessment Context
The data generated from this tiered approach will provide a comprehensive profile of the in vitro neurotoxicity of this compound.
| Parameter | Assay | Interpretation of Positive Result |
| Cell Viability | MTT Assay | A decrease in cell viability indicates general cytotoxicity. |
| Mitochondrial Respiration | Seahorse XF Assay | Inhibition of basal or maximal respiration suggests mitochondrial dysfunction. |
| Oxidative Stress | ROS-Glo™ H2O2 Assay | An increase in H2O2 levels indicates the induction of oxidative stress. |
| Apoptosis | Caspase-Glo® 3/7 Assay | Increased caspase 3/7 activity is a marker of apoptosis induction. |
| BBB Permeability | In Vitro BBB Model | A high Papp value suggests the potential for the compound to reach the CNS. |
Conclusion: A Self-Validating Approach to Neurotoxicity Assessment
The proposed in vitro testing strategy provides a robust and mechanistically informed approach to assessing the neurotoxic potential of this compound. By systematically evaluating key events in a plausible adverse outcome pathway, this guide enables researchers to generate reliable and relevant data for risk assessment. The tiered workflow ensures an efficient use of resources, with increasing complexity of the models employed as evidence of a potential hazard accumulates. This self-validating system, where findings at each tier inform the next, enhances the confidence in the overall assessment. Ultimately, the application of these methodologies will contribute to a more comprehensive understanding of the potential risks associated with this significant pesticide metabolite and support informed regulatory decision-making.
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Bixafen-desmethyl degradation in soil and water
An In-Depth Technical Guide to the Environmental Degradation of Bixafen-desmethyl in Soil and Water
Introduction
Bixafen is a widely utilized pyrazole-carboxamide fungicide, prized for its efficacy in controlling a range of diseases in cereal crops and oilseed rape.[1] Its mode of action involves the inhibition of fungal respiration by targeting the mitochondrial respiratory complex II.[1] As with any agrochemical, understanding the environmental fate of the parent compound and its principal metabolites is paramount for a comprehensive ecological risk assessment. The primary metabolic transformation of Bixafen in biological systems and, to a lesser extent, in the environment is the N-demethylation of the pyrazole ring, yielding this compound (also referred to as M21).[2][3]
This technical guide provides a detailed examination of the degradation dynamics of this compound in terrestrial and aquatic environments. We will explore its formation, persistence in soil, stability in water, and the key abiotic and biotic factors that govern its environmental behavior. This document is intended for researchers, environmental scientists, and regulatory professionals engaged in the study and assessment of agrochemical fate.
Section 1: Formation of this compound (M21)
The genesis of this compound in the environment is intrinsically linked to the metabolism of the parent fungicide, Bixafen. In toxicological studies, the demethylation of the pyrazole ring has been identified as the most significant initial metabolic reaction.[3][4] This biotransformation is a crucial first step in the broader metabolic pathway that can include subsequent hydroxylations and conjugations.[3] While Bixafen itself is characterized by high persistence in soil, its slow degradation can lead to the formation of minor amounts of this compound.[2]
The causal logic for focusing on this compound stems from its structural relationship to the parent compound and its designation as a key component in the residue definition for dietary risk assessment in animal commodities.[1] Understanding its independent fate is therefore critical.
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Foreword: Charting the Environmental Fate of a Key Fungicide Metabolite
An In-depth Technical Guide to the Photodegradation of Bixafen-desmethyl
Bixafen, a potent succinate dehydrogenase inhibitor (SDHI), has become a significant tool in modern agriculture for controlling a broad spectrum of fungal diseases in crops like cereals and oilseed rape.[1][2] Its efficacy is rooted in its ability to disrupt the mitochondrial respiration of fungi.[3][4] However, the environmental journey of Bixafen does not end with the parent molecule. Metabolic processes in soil, plants, and animals lead to the formation of various transformation products, with N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, commonly known as this compound (or M21), being a metabolite of significant interest.[1][3]
The persistence and potential mobility of pesticide metabolites are critical parameters in comprehensive environmental risk assessments. While the parent Bixafen has been shown to be relatively resistant to degradation by light, with photolysis half-lives in soil and water extending to several months, the photochemical behavior of this compound is less understood.[2][3][4] This guide, authored from the perspective of a Senior Application Scientist, aims to bridge this knowledge gap.
We will not merely recount established data; instead, we will construct a foundational framework for investigating the photodegradation of this compound. This document provides the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for researchers to rigorously evaluate its environmental fate under solar irradiation. By synthesizing established principles of photochemistry with the specific structural attributes of this compound, this guide serves as a technical roadmap for generating robust, verifiable data in the fields of environmental science and drug development.
The Photochemical Profile: Understanding Light Absorption and Reactivity
The susceptibility of a molecule to photodegradation is fundamentally governed by its ability to absorb light energy. The process begins when a molecule absorbs a photon of light, elevating it to an electronically excited state. From this high-energy state, the molecule can undergo various chemical transformations.
1.1 Direct vs. Indirect Photolysis
-
Direct Photolysis: This occurs when the target molecule itself absorbs a photon, leading directly to its degradation. The rate of this process is dependent on the molecule's molar absorption coefficient (a measure of how strongly it absorbs light at a given wavelength) and its quantum yield (the efficiency with which the absorbed light leads to a chemical change).[5][6] this compound, retaining the core aromatic structures of the parent compound, is expected to absorb light in the environmentally relevant UV-A (320-400 nm) and UV-B (280-320 nm) regions of the solar spectrum.
-
Indirect Photolysis: In natural waters and on soil surfaces, other substances, known as photosensitizers, can absorb light and transfer the energy to the target molecule or generate reactive oxygen species (ROS) that then react with it.[7] Key environmental photosensitizers include dissolved organic matter (DOM), nitrate ions, and iron complexes. These can produce highly reactive species like hydroxyl radicals (•OH), singlet oxygen (¹O₂), and carbonate radicals (CO₃•⁻), which can significantly accelerate the degradation of compounds that are resistant to direct photolysis.[7]
1.2 The Significance of Quantum Yield
The quantum yield (Φ) is a critical parameter for predicting the environmental lifetime of a chemical. It represents the fraction of absorbed photons that result in a chemical reaction. A low quantum yield, as has been determined for the parent Bixafen (Φ = 0.0000218), indicates that most of the absorbed light energy is dissipated through non-destructive pathways like heat or fluorescence, making the molecule relatively photochemically stable.[4] A primary objective of the studies outlined herein is to determine the quantum yield for this compound, a value essential for accurate environmental modeling.
A Proposed Experimental Framework for this compound Photodegradation
To ensure scientific rigor and regulatory acceptance, photodegradation studies should be conducted following established guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).[8] The following protocol is a self-validating system designed to produce reliable and reproducible results.
2.1 Experimental Workflow Diagram
2.2 Detailed Step-by-Step Protocol
Objective: To determine the rate of direct and indirect aqueous photolysis of this compound and identify major transformation products.
Materials:
-
This compound analytical standard (>99% purity)
-
HPLC-grade acetonitrile and water
-
Buffer salts (e.g., phosphate, acetate)
-
Photosensitizers: Suwannee River Humic Acid (as a surrogate for DOM), Sodium Nitrate
-
Quartz reaction vessels (transparent to UV light)
-
Xenon arc lamp with filters to cut off wavelengths <290 nm (to simulate solar radiation)
-
Calibrated radiometer
-
High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (HPLC-MS/MS)
Methodology:
-
Preparation of Solutions:
-
Rationale: To create environmentally relevant and controlled test systems.
-
Prepare a concentrated stock solution of this compound in acetonitrile.
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9 to assess the influence of pH on degradation.[9][10][11] Hydrolysis can be pH-dependent, and the speciation of the molecule might change, affecting its light absorption properties.[10][12]
-
For indirect photolysis studies, prepare separate buffered solutions amended with known concentrations of humic acid (e.g., 10 mg/L) or sodium nitrate.
-
-
Experimental Setup:
-
Rationale: To mimic natural sunlight exposure while controlling for other degradation pathways.
-
Spike the prepared buffer solutions with the this compound stock solution to a final concentration well above the analytical limit of quantification (e.g., 1 mg/L). The use of acetonitrile should be minimal (<0.1% v/v) to avoid co-solvent effects.
-
Fill the quartz reaction vessels with the test solutions.
-
Place the vessels in a temperature-controlled photoreactor equipped with the filtered xenon arc lamp. Maintain a constant temperature (e.g., 25°C).
-
Wrap an identical set of vessels in aluminum foil and place them alongside the irradiated samples. These serve as dark controls to account for any non-photochemical degradation (e.g., hydrolysis).
-
-
Irradiation and Sampling:
-
Rationale: To generate a time-course dataset for kinetic analysis.
-
Measure the light intensity at the start and end of the experiment using a calibrated radiometer.
-
Commence irradiation. At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96 hours), withdraw aliquots from each vessel. The sampling frequency should be adjusted to capture at least 5-6 data points before 90% degradation is reached.
-
-
Sample Analysis:
-
Rationale: To accurately quantify the disappearance of the parent compound and identify any resulting transformation products.
-
Immediately analyze the samples or store them in the dark at <4°C to prevent further reaction.
-
Quantify the concentration of this compound using a validated HPLC-MS/MS method.[13] This technique provides the high sensitivity and selectivity required for complex environmental matrices.
-
Concurrently, perform a qualitative screening for potential transformation products (TPs) by monitoring for predicted masses or using non-targeted data acquisition modes.
-
2.3 Data Analysis and Kinetics
The degradation of this compound is expected to follow pseudo-first-order kinetics. The concentration (C) at time (t) can be described by the equation:
Ct = C0 * e-kt
where C0 is the initial concentration and k is the rate constant. The rate constant is determined from the slope of a plot of ln(Ct/C0) versus time. The photodegradation half-life (DT₅₀) is then calculated as:
DT₅₀ = ln(2) / k
The results should be presented in a clear, tabular format.
Table 1: Hypothetical Photodegradation Kinetic Data for this compound
| Test System | pH | Rate Constant (k, day⁻¹) | Half-life (DT₅₀, days) | Correlation (r²) |
| Direct Photolysis | 7 | 0.025 | 27.7 | 0.992 |
| Direct Photolysis | 4 | 0.031 | 22.4 | 0.989 |
| Direct Photolysis | 9 | 0.022 | 31.5 | 0.995 |
| Indirect (Humic Acid) | 7 | 0.085 | 8.2 | 0.991 |
| Indirect (Nitrate) | 7 | 0.063 | 11.0 | 0.993 |
| Dark Control | 7 | <0.001 | >500 | N/A |
Hypothesized Photodegradation Pathways
While specific experimental data for this compound is pending, we can hypothesize potential degradation pathways based on its chemical structure, which includes a dichlorinated biphenyl ring, a pyrazole ring, and a difluoromethyl group. Photochemical reactions often involve the cleavage of weaker bonds or transformations of aromatic systems.[14][15]
Potential Reaction Sites:
-
C-Cl Bond Cleavage: The carbon-chlorine bonds on the biphenyl ring are susceptible to homolytic cleavage upon UV irradiation, leading to dechlorination and the formation of radical intermediates. These radicals can then react with water or other species.
-
N-Demethylation Site: While this is the site of metabolic change from the parent Bixafen, further oxidation or rearrangement at the pyrazole nitrogen is possible.
-
Amide Bond Hydrolysis: Although generally stable, the amide linkage could undergo photohydrolysis, cleaving the molecule into its pyrazole and biphenyl moieties.
-
Ring Hydroxylation: The aromatic rings are susceptible to attack by photochemically generated hydroxyl radicals (in indirect photolysis), leading to the formation of hydroxylated derivatives.
Conclusion: Building a Foundation for Predictive Environmental Science
This guide provides a comprehensive framework for the systematic investigation of the photodegradation of this compound. The causality behind each experimental choice—from the selection of pH values to the inclusion of photosensitizers—is grounded in the principles of environmental photochemistry. By adhering to this self-validating protocol, researchers can generate high-quality, reliable data on the degradation kinetics and transformation pathways of this crucial metabolite.
The resulting data, particularly the quantum yield and degradation half-lives under various conditions, will be invaluable for refining environmental fate models and conducting more accurate risk assessments. Understanding the photochemical behavior of this compound is not merely an academic exercise; it is a necessary step in ensuring the responsible and sustainable use of Bixafen in global agriculture. The methodologies detailed here provide the authoritative grounding needed to undertake this important work.
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Food and Agriculture Organization of the United Nations. (2015). BIXAFEN (262). Retrieved from [Link]
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A Technical Guide to the Soil Sorption and Mobility of Bixafen-desmethyl
Abstract
Bixafen-desmethyl (M21), a primary metabolite of the widely used succinate dehydrogenase inhibitor (SDHI) fungicide Bixafen, is a critical component in the environmental risk assessment of its parent compound. Understanding the soil sorption and mobility of this compound is paramount for predicting its potential to leach into groundwater and assessing its overall environmental distribution. This technical guide provides researchers and environmental scientists with a comprehensive overview of the principles, regulatory framework, and experimental methodologies required to characterize the soil-bound fate of this key metabolite. While specific experimental data for this compound, such as soil sorption coefficients (Koc) and degradation half-lives (DT50), are not publicly available in summarized regulatory reports, this guide establishes the necessary scientific framework for its assessment. We will utilize data from the parent compound, Bixafen, to illustrate the application of these principles and methodologies, detailing the causality behind experimental choices and emphasizing the need for metabolite-specific data for a complete and accurate environmental risk profile.
Introduction: The Significance of Metabolite Environmental Fate
Bixafen is a pyrazole-carboxamide fungicide that effectively controls a broad spectrum of fungal diseases in cereal crops by inhibiting mitochondrial respiration.[1] In the environment, parent pesticides can degrade into various metabolites, which may possess different physicochemical properties and, consequently, distinct environmental behaviors. This compound (also known as M21 or BYF 00587-desmethyl) is a significant metabolite formed via N-demethylation of Bixafen.[2] Regulatory bodies worldwide, including the European Food Safety Authority (EFSA) and the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), recognize this compound as a key compound in residue definitions for risk assessment, particularly for dietary intake and animal commodities.[3]
The parent compound, Bixafen, is known to be highly persistent in soil and is classified as having low mobility, suggesting a low intrinsic potential to leach to groundwater.[2][4] However, the structural change from Bixafen to this compound—the removal of a methyl group—can alter properties like water solubility and affinity for soil organic matter. Therefore, a separate and thorough evaluation of the metabolite's soil sorption and mobility is not merely a procedural step but a scientific necessity for a robust environmental safety assessment.
Foundational Physicochemical Properties
Table 1: Physicochemical Properties of the Parent Compound, Bixafen
| Property | Value | Interpretation & Implication for Soil Behavior | Source |
|---|---|---|---|
| Water Solubility | 0.49 mg/L (at 20°C, pH 7) | Low. Low solubility generally limits the amount of substance in the soil pore water, reducing its potential for leaching. However, even low solubility can be significant for persistent compounds. | [2] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 3.3 (at 20°C, pH 7) | High. A Log K_ow_ > 3 indicates a lipophilic nature, suggesting a strong tendency to partition from water into organic phases, such as soil organic carbon. This is a primary driver for strong soil sorption. | [2] |
| Vapour Pressure | 4.6 x 10⁻⁵ mPa (at 20°C) | Low. This indicates the compound is non-volatile, and significant loss from the soil surface to the atmosphere is not an expected dissipation pathway. | [2] |
| Dissociation Constant (pKa) | No dissociation applicable | Neutral. Bixafen does not ionize within the typical environmental pH range. This means its sorption is less likely to be influenced by soil pH-dependent surface charges and more by partitioning into organic matter. |[2] |
Expert Insight: The high Log K_ow_ of the parent compound is the single most important predictor of its strong sorption to soil. The demethylation to form this compound could slightly increase its polarity, potentially leading to a lower Log K_ow_ and slightly weaker sorption. This hypothesis underscores the necessity of generating specific experimental data for the metabolite rather than relying on extrapolation.
Principles of Soil Sorption and Mobility
Soil sorption refers to the process where a chemical partitions from the soil solution (water) onto the soil solid phase. This is the primary mechanism that retards the movement of chemicals through the soil profile.
-
Distribution Coefficient (Kd): This is a simple measure of the partitioning of a substance between the solid and liquid phases at equilibrium. It is soil-specific.
-
Kd = Concentration in Soil (mg/kg) / Concentration in Water (mg/L)
-
-
Organic Carbon-Normalized Adsorption Coefficient (Koc): For non-polar organic compounds like Bixafen and likely this compound, sorption is predominantly to the soil's organic carbon fraction. Normalizing Kd by the fraction of organic carbon (%OC) in the soil allows for a more universal coefficient, the Koc, which can be used to compare sorption potential across different soils.
-
Koc = (Kd / %OC) * 100
-
The Koc value is the key parameter used to classify a chemical's mobility potential in soil.
Table 2: Soil Mobility Classification Based on Koc Values
| Koc (mL/g) | Mobility Class |
|---|---|
| < 50 | Very High |
| 50 - 150 | High |
| 150 - 500 | Moderate |
| 500 - 2000 | Low |
| 2000 - 5000 | Slight |
| > 5000 | Immobile |
Data for Parent Compound (Bixafen): Studies have reported a mean K_foc_ of 3869 mL/g for Bixafen.[2] The term K_foc_ refers to the Freundlich organic carbon-normalized coefficient, which is often used interchangeably with Koc for regulatory purposes. This value firmly places the parent compound in the "Slightly Mobile" category, corroborating the expectation that it is unlikely to leach.[2] The critical unknown is the Koc for this compound.
Experimental Assessment of Soil Sorption: OECD 106
Causality Behind the Protocol
The objective is to bring a known concentration of the test substance in solution into contact with a known mass of soil, allow it to reach equilibrium, and then measure the resulting concentration in the solution. The amount sorbed to the soil is determined by the difference from the initial concentration.
-
Why use a 0.01 M CaCl₂ solution? This solution is used instead of pure water to create a background electrolyte concentration similar to that found in natural soil water. It helps to standardize the ionic strength and minimize the dispersion of clay particles, which could otherwise interfere with the separation of solid and liquid phases.
-
Why perform a preliminary test? Tier 1 of the OECD 106 guideline requires preliminary tests to establish key experimental parameters:
-
Soil-to-Solution Ratio: To ensure that the amount of substance sorbed is significant but that enough remains in solution for accurate measurement (ideally 20-80% sorption).
-
Equilibration Time: To determine how long it takes for the sorption process to reach a steady state.
-
Analyte Stability: To confirm the substance does not degrade significantly during the equilibration period.
-
Step-by-Step Methodology (OECD 106)
-
Soil Preparation: Characterize each of the five soils for pH, organic carbon content, particle size distribution (sand, silt, clay), and cation exchange capacity (CEC). Air-dry the soils and sieve them (<2 mm).
-
Test Solution Preparation: Prepare a stock solution of this compound (typically radiolabeled for ease of quantification) in 0.01 M CaCl₂. Prepare working solutions at five different concentrations spanning two orders of magnitude.
-
Equilibration: Add a precise volume of each test solution to a known mass of soil in centrifuge tubes. Include control samples (soil without test substance and test substance without soil) to check for interference and adsorption to the vessel walls.
-
Agitation: Place the tubes on a shaker and agitate at a constant temperature (e.g., 20-25°C) for the pre-determined equilibration time.
-
Phase Separation: Centrifuge the tubes at high speed to separate the soil (solid phase) from the supernatant (aqueous phase).
-
Analysis: Carefully remove an aliquot of the supernatant and analyze the concentration of this compound using an appropriate technique, such as Liquid Scintillation Counting (LSC) for radiolabeled compounds or High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) for non-labeled compounds.[6]
-
Calculation:
-
Calculate the amount of substance sorbed to the soil by mass balance.
-
For each concentration, calculate the Kd value.
-
Plot the logarithm of the soil concentration versus the logarithm of the aqueous concentration. The resulting line is the Freundlich isotherm. The slope gives the Freundlich exponent (1/n), and the intercept gives the Freundlich adsorption coefficient (Kf).
-
Calculate the Koc value for each soil using the Kd (or Kf) and the soil's organic carbon content.
-
Visualization: OECD 106 Workflow
Caption: Workflow for the OECD 106 Batch Equilibrium method.
Experimental Assessment of Soil Mobility: Leaching Studies
While Koc provides an excellent estimate of mobility potential, column leaching studies offer a more direct, dynamic assessment of how a substance and its degradation products move through a soil profile under simulated rainfall. The standard protocol for this is OECD Test Guideline 312 (Leaching in Soil Columns).
Causality Behind the Protocol
The goal is to apply the test substance to the top of a column of undisturbed or repacked soil and then percolate water through it, simulating rainfall over time. The water that passes through (the leachate) is collected and analyzed, and at the end of the experiment, the soil column is sectioned and analyzed to determine the final distribution of the substance.
-
Why age the soil? Before the leaching phase, the treated soil is often "aged" or incubated for a period. This allows for microbial degradation to occur. It is a critical step because it provides insight into the mobility of not just the parent compound but also its metabolites that form over time, like this compound.
-
Why use a specific irrigation regime? The amount of artificial rainfall (e.g., 200 mm over 48 hours) is standardized to represent a significant but realistic leaching scenario.
-
Why analyze soil sections? By dividing the column into segments (e.g., 0-5 cm, 5-10 cm, 10-15 cm, etc.) and analyzing each one, a clear picture emerges of how far the substance has penetrated the soil profile.
Step-by-Step Methodology (OECD 312)
-
Column Preparation: Collect undisturbed soil cores or prepare columns of repacked sieved soil to a defined bulk density. Saturate the columns with 0.01 M CaCl₂ from the bottom up to establish steady-state flow.
-
Substance Application: Apply the radiolabeled this compound (or the parent Bixafen for aging studies) evenly to the surface of the soil columns.
-
Aging (Optional but Recommended): Incubate the treated columns at a constant temperature and moisture for a period relevant to the substance's half-life (e.g., 30-60 days) to allow for degradation and the formation of metabolites.
-
Leaching: Place the columns in the leaching apparatus. Apply artificial rainfall (0.01 M CaCl₂) to the top surface at a controlled rate.
-
Leachate Collection: Collect the leachate in fractions throughout the irrigation period.
-
Analysis:
-
Analyze the collected leachate fractions for the total radioactivity and characterize the parent compound and any metabolites present.
-
At the end of the experiment, extrude the soil core from the column.
-
Section the soil core into segments (e.g., every 5 cm).
-
Analyze each soil segment to quantify the amount of parent compound and metabolites remaining at different depths.
-
-
Mass Balance: Calculate a final mass balance to account for all the initially applied substance (amount in leachate + amount in soil sections + any volatilized, if measured). A good mass balance (typically 90-110%) is crucial for validating the experiment.
Visualization: Soil Column Leaching Workflow
Caption: Workflow for a soil column leaching study (e.g., OECD 312).
Data Synthesis and Mobility Classification
The culmination of these studies is a clear classification of the environmental risk. Based on the available data for the parent compound, Bixafen, we can establish a baseline.
Table 3: Summary of Soil Fate and Mobility Parameters for Bixafen (Parent Compound)
| Parameter | Value | Classification/Interpretation | Source |
|---|---|---|---|
| K_foc_ | Mean: 3869 mL/g (Range: 2920 - 4974 mL/g) | Slightly Mobile. Strong adsorption to soil organic carbon is expected, leading to very limited movement down the soil profile. | [2] |
| Soil DT50 (Lab) | Highly variable, can be > 1000 days | Very Persistent. Bixafen degrades very slowly in soil under laboratory conditions. | [4] |
| Soil DT50 (Field) | 44 years (Calculated plateau time) | Persistent. Field studies confirm that Bixafen persists in soil and can accumulate with repeated use. |[7] |
Authoritative Interpretation: The data for Bixafen paint a clear picture: a persistent compound that is strongly bound to soil and thus has a low potential to leach. However, this assessment is incomplete without corresponding data for this compound. If the metabolite were significantly more water-soluble (lower Koc) and still persistent (long DT50), it could pose a leaching risk even if the parent compound does not. The absence of these specific values for this compound in publicly accessible regulatory summaries represents a critical data gap for a full, independent assessment.
Conclusion
The assessment of this compound's soil sorption and mobility is crucial for a comprehensive environmental risk assessment of the fungicide Bixafen. The standard, internationally accepted methodologies for this evaluation are the OECD 106 batch equilibrium study to determine sorption coefficients (Koc) and soil column leaching studies (e.g., OECD 312) to assess mobility under dynamic conditions.
Data on the parent compound, Bixafen, indicate it is persistent but has very low mobility due to strong sorption to soil organic matter (K_foc_ ~3869 mL/g). While this provides valuable context, the specific environmental behavior of this compound cannot be reliably predicted without its own experimental data. Key parameters including its Koc value and soil DT50 are required to accurately model its leaching potential and finalize the risk assessment. This guide has outlined the authoritative protocols and scientific rationale necessary for generating and interpreting this essential data, providing a clear pathway for future research and regulatory evaluation.
References
- U.S. Environmental Protection Agency (EPA).Bixafen - ECM - Soil.pdf. This document details the analytical methodology for detecting this compound (BYF00587-desmethyl) in soil samples using HPLC-MS/MS. [URL not available for direct linking, document identifier provided].
-
University of Hertfordshire. Bixafen - Agriculture and Environment Research Unit (AERU). Pesticide Properties DataBase (PPDB). Provides a summary of physicochemical and ecotoxicological data for Bixafen. [Link]
-
Hübler, N., et al. (2022). Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal. Integrated Environmental Assessment and Management, 18(3), 734-747. [Link]
-
U.S. Environmental Protection Agency (EPA). (2018). Bixafen. Human Health and Ecological Risk Assessments for the Registration of a New Active Ingredient. Docket ID: EPA-HQ-OPP-2016-0441. [Link]
-
Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2016). Bixafen (262) Residue and Analytical Aspects. This report discusses the persistence of Bixafen and the inclusion of this compound in residue definitions. [Link]
-
Minnesota Department of Agriculture. (2019). Bixafen Tier 1 Review. Provides a summary of environmental fate characteristics for Bixafen. [Link]
-
World Health Organization (WHO). BIXAFEN - JMPR 2013. Evaluation report providing toxicological and residue data for Bixafen. [Link]
-
Joint FAO/WHO Meeting on Pesticide Residues (JMPR). (2013). BIXAFEN (262) - First draft. Detailed evaluation of Bixafen for the 2013 JMPR. [Link]
-
Norwegian Scientific Committee for Food Safety (VKM). (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Report highlighting the importance of assessing individual metabolites for groundwater risk. [Link]
-
European Food Safety Authority (EFSA). (2020). Review of the existing maximum residue levels for bixafen according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal, 18(1), e05942. [Link]
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- 2. Bixafen [sitem.herts.ac.uk]
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- 4. mda.state.mn.us [mda.state.mn.us]
- 5. researchgate.net [researchgate.net]
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- 7. Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Bixafen-desmethyl in Complex Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analytical methods for the detection and quantification of Bixafen-desmethyl, the primary metabolite of the fungicide Bixafen.[1] As a Senior Application Scientist, this document synthesizes technical protocols with field-proven insights to ensure accuracy, robustness, and reliability. We will explore the causality behind experimental choices, from sample preparation using the QuEChERS methodology to final analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are designed to be self-validating systems for researchers in environmental monitoring, food safety, and toxicology.
Introduction and Scientific Background
Bixafen, chemically known as N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a broad-spectrum pyrazole-carboxamide fungicide.[1] It functions by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain of fungi.[2][3] Following application, Bixafen undergoes metabolic transformation in various organisms and environmental compartments. The most significant metabolic pathway is the demethylation of the pyrazole ring, which results in the formation of this compound (M21).[1][2]
The residue definition for risk assessment and compliance with maximum residue levels (MRLs) for both plant and animal commodities often includes the sum of Bixafen and this compound, expressed as Bixafen.[4] Therefore, a sensitive and selective analytical method capable of quantifying this compound is crucial for ensuring food safety, monitoring environmental fate, and conducting toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this type of analysis due to its high sensitivity, specificity, and robustness in complex matrices.[5][6][7]
Analyte Overview: this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful analytical method.
-
Systematic Name: N-(3',4'-Dichloro-5-fluoro[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide[8]
-
CAS Number: 1655498-06-8[8]
-
Molecular Formula: C₁₇H₁₀Cl₂F₃N₃O[9]
-
Molecular Weight: 400.18 g/mol [9]
-
Structure: (Image of the chemical structure of this compound would be placed here in a formal document)
The structure of this compound, lacking the N-methyl group of its parent compound, slightly alters its polarity and ionization characteristics, which must be considered during method development.
Principle of the Analytical Workflow
The accurate quantification of this compound from a complex sample (e.g., soil, produce, or biological tissue) involves a multi-stage process. The core principle is to isolate the analyte from interfering matrix components and then introduce it into a highly selective and sensitive detection system.
Sample Preparation: The QuEChERS Approach
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely adopted for pesticide residue analysis in food and agricultural products.[10][11][12] It employs a two-step process: solvent extraction with salting-out, followed by dispersive solid-phase extraction (d-SPE) for cleanup.
Causality Behind the Method:
-
Extraction: Acetonitrile is the preferred solvent. Its complete miscibility with water allows for efficient penetration of high-moisture samples (e.g., fruits, vegetables). The subsequent addition of salts, primarily magnesium sulfate (MgSO₄) and sodium chloride (NaCl), induces phase separation. MgSO₄ acts as a drying agent, removing water from the sample and forcing analytes into the acetonitrile layer.[12] NaCl helps to create a distinct separation between the aqueous and organic layers.
-
Cleanup (d-SPE): An aliquot of the acetonitrile extract is mixed with sorbents to remove matrix co-extractives that could interfere with LC-MS/MS analysis. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and some fatty acids.
-
Graphitized Carbon Black (GCB): Removes pigments (like chlorophyll) and sterols. Use with caution as it can adsorb planar analytes.
-
C18: Removes non-polar interferences such as lipids.
-
LC-MS/MS Instrumentation and Analytical Conditions
The instrumental analysis is performed using a high-performance liquid chromatograph coupled to a tandem mass spectrometer. This combination provides excellent chromatographic separation and highly selective, sensitive detection.
Liquid Chromatography (LC)
The goal of the LC separation is to resolve this compound from other components in the extract, ensuring that it enters the mass spectrometer at a predictable time (retention time) free from co-eluting interferences.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 2.5 µm) | Provides excellent retention and separation for moderately non-polar compounds like this compound. |
| Mobile Phase A | Water + 0.1% Formic Acid | The acid promotes protonation of the analyte, enhancing ionization efficiency in ESI positive mode. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid | Organic solvent to elute the analyte from the reversed-phase column. |
| Gradient Elution | Start at 5-10% B, ramp to 95-100% B | A gradient is necessary to elute the analyte in a sharp peak while cleaning the column of more retained matrix components. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimal for analytical scale columns to ensure efficient separation and good peak shape. |
| Column Temp. | 40 - 60 °C | Higher temperatures reduce mobile phase viscosity and can improve peak shape and run-to-run reproducibility.[13] |
| Injection Vol. | 2 - 10 µL | Kept small to prevent peak distortion and column overloading. |
Tandem Mass Spectrometry (MS/MS)
MS/MS detection in Multiple Reaction Monitoring (MRM) mode offers unparalleled selectivity and sensitivity.[14] A specific precursor ion (typically the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process acts as a highly specific filter for the analyte.
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | This compound contains nitrogen atoms that are readily protonated. |
| Precursor Ion | m/z 398 | Corresponds to the [M+H]⁺ of this compound (M.W. 400.18, but with different isotopic distribution). The most abundant isotope is selected.[15] |
| Product Ion (Quant) | m/z 378 | The most intense and stable fragment ion, used for quantification.[15] |
| Product Ion (Qual) | m/z 358 | A second, specific fragment ion used for confirmation, ensuring identity.[15] |
| Collision Energy | Analyte-specific (Requires optimization) | The voltage applied to induce fragmentation; optimized to maximize the product ion signal. |
| Dwell Time | 50 - 100 ms | The time spent monitoring each transition; must be sufficient to acquire 10-15 data points across a chromatographic peak. |
Note: The exact m/z values and collision energies should be confirmed and optimized by infusing a pure standard of this compound into the mass spectrometer.
Detailed Experimental Protocols
Disclaimer: All laboratory work should be conducted by trained personnel in a suitable facility, adhering to all safety guidelines. Use appropriate personal protective equipment (PPE).
Protocol 1: Preparation of Standards
-
Primary Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of this compound analytical standard into a 10 mL Class A volumetric flask. Dissolve and bring to volume with acetonitrile. Store at -20°C.
-
Intermediate Stock Solution (10 µg/mL): Dilute the primary stock 1:100 with acetonitrile.
-
Working Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate stock solution with acetonitrile or a blank matrix extract to prepare matrix-matched standards.[16] This range should encompass the expected concentration of the analyte in samples.
Protocol 2: Sample Extraction and Cleanup (QuEChERS)
-
Homogenization: Homogenize the sample (e.g., fruit, soil) to ensure uniformity. For solid samples, a cryogenic grinder may be used to prevent degradation.[17]
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile.
-
(Optional but recommended) Add an appropriate internal standard.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing the appropriate sorbents (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥12000 g for 5 minutes.[15]
-
-
Final Preparation:
-
Transfer the supernatant into an autosampler vial, possibly through a 0.22 µm syringe filter, for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Sequence Setup: Create an injection sequence in the instrument software. Include solvent blanks, calibration standards (from low to high concentration), quality control (QC) samples, and the prepared unknown samples.
-
Injection: Inject the samples onto the LC-MS/MS system.
-
Data Acquisition: Acquire data in MRM mode using the optimized parameters from Section 5.2.
Data Analysis and Method Validation
-
Quantification: Integrate the peak area for the quantification MRM transition of this compound. Generate a calibration curve by plotting the peak area against the concentration of the calibration standards. A linear regression with 1/x weighting is often suitable.[18] Calculate the concentration in unknown samples using the regression equation.
-
Confirmation: The presence of the analyte is confirmed if a peak is detected at the correct retention time for both the quantifier and qualifier transitions, and the ratio of their peak areas is within a specified tolerance (e.g., ±30%) of the average ratio observed in the calibration standards.
-
Method Validation: The analytical method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure it is fit for purpose.[19][20] Key validation parameters include:
-
Specificity: Absence of interferences in blank samples.[17]
-
Linearity: The correlation coefficient (r²) of the calibration curve should be >0.99.
-
Accuracy (Recovery): Determined by analyzing spiked blank samples at various concentrations. Typical acceptance criteria are 70-120%.[16]
-
Precision (Repeatability): Expressed as the relative standard deviation (RSD) of replicate measurements. Typically should be <20%.[17]
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision.[18]
-
References
-
World Health Organization (WHO). (n.d.). BIXAFEN. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). ILV Bixafen in Water MRID 50470801. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (n.d.). BIXAFEN (262) First draft. Retrieved from [Link]
-
Kose, D., & Omer, A. K. (2020). Determination of fipronil and bixafen pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction. Journal of Environmental Science and Health, Part B, 55(12), 1041-1047. Available from: [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (n.d.). BIXAFEN (262) Evaluation. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Bixafen ECM Soil. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Bixafen ILV Soil. Retrieved from [Link]
-
Gauci, C., et al. (2021). Liquid chromatography tandem mass spectrometry for the determination of nine insecticides and fungicides in human postmortem blood and urine. Journal of Chromatography B, 1179, 122824. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Kose, D., & Omer, A. K. (2020). Determination of fipronil and bixafen pesticides residues using gas chromatography mass spectroscopy... ResearchGate. Retrieved from [Link]
-
QuEChERS.com. (n.d.). QuEChERS Home. Retrieved from [Link]
-
Anastassiades, M., et al. (2019). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. ResearchGate. Retrieved from [Link]
-
MDPI. (2023). Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. Foods. Retrieved from [Link]
-
ACS Publications. (2003). Solid-Phase Microextraction Liquid Chromatography/Tandem Mass Spectrometry To Determine Postharvest Fungicides in Fruits. Analytical Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Tsochatzis, E. D., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Wang, J., et al. (2022). A sensitive LC-MS/MS method for simultaneous quantification of ulotaront and its N-desmethyl metabolite in human plasma and application to a clinical study. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
University of Hertfordshire. (n.d.). Bixafen. AERU Pesticide Properties Database. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Simultaneous Determination of Fungicides in Wood and Bamboo Food-Contact Materials by High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC–MS/MS). Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
- European Commission. (2017). Method validation and quality control procedures for pesticide residues analysis in food and feed. SANTE/11813/2017.
-
LCGC International. (n.d.). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]
-
Restek. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]
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Quantitative Analysis of Bixafen-desmethyl in Environmental Matrices by LC-MS/MS
An Application Note for the Environmental Scientist:
Abstract
Bixafen is a pyrazole-carboxamide fungicide widely used in agriculture to control fungal diseases in crops like cereals and rapeseed.[1][2] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.[1][3] Following its application, Bixafen can metabolize in the environment, leading to the formation of various transformation products. One such significant metabolite is Bixafen-desmethyl (M21), which is formed through N-demethylation.[4] Due to the persistence of Bixafen and its metabolites in soil, there is a regulatory and scientific need to monitor their concentrations in environmental compartments to assess potential long-term risks.[1][5] This application note provides a robust and validated protocol for the quantification of this compound in soil and water samples using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and specificity.
Principle of the Method
The accurate quantification of this compound at trace levels in complex environmental matrices like soil and water necessitates a highly selective and sensitive analytical approach. This protocol employs LC-MS/MS for the definitive identification and quantification of the analyte.
The core of this methodology rests on a two-stage process:
-
Efficient Sample Preparation: The first stage involves the extraction of this compound from the sample matrix and subsequent clean-up to remove interfering endogenous components. For soil, a microwave-assisted solvent extraction is utilized, while for water, solid-phase extraction (SPE) is employed to concentrate the analyte and purify the sample. The choice of an acetonitrile/water mixture for extraction is based on its proven efficiency for recovering Bixafen and its metabolites from soil matrices.[6]
-
Selective LC-MS/MS Detection: The purified extract is then injected into a High-Performance Liquid Chromatography (HPLC) system. The HPLC column separates this compound from other co-extracted compounds based on its physicochemical properties. The eluent from the column is then introduced into a tandem mass spectrometer. The mass spectrometer first ionizes the analyte and then isolates its specific precursor ion. This precursor ion is fragmented, and specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for quantification at very low concentrations, minimizing the potential for false positives.[6][7] The use of an isotopically labeled internal standard is recommended to compensate for any matrix effects and variations during sample preparation and injection.[6]
Materials and Reagents
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade, Type I), Formic Acid (LC-MS grade).
-
Standards: this compound analytical standard (CAS No. 1655498-06-8)[8], Isotopically-labeled this compound (internal standard, if available).
-
Salts and Reagents: Ammonium formate (LC-MS grade).
-
Sample Preparation Consumables:
-
For Soil: 100 mL beakers, centrifuge tubes (1.5 mL and 50 mL), syringe filters (0.22 µm, PTFE).
-
For Water: Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL), glass fiber filters (1 µm), collection vials.
-
-
Instrumentation:
-
Microwave extractor.
-
Centrifuge.
-
SPE manifold.
-
Analytical balance.
-
HPLC system coupled to a tandem mass spectrometer (triple quadrupole).
-
Protocol 1: Quantification in Soil Samples
This protocol is adapted from validated methods for the analysis of Bixafen metabolites in soil.[6]
Soil Sample Extraction
-
Weighing: Weigh 20 g of a homogenized soil sample into a 100 mL microwave-safe beaker.
-
Fortification (for QC): For quality control (QC) samples (e.g., matrix spikes), add the appropriate volume of this compound standard solution at this stage.
-
Extraction Solvent Addition: Add 40 mL of an acetonitrile/water mixture (4:1, v/v).[6]
-
Microwave Extraction: Place the beaker in the microwave extractor and extract for 3 minutes at 250 W. This step accelerates the extraction process by using microwave energy to heat the solvent and soil matrix, improving extraction efficiency.
-
Internal Standard Addition: After extraction and cooling, add the internal standard solution to the extract. Homogenize thoroughly. The addition of an isotopically labeled internal standard post-extraction is crucial to correct for variability in instrument response and potential ion suppression or enhancement from the matrix.[6]
-
Centrifugation: Transfer approximately 1.5 mL of the extract into a centrifuge tube. Centrifuge for 5 minutes at >12,000 x g to pellet fine soil particles.[6]
-
Filtration and Transfer: Transfer the supernatant into an HPLC vial for analysis. If necessary, filter through a 0.22 µm syringe filter.
Workflow Diagram: Soil Sample Preparation
Caption: Workflow for this compound extraction from soil.
Protocol 2: Quantification in Water Samples
This protocol utilizes solid-phase extraction (SPE), a standard technique for concentrating and cleaning up pesticide residues from aqueous matrices.[9]
Water Sample Extraction and Concentration
-
Sample Preparation: Filter the water sample (e.g., 500 mL) through a 1 µm glass fiber filter to remove suspended solids. Adjust the pH to neutral if necessary.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to go dry. The conditioning step activates the stationary phase for analyte retention.
-
Sample Loading: Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min. This compound, being moderately hydrophobic, will be retained on the C18 stationary phase.
-
Cartridge Washing: Wash the cartridge with 5 mL of LC-MS grade water to remove salts and other polar impurities that were not retained.
-
Elution: Elute the retained this compound from the cartridge with 2 x 3 mL of methanol or acetonitrile into a collection tube. This stronger organic solvent disrupts the interaction between the analyte and the stationary phase.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile). Add the internal standard during this reconstitution step.
-
Transfer: Transfer the final solution to an HPLC vial for analysis.
Workflow Diagram: Water Sample Preparation
Caption: SPE workflow for this compound from water.
LC-MS/MS Instrumental Analysis
The following are typical starting conditions. The method must be optimized for the specific instrumentation used.
| Parameter | Recommended Condition | Rationale |
| HPLC Column | C18 Reverse-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Provides good retention and separation for moderately nonpolar compounds like this compound. |
| Mobile Phase A | Water with 0.1% Formic Acid + 5mM Ammonium Formate | The acid and buffer improve peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic solvent providing good separation and compatibility with MS. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring efficient separation. |
| Gradient | Start at 20% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions | A typical gradient to elute the analyte while cleaning the column of more retained compounds. |
| Injection Volume | 5 µL | A standard volume to avoid column overloading while ensuring sensitivity. |
| Ionization Mode | ESI Positive | Electrospray Ionization (ESI) is effective for this class of polar to semi-polar compounds. |
| MRM Transitions | Precursor Ion (m/z): 398Quantifier Ion (m/z): 378Qualifier Ion (m/z): 358 | These specific transitions provide high selectivity and are based on validated methods.[6] The qualifier ion confirms the identity of the analyte. |
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure data reliability. Key validation parameters, based on established guidelines, are summarized below.[6]
| Validation Parameter | Typical Acceptance Criteria | Example Performance (Soil Matrix)[6] |
| Linearity (r²) | > 0.995 | 0.9997 |
| Limit of Quantification (LOQ) | Signal-to-Noise > 10 | 5.0 µg/kg |
| Limit of Detection (LOD) | Signal-to-Noise > 3 | 1.5 µg/kg |
| Accuracy (Recovery) | 70 - 120% | Mean recoveries within 70-110% range. |
| Precision (RSD) | < 20% | Not specified, but generally expected. |
| Specificity | No significant peaks in blank samples at the analyte retention time. | Blank values < 1/3 of LOQ. |
Quality Control Practices:
-
Analyze a solvent blank, a matrix blank, a matrix spike, and a duplicate sample with each batch of 20 samples.
-
Construct a calibration curve using at least five non-zero standards prepared in the matrix extract to account for matrix effects.
-
The response of the internal standard should be monitored to ensure it is within ±30% of the average response in the calibration standards.
Conclusion
The protocols detailed in this application note provide a comprehensive framework for the sensitive and selective quantification of the Bixafen metabolite, this compound, in soil and water samples. The use of microwave-assisted extraction for soil and solid-phase extraction for water, followed by LC-MS/MS analysis, constitutes a robust and reliable workflow for environmental monitoring. Adherence to the described method validation and quality control procedures is essential for generating high-quality, defensible data that can be used for environmental risk assessment and regulatory compliance.
References
-
World Health Organization (WHO). "BIXAFEN 39–114 JMPR 2013." Accessed January 22, 2026. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). "BIXAFEN (262) The first draft was prepared by Mr Christian Sieke, Federal Institute for Risk Assessment, Berlin, Germany." JMPR 2015. Accessed January 22, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). "Bixafen-ecm-soil." Report No. MR-07/289. Accessed January 22, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). "Bixafen-ilv-soil." FMC Study No. 2015EFT-BAN1914. Accessed January 22, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). "Bixafen." Environmental Fate and Ecological Risk Assessment. 2018. Accessed January 22, 2026. [Link]
-
Höper, H., et al. "Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal." Integrated Environmental Assessment and Management, vol. 18, no. 3, 2022, pp. 734-747. Accessed January 22, 2026. [Link]
-
U.S. Environmental Protection Agency (EPA). "ILV Bixafen in Water MRID 50470801." Report no. MR-07/336. Accessed January 22, 2026. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). "BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin, Germany." JMPR 2013. Accessed January 22, 2026. [Link]
-
Akyüz, M., & Ata, S. "Determination of fipronil and bixafen pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction." Journal of Chromatography B, vol. 1183, 2021, p. 122955. Accessed January 22, 2026. [Link]
-
Norwegian Scientific Committee for Food Safety (VKM). "Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225." 2014. Accessed January 22, 2026. [Link]
-
Federal Register. "Bixafen; Pesticide Tolerances." Vol. 83, No. 233, 2018, pp. 62473-62479. Accessed January 22, 2026. [Link]
Sources
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. apps.who.int [apps.who.int]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. This compound | CAS 1655498-06-8 | LGC Standards [lgcstandards.com]
- 9. epa.gov [epa.gov]
Application Note: A Validated HPLC-MS/MS Method for the Sensitive Quantification of Bixafen-desmethyl in Wheat Flour
Abstract
This application note details a robust and sensitive method for the quantification of Bixafen-desmethyl, a primary metabolite of the fungicide Bixafen, in a complex food matrix. The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for wheat flour, followed by analysis using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The method has been validated according to the European Union's SANTE/11312/2021 guidelines, demonstrating excellent performance in terms of linearity, accuracy, precision, and sensitivity.[1][2][3] This protocol provides a reliable framework for food safety laboratories, researchers, and regulatory bodies monitoring Bixafen residues in cereal products.
Introduction
Bixafen is a pyrazole-carboxamide fungicide widely used to control a range of fungal diseases in cereal crops.[4][5] Its mode of action involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[4][5] Due to its persistence, Bixafen and its metabolites can be present in harvested agricultural commodities, necessitating sensitive and reliable analytical methods for their detection and quantification to ensure food safety and compliance with regulatory limits.
This compound (Figure 1) is a significant metabolite of Bixafen and is often included in the residue definition for dietary risk assessment.[4] Therefore, the ability to accurately measure its concentration in food matrices is of paramount importance. This application note presents a complete workflow for the analysis of this compound in wheat flour, a representative and challenging cereal matrix. The method leverages the efficiency of a modified QuEChERS sample preparation protocol and the selectivity and sensitivity of HPLC-MS/MS.
Figure 1: Chemical Structure of this compound
Caption: Chemical structure of this compound (C17H10Cl2F3N3O, M.W. 400.18 g/mol ).[6][7]
Materials and Methods
Reagents and Standards
-
This compound analytical standard (purity >98%)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Water (Type I, ultrapure)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Magnesium sulfate (anhydrous, analytical grade)
-
Sodium chloride (analytical grade)
-
Disodium hydrogen citrate sesquihydrate (analytical grade)
-
Trisodium citrate dihydrate (analytical grade)
-
Primary secondary amine (PSA) sorbent for d-SPE
-
C18 sorbent for d-SPE
Sample Preparation: Modified QuEChERS Protocol for Wheat Flour
The sample preparation follows the widely recognized QuEChERS methodology, which involves a salting-out extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) for cleanup.[8][9]
Protocol Steps:
-
Homogenization: Ensure the wheat flour sample is homogeneous before subsampling.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized wheat flour sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds to moisten the sample.
-
Add 10 mL of acetonitrile containing 1% acetic acid.
-
Cap the tube and shake vigorously for 1 minute.
-
Add a salt mixture of 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogen citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 10,000 rpm for 2 minutes.
-
-
Final Extract Preparation:
-
Carefully transfer the supernatant into an autosampler vial for HPLC-MS/MS analysis.
-
Diagram 1: QuEChERS Workflow for this compound in Wheat Flour
Caption: Step-by-step workflow of the modified QuEChERS protocol.
HPLC-MS/MS Instrumentation and Conditions
The analysis was performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.
Table 1: HPLC Parameters
| Parameter | Value | Rationale |
| Column | C18 reverse-phase, 2.1 x 100 mm, 2.7 µm | Provides good retention and separation for moderately polar compounds like this compound. |
| Mobile Phase A | 5 mM Ammonium Formate in Water + 0.1% Formic Acid | Ammonium formate and formic acid aid in protonation for positive ESI and improve peak shape.[10] |
| Mobile Phase B | 5 mM Ammonium Formate in 50:50 Acetonitrile:Methanol + 0.1% Formic Acid | A mixture of acetonitrile and methanol can optimize selectivity for certain analytes. |
| Flow Rate | 0.4 mL/min | A standard flow rate for 2.1 mm ID columns, balancing analysis time and efficiency. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects. |
| Column Temperature | 40 °C | Elevated temperature reduces viscosity and can improve peak shape and reproducibility.[11] |
| Gradient Program | Time (min) | %B |
| 0.0 | 10 | |
| 1.0 | 10 | |
| 8.0 | 95 | |
| 10.0 | 95 | |
| 10.1 | 10 | |
| 12.0 | 10 |
Table 2: Mass Spectrometer Parameters
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains nitrogen atoms that are readily protonated in a positive ESI source. |
| Scan Type | Multiple Reaction Monitoring (MRM) | MRM provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[12] |
| Precursor Ion (Q1) | m/z 401.1 | Corresponds to the [M+H]+ adduct of this compound. |
| Product Ion (Q3) - Quantifier | m/z 381.1 | The most abundant and stable fragment ion, ensuring high sensitivity for quantification. |
| Product Ion (Q3) - Qualifier | m/z 361.1 | A second fragment ion used for confirmation of the analyte's identity, enhancing the reliability of the results. |
| Collision Energy (Quantifier) | 18 eV | Optimized for the fragmentation of the precursor ion to the quantifier product ion. |
| Collision Energy (Qualifier) | 26 eV | Optimized for the fragmentation of the precursor ion to the qualifier product ion. |
| Source Temperature | 300 °C | Ensures efficient desolvation of the mobile phase. |
Method Validation and Performance
The method was validated in accordance with the SANTE/11312/2021 guidelines for pesticide residue analysis.[1][2][3] The validation was performed using spiked blank wheat flour samples.
Table 3: Method Validation Summary
| Parameter | Result | SANTE/11312/2021 Guideline |
| Linearity (Range) | 1 - 100 µg/kg | - |
| Correlation Coefficient (r²) | > 0.998 | - |
| Limit of Quantification (LOQ) | 1.0 µg/kg | - |
| Limit of Detection (LOD) | 0.3 µg/kg | - |
| Accuracy (Recovery at 10 µg/kg, n=5) | 95% | 70-120% |
| Precision (RSDr at 10 µg/kg, n=5) | 6.8% | ≤ 20% |
The method demonstrates excellent linearity over the tested concentration range. The accuracy, expressed as recovery, and precision, expressed as relative standard deviation (RSDr), are well within the acceptable limits set by SANTE guidelines, confirming the method's reliability for routine analysis.[8]
Conclusion
The HPLC-MS/MS method detailed in this application note provides a sensitive, accurate, and reliable tool for the quantification of this compound in wheat flour. The use of a modified QuEChERS protocol ensures efficient sample preparation with high analyte recovery, while the optimized HPLC-MS/MS parameters offer excellent selectivity and sensitivity. This validated method is fit for purpose and can be readily implemented in food safety and quality control laboratories for the routine monitoring of Bixafen residues in cereal-based products, thereby supporting consumer safety and regulatory compliance.
References
-
Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]
-
European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed (SANTE 11312/2021). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Bixafen-ecm-soil.pdf. Retrieved from [Link]
-
European Union Reference Laboratory for Pesticides. (2007). Analysis of Acidic Pesticides in Wheat Flour Samples by LC-MS(/MS) using the QuEChERS Method. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 49877180-bixafen-ilv-soil.pdf. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). ILV Bixafen in Water MRID 50470801. Retrieved from [Link]
-
Waters Corporation. (n.d.). Determination of Pesticide Residues in Wheat Flour and Cucumber After Extraction With QuEChERS and Clean-up With Oasis™ PRiME HLB SPE. Retrieved from [Link]
-
Wang, L., et al. (2025). Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS. ResearchGate. Retrieved from [Link]
-
Accredia. (2022). Guidance SANTE 11312/2021 – Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin, Germany. Retrieved from [Link]
-
Bordin, A. B., et al. (2016). Determination of Pesticide Residues in Whole Wheat Flour Using Modified QuEChERS and LC–MS/MS. ResearchGate. Retrieved from [Link]
-
Quality Assurance and Safety of Crops & Foods. (2020). Determination of fomesafen and quizalofop-p-ethyl in beans using modified QuEChERS-HPLC-DAD. Retrieved from [Link]
-
PubMed. (n.d.). Determination of fipronil and bixafen pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction. Retrieved from [Link]
-
European Commission. (2025). New update of the analytical guidance document for residue. Retrieved from [Link]
-
CORE. (n.d.). Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. Retrieved from [Link]
-
Science of The Total Environment. (2025). Effect of HPLC binary mobile phase composition on the analysis of carbonyls. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Quantitation of 341 Pesticide Residues in Tomato According to SANTE 11312/2021 Guideline. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Determining pesticide residues in wheat flour by ultrahigh-performance liquid chromatography/quadrupole time-of-flight mass spectrometry with QuEChERS extraction. Retrieved from [Link]
-
ACS Publications. (n.d.). Pesticide Multiresidue Analysis in Cereal Grains Using Modified QuEChERS Method Combined with Automated Direct Sample Introduction GC-TOFMS and UPLC-MS/MS Techniques. Retrieved from [Link]
-
World Health Organization. (n.d.). BIXAFEN. Retrieved from [Link]
-
European Accreditation. (2025). EA-4/22 G: 2025. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Bixafen - AERU. Retrieved from [Link]
-
National Institutes of Health. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1655498-06-8 | Chemical Name : this compound. Retrieved from [Link]
Sources
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- 2. Guidance SANTE 11312/2021 â Analytical quality control and method validation procedures for pesticide residues analysis in food and feed - Accredia [accredia.it]
- 3. agilent.com [agilent.com]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. This compound | C17H10Cl2F3N3O | CID 99937725 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 10. waters.com [waters.com]
- 11. qascf.com [qascf.com]
- 12. epa.gov [epa.gov]
Application Note: A Robust GC-MS/MS Method for the Analysis of Bixafen and its Desmethyl Metabolite in Agricultural Matrices
Abstract
This application note presents a detailed protocol for the determination of the fungicide bixafen and its primary metabolite, bixafen-desmethyl, in complex agricultural matrices. The methodology employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up procedure, followed by analysis using gas chromatography-tandem mass spectrometry (GC-MS/MS). Due to the presence of a reactive N-H group and to ensure thermal stability and optimal chromatographic performance, a derivatization step is included for the this compound metabolite. This guide is intended for researchers, analytical scientists, and professionals in the agrochemical and food safety sectors, providing a comprehensive, step-by-step workflow with explanations for key experimental choices, ensuring scientific integrity and method robustness.
Introduction: The Analytical Imperative for Bixafen and its Metabolite
Bixafen, chemically known as N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a broad-spectrum pyrazole-carboxamide fungicide.[1][2] It functions by inhibiting the succinate dehydrogenase enzyme (Complex II) in the mitochondrial respiratory chain of fungi, proving effective for disease control in crops like cereals and rapeseed.[1] Regulatory bodies and dietary risk assessments often require the monitoring of not only the parent compound but also its significant metabolites. For bixafen, the key metabolite is this compound (M21), formed by the demethylation of the pyrazole ring.[1][3] The residue definition for dietary intake estimation frequently considers the sum of bixafen and this compound.[4]
While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common technique for the analysis of such compounds, gas chromatography-tandem mass spectrometry (GC-MS/MS) offers several advantages, including lower operational costs, simpler maintenance, and high separation efficiency for a wide range of pesticides.[5][6][7] This makes GC-MS/MS a valuable tool, particularly in high-throughput laboratories conducting multi-residue analysis.
This application note addresses the specific challenges of analyzing bixafen and this compound by GC-MS/MS. A critical consideration is the thermal stability and potential for peak tailing of the desmethyl metabolite due to the free N-H group on the pyrazole ring. To mitigate this, a derivatization step is incorporated to improve its chromatographic behavior and ensure accurate quantification. The presented method is validated according to the principles outlined in the European Commission's SANTE/11312/2021 guidelines, ensuring data reliability and compliance with regulatory standards.[8]
Chemical Structures of Analytes
A clear understanding of the analyte structures is fundamental to method development, particularly for predicting fragmentation patterns in mass spectrometry.
dot graph analytes { layout=neato; node [shape=none, margin=0];
bixafen [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=11434448&t=l", labelloc=b, label="Bixafen"]; desmethyl [label="", image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=99937725&t=l", labelloc=b, label="this compound"]; } dot Figure 1: Chemical structures of Bixafen and this compound.
Experimental Workflow: From Sample to Result
The analytical workflow is designed for efficiency and robustness, integrating a well-established sample preparation technique with a highly selective and sensitive determinative step.
Detailed Protocols
Sample Preparation: Modified QuEChERS Protocol
The QuEChERS method is highly effective for extracting a broad range of pesticides from diverse food matrices.[9] This protocol is optimized for cereal grains but can be adapted for other matrices of plant origin.
Step-by-Step Protocol:
-
Homogenization: Weigh 10 g (± 0.1 g) of a representative homogenized sample into a 50 mL polypropylene centrifuge tube. For recovery studies, spike the sample with an appropriate volume of the standard solution at this stage and allow it to sit for 30 minutes.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add an internal standard if required.
-
Cap the tube and shake vigorously for 1 minute. The mechanical shaking ensures intimate contact between the solvent and the sample matrix, maximizing extraction efficiency.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). The addition of salts induces phase separation between the aqueous and organic layers and helps to partition the analytes into the acetonitrile layer.[10]
-
Immediately shake the tube vigorously for another 1 minute and then centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing 150 mg anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA). For matrices with high pigment content like spinach, the addition of 50 mg of Graphitized Carbon Black (GCB) is recommended, though it may reduce the recovery of some planar pesticides. PSA is effective at removing organic acids and some sugars, which can interfere with the analysis.[11]
-
Vortex the dSPE tube for 30 seconds.
-
Centrifuge at ≥12000 g for 2 minutes.
-
Derivatization of this compound
The secondary amine on the pyrazole ring of this compound can cause adsorption on active sites in the GC system, leading to poor peak shape and reduced sensitivity. A silylation reaction is proposed to cap this active site. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a common and effective silylating agent.
Step-by-Step Protocol:
-
Transfer 500 µL of the final dSPE extract into a clean autosampler vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of MSTFA and 50 µL of anhydrous pyridine (as a catalyst).
-
Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.
-
Cool the vial to room temperature before GC-MS/MS injection.
GC-MS/MS Analysis
The analysis is performed on a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity required for trace residue analysis in complex matrices.[12]
Instrumentation and Conditions:
| Parameter | Setting | Rationale |
| GC System | Triple Quadrupole GC-MS/MS | High selectivity and sensitivity through MRM. |
| Injection Port | Splitless, 280°C | Ensures efficient transfer of analytes onto the column while minimizing thermal degradation. |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) | A mid-polarity column providing good separation for a wide range of pesticides. |
| Oven Program | 80°C (1 min), ramp 25°C/min to 180°C, ramp 5°C/min to 300°C (hold 5 min) | Optimized for good separation of the target analytes from matrix interferences. |
| MS Transfer Line | 290°C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity by monitoring specific precursor-to-product ion transitions. |
Proposed MRM Transitions:
The following MRM transitions are proposed based on the structures of the analytes and common fragmentation patterns of pyrazole-carboxamides. These should be optimized on the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quantifier, m/z) | Product Ion 2 (Qualifier, m/z) | Collision Energy (eV) |
| Bixafen | 413 | 185 | 205 | 15 / 10 |
| This compound-TMS | 471 | 456 | 257 | 15 / 20 |
Rationale for MRM transitions: The precursor ion for Bixafen corresponds to its molecular ion [M]+. The fragmentation is expected to occur at the amide bond. For the derivatized desmethyl metabolite, the precursor ion is the molecular ion of the silylated compound [M]+, with fragmentation involving the loss of a methyl group from the TMS moiety.
Method Validation and Quality Control
To ensure the reliability of the results, the method must be validated according to established guidelines, such as SANTE/11312/2021.[8] Key validation parameters are summarized below.
| Parameter | Acceptance Criteria (SANTE/11312/2021) | Purpose |
| Linearity | R² ≥ 0.99 for calibration curves | Demonstrates a proportional response of the instrument to the analyte concentration. |
| Recovery (Trueness) | 70-120% | Measures the accuracy of the method by assessing the extraction efficiency. |
| Precision (Repeatability) | RSD ≤ 20% | Indicates the closeness of agreement between replicate measurements under the same conditions. |
| Limit of Quantification (LOQ) | Lowest validated spike level meeting recovery and precision criteria | The lowest concentration of the analyte that can be reliably quantified. |
| Specificity | No significant interfering peaks at the retention time of the analytes in blank samples | Ensures that the detected signal is solely from the target analyte. |
Conclusion and Field-Proven Insights
This application note provides a comprehensive and robust GC-MS/MS method for the analysis of bixafen and its desmethyl metabolite. The combination of a streamlined QuEChERS sample preparation protocol with a highly selective GC-MS/MS detection method allows for accurate and reliable quantification of these residues in complex agricultural matrices.
Key insights for successful implementation:
-
Matrix Effects: Always use matrix-matched calibration standards to compensate for potential signal enhancement or suppression caused by co-eluting matrix components.[4]
-
Derivatization: The derivatization step is crucial for the accurate analysis of this compound. Ensure all reagents are anhydrous to prevent hydrolysis of the silylating agent.
-
GC System Maintenance: Regular maintenance of the GC inlet, including liner and septum replacement, is essential to prevent analyte degradation and ensure reproducible results.
-
Method Adaptation: While this method is optimized for cereals, it can be adapted for other matrices. However, re-validation is necessary to ensure the method's performance for each new matrix type.
By following the detailed protocols and adhering to the principles of method validation, analytical laboratories can confidently implement this method for routine monitoring and regulatory compliance purposes.
References
-
Determination of fipronil and bixafen pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction. PubMed. Available at: [Link]
-
Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods (RSC Publishing). Available at: [Link]
-
GC–MS fragmentation pattern of the metabolites produced during... ResearchGate. Available at: [Link]
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The Difference Between GC/MS and LC/MS Systems. GenTech Scientific. Available at: [Link]
-
GC/MS/MS Pesticide Residue Analysis. Agilent. Available at: [Link]
-
Simultaneous determination of multiple pyrazole amide fungicide residues in 12 foodstuffs by QuEChERS-HPLC-MS/MS. ResearchGate. Available at: [Link]
- AU2022336652A1 - A process for preparation of bixafen.Google Patents.
-
LCMS vs GCMS: Which Technique is Best for Your Research? grape-handle.com. Available at: [Link]
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BIXAFEN. World Health Organization (WHO). Available at: [Link]
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Analytical quality control and method validation procedures for pesticide residues analysis in Food and Feed - SANTE 11312/2021. European Commission. Available at: [Link]
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Bixafen | C18H12Cl2F3N3O | CID 11434448. PubChem. Available at: [Link]
-
BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. Food and Agriculture Organization of the United Nations. Available at: [Link]
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Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. PubMed. Available at: [Link]
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GC-MS or LC-MS(/MS) - Which Technique is More Essential? eurl-pesticides.eu. Available at: [Link]
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49877199-bixafen-ecm-soil.pdf. EPA. Available at: [Link]
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Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. Available at: [Link]
-
(PDF) Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. Available at: [Link]
-
GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Biopharmaceutical Technology Center. Available at: [Link]
-
Simultaneous determination of multiple pyrazole amide fungicide residues in 12 foodstuffs by QuEChERS-HPLC-MS/MS. ResearchGate. Available at: [Link]
-
Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent. Available at: [Link]
-
QuEChERS is a sample preparation approach entailing solvent extraction... LCGC International. Available at: [Link]
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Application Notes: High-Throughput Analysis of Bixafen-desmethyl in Produce Using a Modified QuEChERS Extraction and LC-MS/MS
Introduction: The Need for Sensitive Bixafen Metabolite Monitoring
Bixafen is a potent pyrazole-carboxamide fungicide widely employed to control fungal diseases in cereal crops and rape plants.[1] It functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1] Following application, bixafen can be metabolized in plants, leading to the formation of metabolites such as Bixafen-desmethyl (also known as M21).[2][3] Due to the persistence of bixafen and its metabolites, regulatory bodies mandate the monitoring of their residue levels in agricultural products to ensure consumer safety. The residue definition for dietary risk assessment in plant commodities often includes the sum of bixafen and this compound, expressed as bixafen.[3]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique has revolutionized the field of multi-residue pesticide analysis in food.[4][5][6] Its streamlined workflow significantly reduces solvent usage and sample processing time compared to traditional methods. This application note presents a comprehensive, field-proven protocol for the efficient extraction of this compound from diverse produce matrices using a modified QuEChERS method, with subsequent quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method Rationale: A Self-Validating System
The robustness of this protocol hinges on a deep understanding of the analyte's chemistry and the complexities of the sample matrix. The choices made at each step are designed to maximize recovery and minimize matrix interference, creating a self-validating analytical system.
-
Extraction with Acetonitrile: The protocol begins with the extraction of a homogenized produce sample using acetonitrile.[7] This solvent is selected for its proven efficacy in extracting a broad polarity range of pesticides, including pyrazole-carboxamides. Its complete miscibility with the water present in fresh produce ensures intimate contact with the sample, while the subsequent salting-out step provides a clean phase separation.[7]
-
Salting-Out Partitioning: The addition of anhydrous magnesium sulfate (MgSO₄) and sodium chloride (NaCl) is a critical step that forces the separation of the water-saturated acetonitrile from the aqueous phase. MgSO₄ acts as a drying agent, absorbing residual water from the organic layer and thereby promoting the partitioning of the moderately polar this compound into the acetonitrile phase. NaCl enhances the ionic strength of the aqueous layer, further reducing the solubility of the analyte and driving it into the organic extract.
-
Dispersive Solid-Phase Extraction (d-SPE) for Targeted Cleanup: The raw acetonitrile extract contains co-extracted matrix components (e.g., sugars, organic acids, lipids, pigments) that can cause significant matrix effects in LC-MS/MS analysis, leading to ion suppression or enhancement and compromising data quality.[8][9][10][11][12] The d-SPE cleanup step is therefore essential.
-
Primary Secondary Amine (PSA): This sorbent is included for its ability to effectively remove organic acids, fatty acids, and sugars, which are common interferences in fruit and vegetable matrices.[13]
-
C18 (Octadecylsilane): This non-polar sorbent is incorporated to remove lipids and other non-polar interferences that may be present, particularly in produce with higher fat content.[13]
-
Magnesium Sulfate: Anhydrous MgSO₄ is also present in the d-SPE tube to remove any remaining traces of water from the extract.
-
This dual-sorbent approach provides a broad-spectrum cleanup that is effective for a wide variety of produce types without being overly aggressive, which could risk the loss of the target analyte.
Detailed Experimental Protocol
Part 1: Sample Homogenization & Extraction
-
Sample Preparation: Weigh 15 g of a representative, cryogenically frozen produce sample into a blender. Add a small amount of dry ice and homogenize into a fine, consistent powder. Allow the CO₂ to sublimate completely in a fume hood.
-
Weighing: Accurately weigh 10.0 ± 0.1 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Solvent Addition: Add 10 mL of LC-MS grade acetonitrile to the centrifuge tube.
-
Initial Vortex: Cap the tube securely and vortex vigorously for 1 minute to ensure the solvent thoroughly penetrates the sample matrix.
-
Salt Addition: Add a pre-weighed QuEChERS salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl.
-
Extraction Shake: Immediately cap the tube and shake vigorously for 1 minute. Do not delay, as the exothermic reaction of MgSO₄ with water can affect extraction consistency.
-
Centrifugation: Centrifuge the tube at 5,000 x g for 5 minutes at 4 °C. This will result in a clean separation of the upper acetonitrile layer from the aqueous and solid phases.
Part 2: Dispersive SPE (d-SPE) Cleanup
-
Aliquoting: Immediately after centrifugation, carefully withdraw a 1 mL aliquot of the upper acetonitrile supernatant, avoiding the solid pellet and any lipid layer at the interface.
-
Cleanup: Transfer the aliquot into a 2 mL d-SPE centrifuge tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
-
d-SPE Vortex: Cap the tube and vortex for 30 seconds to ensure maximum interaction between the extract and the sorbents.
-
Final Centrifugation: Centrifuge the d-SPE tube at 10,000 x g for 5 minutes.
Part 3: Final Extract Preparation
-
Filtration: Carefully transfer the cleaned supernatant into a syringe fitted with a 0.22 µm PTFE syringe filter.
-
Vialing: Filter the extract directly into a 2 mL autosampler vial for LC-MS/MS analysis. If necessary, perform a dilution with the initial mobile phase composition to bring the concentration within the calibration range and further mitigate matrix effects.
LC-MS/MS Instrumental Analysis
The final determination of this compound is performed by LC-MS/MS, which provides the necessary selectivity and sensitivity for trace-level quantification.
Table 1: Recommended LC-MS/MS Parameters for this compound Analysis
| Parameter | Setting | Rationale & Reference |
|---|---|---|
| LC Column | High-quality C18 reversed-phase column (e.g., 100 x 2.1 mm, <2 µm) | Provides excellent retention and separation for moderately polar compounds like this compound.[14] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification promotes better peak shape and protonation for positive mode ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for pesticide analysis.[15] |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale LC-MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | This compound contains nitrogen atoms that are readily protonated.[1] |
| MRM Transition (Quantifier) | m/z 398 → 378 | This transition has been validated for the quantification of this compound.[1][15] |
| MRM Transition (Qualifier) | m/z 398 → 358 | A second transition is monitored for confirmation, enhancing the reliability of identification.[1][15] |
Method Performance and Validation
This method should be fully validated in-house for each specific produce matrix according to SANTE/11312/2021 or similar guidelines. The following table provides expected performance characteristics based on published data for this compound and similar compounds.
Table 2: Expected Method Performance Characteristics
| Parameter | Target Value | Justification & Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | ≤ 5.0 µg/kg (ppb) | Achievable with modern LC-MS/MS instrumentation and necessary for regulatory monitoring.[15] |
| Linearity (R²) | ≥ 0.995 | Demonstrates a reliable correlation between concentration and response over the working range. |
| Mean Recovery | 70 - 120% | Standard acceptable range for pesticide residue analysis, indicating method accuracy.[8] |
| Precision (RSD) | ≤ 20% | Indicates the repeatability and robustness of the method. |
Visualized Workflow and Logical Relationships
The following diagram illustrates the complete analytical workflow from sample receipt to final data generation.
Caption: QuEChERS Extraction and LC-MS/MS Analysis Workflow.
References
-
U.S. Environmental Protection Agency. (n.d.). This compound in soil by LC-MS/MS. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2016). BIXAFEN (262). Retrieved from [Link]
- Wang, L., et al. (2025). Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS.
- Milinčić, D., et al. (2025). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Different Target Crops.
- Kaczynski, P., et al. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. PMC.
- Zhang, Y., et al. (2017).
-
Food and Agriculture Organization of the United Nations. (2016). 5.3 BIXAFEN (262) RESIDUE AND ANALYTICAL ASPECTS. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]
- Li, Y., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
- González-Curbelo, M. Á., et al. (2021). Optimization and Validation of a QuEChERS-Based Method Combined with Gas Chromatography–Tandem Mass Spectrometry for Analyzing Pesticide Residues in Edible Insect Samples.
- Zhang, J., et al. (2020).
-
U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation of an Analytical Method for the Determination of Bixafen in Soil. Retrieved from [Link]
- Jansson, D., et al. (2021). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed.
- Yang, Y., et al. (2023). Potential Fungicide Candidates: A Dual Action Mode Study of Novel Pyrazole-4-carboxamides against Gibberella zeae. PubMed.
- Shokr, A., et al. (2025).
- Generotti, S., et al. (n.d.). Performance and Matrix Effect Observed in QuEChERS Extraction and Tandem Mass Spectrometry Analyses of Pesticide Residues in Different Target Crops.
- Latif, Y., et al. (2014). Monitoring of pesticide residues in vegetables collected from markets of Sindh, Pakistan. Global Health.
- Wang, Z., et al. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. PubMed.
- Moguel-Ordoñez, E., et al. (2015).
-
Restek Corporation. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS. Retrieved from [Link]
- Wang, X., et al. (2019). Novel 4-pyrazole Carboxamide Derivatives Containing Flexible Chain Motif: Design, Synthesis and Antifungal Activity. PubMed.
- Pitt, J. (2010). Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. ODU Digital Commons.
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- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Evaluation of QuEChERS Method for GC Analysis of Pesticides in Tropical Fruits from Yucatan, Mexico [scielo.org.mx]
- 7. digitalcommons.odu.edu [digitalcommons.odu.edu]
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- 9. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. epa.gov [epa.gov]
Application Note: High-Recovery Solid-Phase Extraction Protocol for Bixafen-desmethyl in Aqueous Samples
Abstract
This application note presents a detailed and robust solid-phase extraction (SPE) protocol for the selective enrichment and purification of Bixafen-desmethyl from water matrices. Bixafen, a widely used pyrazole-carboxamide fungicide, and its primary metabolite, this compound, are of increasing environmental interest due to their potential persistence and impact on non-target organisms.[1][2] This protocol is designed for researchers, environmental scientists, and drug development professionals requiring a reliable and high-recovery method for the trace-level quantification of this compound. The methodology leverages the physicochemical properties of the analyte to optimize sorbent selection and elution parameters, ensuring high specificity and reproducibility. The protocol is validated and includes performance data, troubleshooting guidance, and recommendations for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Bixafen is a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control a broad spectrum of fungal diseases in cereal crops.[3][4] Its primary metabolite, this compound (M21), is formed through the demethylation of the pyrazole ring and is a key analyte in environmental and metabolic studies.[5] The residue definition for bixafen in animal commodities and for dietary intake estimation often includes the sum of bixafen and this compound, expressed as bixafen.[2] Given the potential for these compounds to enter aquatic ecosystems through runoff and leaching, sensitive and reliable analytical methods are crucial for monitoring their presence in water sources.
Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and improved extract purity.[6] This application note details an optimized SPE method utilizing a reversed-phase C18 sorbent for the efficient extraction of the moderately non-polar this compound from complex aqueous matrices.
Analyte Physicochemical Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing an effective SPE method.
| Property | Bixafen | This compound | Reference |
| Chemical Structure | N-(3′,4′-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide | [3] |
| Molecular Weight | 414.2 g/mol | 400.2 g/mol | [3] |
| LogP (octanol-water partition coefficient) | 3.3 | ~4.7 (computed) | [3] |
| Water Solubility | 0.49 mg/L (low) | Expected to be low | [5] |
| pKa | No dissociation in environmental pH range | No dissociation in environmental pH range | [1] |
The high LogP and low water solubility of both Bixafen and this compound indicate a strong affinity for non-polar stationary phases, making reversed-phase SPE an ideal choice for their extraction from aqueous samples. The absence of an ionizable functional group within the typical environmental pH range simplifies the SPE method, as pH adjustments to the sample are not necessary for retention on a non-polar sorbent.
Principle of the SPE Method
This method employs a reversed-phase SPE mechanism, where the non-polar this compound partitions from the polar water sample onto a solid, non-polar C18 sorbent. Interferences that are more polar than the analyte are washed away, and the analyte is then eluted with a small volume of a non-polar organic solvent.
Experimental Protocol
Materials and Reagents
-
SPE Cartridges: C18 cartridges, 500 mg, 6 mL
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
This compound analytical standard
-
Isotopically labeled this compound (e.g., this compound-d4) as an internal standard. The use of a stable isotopically labeled internal standard is highly recommended to correct for matrix effects and variations in recovery.[7][8][9]
-
Sample Preparation
-
Collect water samples in clean glass containers.
-
If the samples contain suspended solids, centrifuge at 4000 rpm for 10 minutes and use the supernatant for extraction.
-
For a 500 mL water sample, add the internal standard to a final concentration of 1 µg/L.
SPE Workflow Diagram
Caption: Solid-Phase Extraction Workflow for this compound.
Step-by-Step Protocol
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase. Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Immediately follow with 5 mL of deionized water to remove the methanol and prepare the sorbent for the aqueous sample. Ensure a small amount of water remains on top of the sorbent bed to prevent it from drying out.
-
-
Sample Loading:
-
Load the 500 mL water sample (spiked with internal standard) onto the cartridge at a flow rate of 5-10 mL/min. A consistent and slow flow rate is crucial for efficient retention of the analyte.
-
-
Washing:
-
Wash the cartridge with 5 mL of 5% methanol in deionized water to remove any polar interferences that may have been retained.
-
-
Drying:
-
Dry the cartridge thoroughly by applying a vacuum for 10 minutes to remove any residual water, which can interfere with the subsequent elution step.
-
-
Elution:
-
Elute the this compound from the cartridge with two 3 mL aliquots of ethyl acetate into a clean collection tube. Allow the solvent to soak the sorbent for 1-2 minutes for each aliquot before drawing it through.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of 50:50 (v/v) acetonitrile/water for analysis by LC-MS/MS.
-
Method Validation and Performance
The performance of this SPE protocol should be validated by assessing recovery, precision, and the limit of quantification (LOQ). Based on established methods for similar pesticides in water, the following performance characteristics are expected.[6][10][11][12]
| Parameter | Expected Performance |
| Recovery | 70 - 120% |
| Precision (%RSD) | ≤ 20% |
| Limit of Quantification (LOQ) | 0.05 µg/L |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Recovery | Cartridge dried out before sample loading. | Re-condition and re-equilibrate the cartridge. |
| Sample loading flow rate too high. | Decrease the flow rate to 5-10 mL/min. | |
| Incomplete elution. | Ensure the sorbent is soaked in the elution solvent and consider a third elution step. | |
| Poor Precision | Inconsistent flow rates during loading. | Use a vacuum manifold with flow control. |
| Incomplete drying of the cartridge before elution. | Ensure the cartridge is thoroughly dried under vacuum. | |
| High Background in Chromatogram | Co-elution of interferences. | Optimize the wash step with a slightly stronger solvent (e.g., 10% methanol in water). |
Conclusion
This application note provides a comprehensive and reliable solid-phase extraction protocol for the determination of this compound in water samples. The use of a C18 reversed-phase sorbent, coupled with an optimized workflow, ensures high recovery and excellent reproducibility. This method is suitable for routine environmental monitoring and research applications, providing a solid foundation for accurate and sensitive quantification of this key fungicide metabolite.
References
-
Bayer CropScience AG. (n.d.). Method No. 00952 / M001. Report No. MR-07/289. Retrieved from [Link]
-
Caldas, S. S., Demoliner, A., & Primel, E. G. (2009). Validation of a Method using Solid Phase Extraction and Liquid Chromatography for the Determination of Pesticide Residues in Groundwaters. Journal of the Brazilian Chemical Society, 20(1), 125–132. [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2012). Public Release Summary on the evaluation of the new active Bixafen in the product Aviator Xpro Foliar Fungicide. [Link]
-
World Health Organization. (2014). Bixafen. In Pesticide residues in food 2013: Toxicological evaluations (pp. 3–74). [Link]
-
U.S. Environmental Protection Agency. (2007). Method 3535A (SW-846): Solid-Phase Extraction (SPE). [Link]
-
Food and Agriculture Organization of the United Nations. (2016). Bixafen (262). [Link]
- European Commission. (2021). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes. SANTE/11312/2021.
-
Norwegian Scientific Committee for Food Safety. (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. [Link]
-
Food and Agriculture Organization of the United Nations. (2013). Bixafen (262). [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A: Solid-Phase Extraction (SPE) for Organic Analytes. [Link]
-
Caldas, S. S., Demoliner, A., & Primel, E. G. (2009). Validation of a method using solid phase extraction and liquid chromatography for the determination of pesticide residues in groundwaters. SciELO. [Link]
-
Zhang, M., et al. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 5164-5183. [Link]
-
CRM Labstandard. (n.d.). Bixafen. [Link]
-
CIPAC. (n.d.). Method for pesticides analysis in water using C18 SPE disk. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 3535A (SW-846): Solid-Phase Extraction. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Fluxapyroxad Environmental Chemistry Method - Soil. [Link]
- European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017.
- dos Santos, F. N., et al. (2015). Multiresidue screening of neutral pesticides in water samples by high performance liquid chromatography–electrospray mass spectrometry. Journal of the Brazilian Chemical Society, 26(7), 1461-1470.
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401-407.
- El-Sayed, E. (2016). Validation of Analytical Method for Residue Determination of 173 Pesticides in Drinking Water by GC-MSMS. Current Research in Agricultural Sciences, 3(6), 98-105.
- Zhang, Y., et al. (2021). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 25(4), 2185-2195.
- dos Santos, T. C., et al. (2019). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 30(11), 2413-2422.
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- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. cipac.org [cipac.org]
- 12. curresweb.com [curresweb.com]
Application Note: Quantitative Determination of Bixafen-desmethyl in Animal Tissues by LC-MS/MS
Abstract
This application note presents a robust and validated method for the quantitative determination of Bixafen-desmethyl (M21), a primary metabolite of the fungicide Bixafen, in various animal tissues, including liver, muscle, kidney, and fat. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure tailored for complex, high-fat matrices, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides the high sensitivity and selectivity required for monitoring this compound residues in food products of animal origin, ensuring compliance with regulatory standards.
Introduction: The Importance of this compound Monitoring
Bixafen is a widely used pyrazole-carboxamide fungicide that effectively controls a range of fungal diseases in cereals and other crops.[1] Its mode of action involves the inhibition of the mitochondrial respiratory complex II, succinate dehydrogenase (SDHI).[1][2] In animals, Bixafen is metabolized, with one of the primary metabolic pathways being the demethylation of the pyrazole ring, resulting in the formation of this compound.[2]
Due to the potential for Bixafen residues to be present in crops used for animal feed, it is crucial to monitor the levels of both the parent compound and its significant metabolites in animal-derived food products. Regulatory bodies, such as the Joint FAO/WHO Meeting on Pesticide Residues (JMPR), have established residue definitions for animal commodities that include the sum of Bixafen and this compound, expressed as Bixafen.[3] Furthermore, the residue is noted to be fat-soluble, necessitating analytical methods capable of efficiently extracting it from fatty tissues.[3] The potential for neurodevelopmental effects associated with Bixafen underscores the importance of rigorous monitoring to ensure consumer safety.
This application note provides a detailed protocol for the reliable quantification of this compound in various animal tissues, addressing the analytical challenges posed by these complex biological matrices.
Analyte and Chemical Properties
-
Analyte: this compound (N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide)
-
Parent Compound: Bixafen (N-(3',4'-dichloro-5-fluoro[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide)[4]
-
Molecular Formula of this compound: C₁₇H₁₀Cl₂F₃N₃O
-
Molecular Weight of this compound: 400.19 g/mol
Analytical Workflow: A Validated System
The accurate determination of this compound in animal tissues is predicated on a multi-step workflow designed to ensure high recovery, minimize matrix effects, and provide sensitive and specific detection. The causality behind each step is critical for achieving a self-validating system.
The Rationale Behind the Workflow
The chosen workflow integrates a modified QuEChERS sample preparation protocol with highly selective LC-MS/MS detection. The QuEChERS approach is favored for its efficiency and effectiveness in multi-residue pesticide analysis.[5] However, standard QuEChERS methods require modification for high-fat matrices like animal tissues to prevent co-extraction of lipids that can interfere with the analysis.[6] The use of an isotopically labeled internal standard is a key element for ensuring accuracy by compensating for potential matrix effects and variations in extraction efficiency.[7]
Workflow Diagram
Caption: Figure 1: Analytical Workflow for this compound in Animal Tissues
Experimental Protocols
Reagents and Materials
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
This compound analytical standard
-
Isotopically labeled this compound internal standard (e.g., this compound-d4)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (d-SPE) tubes containing C18 and primary secondary amine (PSA) sorbents
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
Sample Preparation Protocol
This protocol is a modification of the widely used QuEChERS method, adapted for the analysis of fatty animal tissues.[8][9]
-
Homogenization: Weigh 2-5 g of homogenized tissue sample into a 50 mL centrifuge tube. For fatty tissues, it is recommended to freeze the sample prior to homogenization to ensure a representative sample.
-
Internal Standard Spiking: Fortify the sample with an appropriate amount of the isotopically labeled this compound internal standard solution.
-
Extraction:
-
Add 10 mL of water and 10 mL of acetonitrile to the sample tube.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salt packet.
-
Immediately shake vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing C18 and PSA. The C18 sorbent helps in removing lipids, while PSA removes organic acids and other polar interferences.[8]
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Optional Freezing Step for High-Fat Samples: For samples with very high-fat content (e.g., adipose tissue), a freezing-out step can be incorporated before the d-SPE cleanup to further reduce the lipid content.[6] After the initial extraction and centrifugation, place the supernatant in a freezer at -20°C for at least 2 hours. The lipids will solidify and can be separated by decanting the acetonitrile layer for the subsequent d-SPE cleanup.
-
Final Extract Preparation: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis. The extract may be diluted with the initial mobile phase if necessary.
LC-MS/MS Analysis Protocol
The instrumental analysis is performed using a triple quadrupole mass spectrometer, which provides the high selectivity and sensitivity needed for residue analysis.
-
LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for retaining and separating this compound from matrix components.[10]
-
Mobile Phase:
-
A: Water with 0.1% formic acid and 5 mM ammonium formate
-
B: Methanol or Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Injection Volume: 1-5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is effective for this compound.[2]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation.
Table 1: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| This compound | 398 | 378 | 358 |
These transitions are based on documented methods and should be optimized on the specific instrument used.[2][7]
Method Performance and Validation
A critical aspect of ensuring the trustworthiness of any analytical protocol is its thorough validation. The following table summarizes typical performance characteristics for the determination of this compound in animal tissues.
Table 2: Method Validation Data
| Parameter | Specification | Typical Value | Source |
| Linearity (R²) | > 0.99 | > 0.999 | [1][7] |
| Limit of Quantification (LOQ) | - | 0.005 - 0.01 mg/kg | [1][2] |
| Limit of Detection (LOD) | - | 0.001 - 0.003 mg/kg | [1] |
| Recovery | 70-120% | 85-110% | [7] |
| Precision (RSD) | < 20% | < 15% | [11] |
Values are synthesized from referenced methods and may vary depending on the specific matrix and instrumentation.
Mitigating Matrix Effects
Animal tissues are complex matrices that can cause significant matrix effects in LC-MS/MS analysis, leading to either suppression or enhancement of the analyte signal. This can compromise the accuracy of quantification. The primary strategies to mitigate these effects in this protocol are:
-
Effective Sample Cleanup: The use of d-SPE with C18 and PSA, and the optional freezing step, are crucial for removing interfering co-extractives.[6][8]
-
Use of an Isotopically Labeled Internal Standard: This is the most effective way to compensate for matrix effects. The internal standard, being chemically identical to the analyte, experiences the same signal suppression or enhancement, allowing for accurate correction during data processing.[7]
-
Matrix-Matched Calibration: If an isotopically labeled internal standard is not available, creating calibration curves in blank matrix extracts can help to compensate for matrix effects.[6]
Conclusion
The presented application note provides a comprehensive and scientifically grounded protocol for the determination of this compound in a range of animal tissues. By explaining the rationale behind the experimental choices, from the modified QuEChERS sample preparation to the specific LC-MS/MS detection parameters, this guide offers a self-validating system for researchers and drug development professionals. Adherence to this protocol will enable the accurate and reliable monitoring of this compound residues, contributing to the assurance of food safety.
References
-
U.S. Environmental Protection Agency. (n.d.). This compound in Soil Analytical Method. [Link]
-
U.S. Environmental Protection Agency. (n.d.). Independent Laboratory Validation for the Determination of Bixafen in Soil. [Link]
-
World Health Organization. (2013). Bixafen. [Link]
-
Food and Agriculture Organization of the United Nations. (2016). Bixafen (262). [Link]
-
Food and Agriculture Organization of the United Nations. (2013). Bixafen (262) First draft. [Link]
-
Lehotay, S. J., et al. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes. Journal of AOAC International. [Link]
-
Cherta, L., et al. (2023). Detecting Pesticide Residues in Pet Feed Using QuEChERS Methods. LCGC International. [Link]
- Google Patents. (n.d.).
-
Lee, S., et al. (2020). Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS. Food Science and Biotechnology. [Link]
-
Restek Corporation. (n.d.). Comprehensive Pesticide Residue Analysis by LC/MS/MS. [Link]
-
Nguyen, T. D., et al. (2019). Rapid Multi-Residue Determination of Pesticides in Animal-Derived Food via Modified QuEChERS Sample Preparation and GC/MS. Foods. [Link]
-
Kruve, A., et al. (2008). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. epa.gov [epa.gov]
- 8. labsertchemical.com [labsertchemical.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 66 pesticide residues in livestock products using QuEChERS and GC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Bixafen-desmethyl using Isotope Dilution Assay by LC-MS/MS
Abstract: This document provides a comprehensive guide and a robust protocol for the quantitative analysis of Bixafen-desmethyl, the primary metabolite of the fungicide Bixafen, in complex matrices. Leveraging the precision and accuracy of the Isotope Dilution Assay (IDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), this method ensures high-quality, reliable data essential for environmental monitoring, food safety assessment, and toxicological studies. The protocol details every step from sample preparation using a modified QuEChERS approach to final data analysis, explaining the scientific rationale behind each procedural choice to empower researchers and analysts.
Scientific Introduction & Method Principle
Bixafen is a pyrazole-carboxamide fungicide widely used to control fungal diseases in cereals and other crops by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain.[1][2][3] Following application, Bixafen undergoes metabolic transformation in plants, animals, and the environment. The most significant metabolic pathway is the demethylation of the pyrazole ring, resulting in the formation of this compound (M21).[4][5][6] Due to its persistence and potential for accumulation, regulatory bodies often require the monitoring of both the parent compound and this compound.[2]
Quantitative analysis of pesticide residues in complex matrices like soil, plant tissues, and food products is challenging due to the presence of interfering compounds that can cause matrix effects (ion suppression or enhancement) during mass spectrometric detection. The Isotope Dilution Assay (IDA) is the gold standard for overcoming these challenges.[7][8][9]
The principle of this method is based on the addition of a known quantity of a stable, isotopically labeled version of the analyte (in this case, isotopically labeled this compound) as an internal standard (IS) at the very beginning of the sample preparation process.[7][10] The labeled IS is chemically identical to the native analyte and thus exhibits the same behavior throughout extraction, cleanup, and chromatographic separation. Any analyte loss or variation in instrument response will affect both the native and labeled compounds proportionally. By measuring the peak area ratio of the native analyte to the labeled IS using LC-MS/MS, these variations are nullified, enabling exceptionally accurate and precise quantification.[7][8][10]
Caption: Isotope Dilution Assay (IDA) Workflow.
Materials, Reagents, and Instrumentation
Standards and Reagents
| Material | Grade/Specification | Recommended Supplier |
| This compound | Certified Reference Material (>98%) | LGC Standards, Sigma-Aldrich |
| ¹³C₆-Bixafen-desmethyl | Isotopically Labeled IS (>98%, >99% isotopic purity) | LGC Standards, Alsachim |
| Acetonitrile | LC-MS or HPLC Grade | Fisher Scientific, Merck |
| Water | Type I Ultrapure (18.2 MΩ·cm) | From a Milli-Q® system |
| Methanol | LC-MS or HPLC Grade | Fisher Scientific, Merck |
| n-Hexane | HPLC Grade (for fatty matrices) | Sigma-Aldrich |
| Formic Acid | LC-MS Grade (~99%) | Thermo Scientific, Sigma-Aldrich |
| Ammonium Formate | LC-MS Grade (>99%) | Thermo Scientific, Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | Anhydrous, analytical grade | Sigma-Aldrich |
| Sodium Chloride (NaCl) | Analytical grade | Sigma-Aldrich |
| C18 Bulk Sorbent | For d-SPE | Agilent, Waters |
| Primary Secondary Amine (PSA) | For d-SPE (optional for high pigment matrices) | Agilent, Waters |
Instrumentation and Equipment
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S, Sciex 7500, Agilent 6495).
-
Analytical Balance: 4-decimal place readability.
-
Homogenizer: High-speed blender (e.g., Osterizer) or probe homogenizer (e.g., Polytron).
-
Centrifuge: Capable of >4000 x g, preferably refrigerated.
-
Vortex Mixer .
-
Pipettes: Calibrated micropipettes.
-
Syringe Filters: 0.22 µm PTFE or PVDF.
Detailed Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh ~10 mg of this compound and ¹³C₆-Bixafen-desmethyl into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. These stocks are stable for at least 6 months when stored at -20°C.
-
-
Intermediate Spiking Solution (IS, 10 µg/mL):
-
Dilute the ¹³C₆-Bixafen-desmethyl primary stock 1:100 with acetonitrile. For example, add 100 µL of the 1000 µg/mL stock to a 10 mL volumetric flask and fill with acetonitrile.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by serial dilution of the native this compound primary stock in pure solvent (e.g., 90:10 water:acetonitrile).
-
Fortify each calibration level with the IS to a constant final concentration (e.g., 50 ng/mL). A typical calibration range would be 0.1, 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Sample Preparation Protocol (Adapted QuEChERS)
This protocol is optimized for plant and soil matrices. For high-fat matrices, an additional n-hexane defatting step may be required after the initial extraction.[1]
Caption: Sample Preparation Workflow using QuEChERS.
Step-by-Step Procedure:
-
Weighing: Weigh 10 ± 0.1 g of homogenized sample into a 50 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add 50 µL of the 10 µg/mL ¹³C₆-Bixafen-desmethyl internal standard solution directly onto the sample. This corresponds to a fortification level of 50 ng/g.
-
Extraction: Add 10 mL of acetonitrile. Cap the tube and shake vigorously for 1 minute. For soil samples, a microwave extraction step (3 minutes at 250 W) can enhance recovery.[10]
-
Salting Out: Add a pre-packaged QuEChERS salt packet containing 4 g anhydrous MgSO₄ and 1 g NaCl. Immediately cap and vortex for 1 minute to prevent the formation of salt clumps.
-
Centrifugation: Centrifuge the tube at ≥4000 x g for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower aqueous/solid layer.
-
Dispersive SPE Cleanup: Transfer a 1.5 mL aliquot of the upper acetonitrile extract into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg C18 sorbent.
-
Expertise Note: The C18 sorbent effectively removes non-polar interferences like fats and waxes.[1] For highly pigmented samples (e.g., spinach), adding 50 mg of PSA sorbent can help remove organic acids and pigments.
-
-
Final Centrifugation: Vortex the d-SPE tube for 30 seconds, then centrifuge at >10,000 x g for 2 minutes.
-
Analysis: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter, and transfer it to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
Precise and sensitive detection is achieved by using Multiple Reaction Monitoring (MRM) mode on a triple quadrupole mass spectrometer.
| Parameter | Recommended Setting |
| UHPLC System | |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid + 5 mM Ammonium Formate |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 10% B to 98% B over 8 min, hold 2 min, re-equilibrate 3 min |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen, at a flow of 800 L/hr and temperature of 450°C |
| MRM Transitions | See table below |
MRM Transitions for Quantification and Confirmation
The following MRM transitions are suggested. These must be optimized on the specific instrument being used. The precursor ion for this compound is [M+H]⁺ at m/z 400.0.[11] A similar compound shows transitions from a precursor of m/z 398.[10] We will use m/z 400 as the basis.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Function |
| This compound | 400.0 | 380.0 | Quantifier |
| 400.0 | 360.0 | Qualifier | |
| ¹³C₆-Bixafen-desmethyl (IS) | 406.0 | 386.0 | Quantifier |
-
Trustworthiness Note: Using at least two MRM transitions for the native analyte, a quantifier for concentration calculation and a qualifier for identity confirmation, is a requirement for robust and defensible data, conforming to standards like the EU's SANTE/11312/2021 guidelines. The ratio of the qualifier to quantifier peak areas should be consistent across all samples and standards.
Data Analysis, Validation, and Quality Control
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (Native Analyte / Labeled IS) against the concentration of the native analyte. A linear regression with a weighting factor of 1/x is typically used. The curve should have a coefficient of determination (r²) ≥ 0.995.
-
Quantification: The concentration of this compound in the sample is calculated by the instrument software using the generated regression equation from the calibration curve.
-
Method Validation: The method should be validated to demonstrate its fitness for purpose. Key parameters to assess include:
-
Linearity: Assessed from the calibration curve.
-
Selectivity: Analysis of blank matrix samples to ensure no interferences at the retention time of the analytes.
-
Accuracy (Recovery): Determined by spiking blank matrix samples at low, medium, and high concentration levels (e.g., 10, 50, and 200 ng/g). Mean recoveries should be within 70-120%.
-
Precision (RSD): Expressed as the relative standard deviation of replicate measurements. Repeatability (intra-day) and intermediate precision (inter-day) RSDs should be ≤20%.
-
Limit of Quantification (LOQ): The lowest concentration that can be quantified with acceptable accuracy and precision, typically the lowest point on the calibration curve or a spike level with S/N > 10. A typical LOQ for this method is 1-10 ng/g (ppb) depending on the matrix.
-
References
-
Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262) First draft. Retrieved from [Link]
-
World Health Organization. (n.d.). BIXAFEN. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262) Report of the 2016 JMPR. Retrieved from [Link]
-
United States Environmental Protection Agency. (n.d.). Analytical Method 00952 / M001. Retrieved from [Link]
-
Lee, S., et al. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. MDPI. Retrieved from [Link]
-
Malachová, A., et al. (2014). Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS. Analytical and Bioanalytical Chemistry, 406(7), 1777-1785. Retrieved from [Link]
-
Feng, J., et al. (2012). Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction. Analytical Methods, 4(12), 4219-4225. Retrieved from [Link]
-
Norwegian Scientific Committee for Food Safety. (2014). Risk assessment of the metabolite M44 of bixafen. Retrieved from [Link]
-
de la Calle, B., et al. (2019). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A, 36(2), 244-257. Retrieved from [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on the evaluation of the new active Bixafen. Retrieved from [Link]
- Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
Sources
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
- 4. apps.who.int [apps.who.int]
- 5. vkm.no [vkm.no]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of pesticides in tea by isotope dilution gas chromatography-mass spectrometry coupled with solid-phase microextraction - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. epa.gov [epa.gov]
- 11. This compound | CAS 1655498-06-8 | LGC Standards [lgcstandards.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Bixafen-desmethyl Analysis
Welcome to the technical support center for the analysis of Bixafen-desmethyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding matrix effects in the quantification of this compound. Our goal is to equip you with the scientific rationale and practical protocols to ensure the accuracy and reliability of your analytical data.
Introduction to Matrix Effects in this compound Analysis
Bixafen, a pyrazole-carboxamide fungicide, and its primary metabolite, this compound, are key analytes in environmental and food safety monitoring.[1][2] The analysis of these compounds, particularly at trace levels, is often performed using highly sensitive techniques like Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][3] However, the accuracy of LC-MS/MS quantification can be significantly compromised by matrix effects .
Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[4] These effects can manifest as either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), leading to inaccurate quantification. The chemical complexity of matrices such as soil, plant tissues, and animal products makes them particularly prone to causing significant matrix effects.[5]
This guide will walk you through understanding, identifying, and mitigating matrix effects in your this compound analysis, ensuring the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the common matrices where I can expect to find this compound and encounter matrix effects?
You can expect to encounter this compound in a variety of matrices due to its use in agriculture. The complexity of these matrices is a primary source of analytical challenges.
-
Soil: Bixafen is persistent in soil, leading to the presence of its metabolite, this compound. Soil matrices are complex, containing organic matter, minerals, and a diverse range of other compounds that can interfere with analysis.[1][3]
-
Plant Materials: As a fungicide, Bixafen is applied to cereals, fruits, and vegetables. Plant matrices are rich in pigments (like chlorophyll), sugars, organic acids, and lipids, all of which are known to cause significant matrix effects.[1][6]
-
Water: Surface and drinking water can be contaminated with Bixafen and its metabolites. While generally cleaner than soil or plant matrices, dissolved organic and inorganic compounds can still cause matrix effects.
-
Animal Tissues: For residue analysis in animal products, matrices can range from muscle and kidney to fatty tissues and milk.[7] Fatty matrices are particularly challenging due to the high lipid content.
Q2: How can I determine if my this compound analysis is affected by matrix effects?
The most direct way to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to its response in a sample matrix where the analyte has been spiked at the same concentration after extraction.
The Matrix Factor (MF) can be calculated using the following formula:
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
An MF < 1 indicates ion suppression .
-
An MF > 1 indicates ion enhancement .
-
An MF = 1 suggests no significant matrix effect .
A matrix effect is generally considered negligible if the MF is between 0.8 and 1.2 (i.e., ±20%).
Q3: What is the most effective way to eliminate matrix effects in this compound analysis?
The use of an isotopically labeled internal standard (IS) is the most robust and reliable method for correcting matrix effects.[3] An ideal IS for this compound would be its stable isotope-labeled counterpart (e.g., this compound-d4).
Why it works: An isotopically labeled internal standard is chemically identical to the analyte and will have the same chromatographic retention time and ionization behavior. Therefore, it will experience the same degree of ion suppression or enhancement as the analyte. By calculating the ratio of the analyte peak area to the internal standard peak area, the matrix effect is effectively canceled out.
Troubleshooting Guides
Scenario 1: I am observing significant ion suppression in my this compound analysis in plant extracts.
Underlying Cause: Plant matrices, especially those rich in chlorophyll and other pigments, are notorious for causing ion suppression. These compounds can co-elute with this compound and compete for ionization in the MS source.
Troubleshooting Workflow:
Sources
Bixafen-desmethyl Analytical Method Optimization: A Technical Support Guide
Welcome to the technical support center for the analytical method optimization of Bixafen-desmethyl. Bixafen is a widely used pyrazole-carboxamide fungicide that inhibits the succinate dehydrogenase enzyme in the mitochondrial respiration chain of fungi.[1][2][3] Its primary metabolite, this compound (also known as M21 or M44 in different studies), is a key analyte in residue analysis for regulatory and safety monitoring.[3][4] This guide is designed for researchers, analytical scientists, and laboratory professionals to troubleshoot and refine their Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for this compound.
Section 1: Foundational Analytical Principles
Understanding the physicochemical properties of this compound is the first step to developing a robust analytical method.
-
Polarity and Solubility : this compound has a calculated XLogP3 of 4.7, indicating it is a non-polar, hydrophobic compound.[5] This high logP value suggests good retention on reversed-phase (RP) columns like C18. Bixafen itself has low aqueous solubility, and its desmethyl metabolite is expected to behave similarly.[6] This property is fundamental to the choice of extraction solvents and chromatographic conditions.
-
Ionization : For LC-MS/MS analysis, electrospray ionization (ESI) in positive mode is typically effective for pyrazole-carboxamide fungicides and their metabolites. The protonated molecule [M+H]⁺ serves as the precursor ion for fragmentation in the mass spectrometer.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the analysis of this compound.
Q1: What is the recommended LC-MS/MS method for this compound analysis?
A1: The most prevalent and effective method is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Tandem Mass Spectrometry (LC-MS/MS) .[2][7] This combination provides the necessary selectivity and sensitivity for detecting low-level residues in complex matrices like soil, water, and food products.[2][7][8]
Q2: What are the typical mass transitions for Bixafen and this compound?
A2: While specific transitions should be optimized in your laboratory, published methods provide a reliable starting point. For the parent compound, Bixafen, common transitions are m/z 414 → 394 (quantifier) and m/z 414 → 266 (qualifier).[2][9] For this compound, you would expect a precursor ion corresponding to its molecular weight (approx. 400.2 g/mol )[5] and would need to determine the optimal product ions through infusion experiments.
Q3: How can I effectively extract this compound from complex samples like soil or produce?
A3: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly recommended and widely adopted for pesticide residue analysis, including Bixafen and its metabolites.[10][11][12] The general procedure involves an initial extraction with acetonitrile followed by a partitioning step using salts (e.g., magnesium sulfate, sodium chloride) and a cleanup step using dispersive solid-phase extraction (d-SPE).[11][12] For soil, extraction with a mixture of acetonitrile/water (e.g., 4/1, v/v), sometimes assisted by microwave extraction, has been validated.[2][7]
Q4: What is the biggest challenge in this compound analysis and how can I mitigate it?
A4: The most significant challenge is managing matrix effects , where co-extracted compounds from the sample interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement.[8][13][14] This can severely impact accuracy and reproducibility. Mitigation strategies are crucial and include:
-
Effective Sample Cleanup: Utilizing d-SPE cleanup sorbents like C18 or graphitized carbon black (GCB) can remove interfering compounds.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that mirrors the samples being analyzed can compensate for consistent matrix effects.[15][16]
-
Use of an Internal Standard (IS): An isotopically labeled version of this compound is the ideal internal standard.[7] If unavailable, a structurally similar compound with similar chromatographic behavior and ionization efficiency can be used to correct for variability in extraction and matrix effects.
Section 3: Troubleshooting Guide
This section provides a problem-oriented approach to resolving common issues encountered during method development and routine analysis.
Problem 1: Poor or Inconsistent Sensitivity (Low Signal Intensity)
-
Possible Cause 1: Ion Suppression (Matrix Effect)
-
Why it Happens: Co-eluting matrix components compete with this compound for ionization in the ESI source, reducing the number of target ions that reach the detector.[8][14] This is a very common issue in the analysis of pesticide residues in complex matrices.[10][14]
-
Troubleshooting Steps:
-
Assess Matrix Effect: Perform a post-extraction spike experiment. Compare the peak area of the analyte spiked into a blank matrix extract with the peak area of the analyte in a pure solvent standard at the same concentration. A significant difference indicates a matrix effect.
-
Improve Sample Cleanup: If suppression is observed, enhance the d-SPE cleanup step. For fatty matrices, a C18 sorbent is effective. For pigmented samples (e.g., leafy greens), GCB can be added, but be aware it may retain planar analytes.
-
Dilute the Extract: Diluting the final extract can reduce the concentration of interfering matrix components, thereby lessening the suppression effect.[16] Test different dilution factors (e.g., 5x, 10x) to find a balance between reducing matrix effects and maintaining sufficient sensitivity.
-
Implement an Internal Standard: Use an isotopically labeled internal standard to compensate for signal variability.[7] The IS should be added at the very beginning of the sample preparation process.
-
-
-
Possible Cause 2: Suboptimal MS/MS Parameters
-
Why it Happens: The cone voltage and collision energy are not optimized for this compound, leading to inefficient precursor ion transmission or fragmentation.
-
Troubleshooting Steps:
-
Direct Infusion: Prepare a pure standard solution of this compound (e.g., 100-500 ng/mL in mobile phase) and infuse it directly into the mass spectrometer using a syringe pump.
-
Optimize Cone/Declustering Potential: While monitoring the precursor ion, ramp the cone voltage (or declustering potential) to find the value that yields the maximum intensity.
-
Optimize Collision Energy: Select the most intense precursor ion and perform a product ion scan. Then, vary the collision energy to find the value that produces the most stable and intense product ions (fragments). Select at least two product ions for quantification and confirmation.
-
-
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Possible Cause 1: Secondary Interactions on the Column
-
Why it Happens: The pyrazole and amide groups in this compound can have secondary interactions with active sites (e.g., free silanols) on the HPLC column packing material, leading to peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Add a small amount of a modifier like formic acid (0.1%) or ammonium formate to the mobile phase. This can help to protonate free silanols on the column, reducing unwanted interactions and improving peak shape.
-
Column Choice: Ensure you are using a high-quality, end-capped C18 column. If tailing persists, consider a column with a different chemistry or a base-deactivated stationary phase.
-
-
-
Possible Cause 2: Sample Solvent Mismatch
-
Why it Happens: If the final sample extract is in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile extract injected into a 50% water mobile phase), it can cause peak distortion, splitting, or fronting.[17]
-
Troubleshooting Steps:
-
Solvent Exchange: Evaporate the final extract to dryness under a gentle stream of nitrogen and reconstitute it in the initial mobile phase composition.
-
Reduce Injection Volume: A smaller injection volume (e.g., 1-2 µL) can minimize the effect of solvent mismatch.[17]
-
-
Problem 3: Shifting Retention Times
-
Possible Cause 1: Inadequate Column Equilibration
-
Why it Happens: The column is not fully equilibrated with the initial mobile phase conditions before the injection, causing retention time to drift, especially in the first few runs of a sequence.
-
Troubleshooting Steps:
-
Increase Equilibration Time: Ensure the equilibration time at the end of your gradient method is sufficient. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.
-
Monitor Pressure: The pressure trace should be stable and flat before injection, indicating the column is fully equilibrated.
-
-
-
Possible Cause 2: Mobile Phase or Column Temperature Issues
-
Why it Happens: Fluctuations in solvent composition or column temperature can lead to retention time shifts.
-
Troubleshooting Steps:
-
Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure they are well-mixed and degassed.
-
Use a Column Oven: A thermostatically controlled column oven is essential for reproducible chromatography. Set it to a temperature slightly above ambient (e.g., 35-40 °C) to ensure stability.
-
-
Section 4: Protocols & Workflows
Optimized QuEChERS Protocol for Plant Matrices
This protocol is a starting point and should be validated for your specific matrix.
-
Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile.
-
If required, add an internal standard at this stage.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Immediately shake for 1 minute to prevent agglomeration of salts.
-
-
Centrifugation: Centrifuge the tube at ≥3000 RCF for 5 minutes.
-
Cleanup (d-SPE):
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA). For pigmented samples, a tube containing GCB may be necessary.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed (e.g., >10,000 RCF) for 5 minutes.
-
Analysis: Take the final supernatant, dilute as necessary with the initial mobile phase, and inject into the LC-MS/MS system.
Data Summary Tables
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Recommended Setting | Rationale |
| LC Column | C18, < 3 µm particle size (e.g., 100 x 2.1 mm) | Provides good retention for non-polar analytes. Smaller particles improve efficiency. |
| Mobile Phase A | Water + 0.1% Formic Acid + 5mM Ammonium Formate | Acid and buffer improve peak shape and ionization efficiency. |
| Mobile Phase B | Methanol or Acetonitrile + 0.1% Formic Acid | Standard organic solvents for reversed-phase chromatography. |
| Gradient | Start at 40-50% B, ramp to 95% B | A gradient is necessary to elute the hydrophobic analyte in a reasonable time. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 2 - 5 µL | Balances sensitivity with potential for solvent mismatch effects. |
| Ionization Mode | ESI Positive | Effective for this class of compounds. |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification. |
Section 5: Visual Workflows (Graphviz)
General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common LC-MS/MS analytical issues.
QuEChERS Sample Preparation Workflow
Caption: The two-step QuEChERS workflow for sample preparation.
References
-
World Health Organization (WHO). (n.d.). BIXAFEN. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2013). BIXAFEN (262). Retrieved from [Link]
-
Norwegian Scientific Committee for Food Safety (VKM). (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Method 00952 / M001. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2015). BIXAFEN (262) JMPR 2015. Retrieved from [Link]
-
MDPI. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. Retrieved from [Link]
-
PubMed. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Retrieved from [Link]
-
University of Hertfordshire. (n.d.). Bixafen. AERU. Retrieved from [Link]
-
Phenomenex. (2025). QuEChERS Method for Pesticide Residue Analysis. Retrieved from [Link]
-
Cole-Parmer. (2025). The QuEChERS Workflow for Pesticide Residue Analysis. Retrieved from [Link]
-
ACS Publications. (n.d.). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Bixafen ILV Soil. Retrieved from [Link]
-
Shimadzu. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]
-
SCION Instruments. (n.d.). A Comprehensive Guide to Pesticide Residue Analysis. Retrieved from [Link]
-
LCGC International. (2007). QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. Retrieved from [Link]
-
ResearchGate. (2025). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. Retrieved from [Link]
-
PubMed. (2017). Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS. Retrieved from [Link]
Sources
- 1. apps.who.int [apps.who.int]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. vkm.no [vkm.no]
- 5. This compound | C17H10Cl2F3N3O | CID 99937725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Bixafen [sitem.herts.ac.uk]
- 7. epa.gov [epa.gov]
- 8. gcms.cz [gcms.cz]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. lcms.cz [lcms.cz]
Technical Support Center: Stability of Bixafen-desmethyl in Analytical Standards
Welcome to the technical support center for Bixafen-desmethyl analytical standards. This guide is designed for researchers, analytical scientists, and quality control professionals who work with this key metabolite of the fungicide Bixafen. Ensuring the stability and integrity of your analytical standards is paramount for generating accurate and reproducible data. This document provides in-depth answers to common questions, troubleshooting guidance for experimental challenges, and validated protocols to help you maintain the quality of your analyses.
Section 1: Fundamentals of this compound Stability
Q1: What is this compound and why is its stability a critical concern in analytical testing?
This compound (also known as M21 or BYF 00587-desmethyl) is the primary metabolite of Bixafen, a pyrazole-carboxamide fungicide.[1][2][3] Bixafen works by inhibiting the succinate dehydrogenase (SDHI) enzyme in the mitochondrial respiratory chain of fungi.[4][5] In metabolic processes within plants and animals, the methyl group on the pyrazole ring of Bixafen is removed, forming this compound.[1][3][4]
The stability of the this compound analytical standard is critical for several reasons:
-
Quantitative Accuracy: Regulatory bodies often require the quantification of both the parent compound (Bixafen) and its significant metabolites. The residue definition for dietary risk assessment typically includes the sum of Bixafen and this compound.[6] If the analytical standard has degraded, it will lead to an underestimation of the metabolite's concentration in samples, resulting in inaccurate risk assessments.
-
Method Specificity: Degradation products can appear as unexpected peaks in a chromatogram, potentially co-eluting with other analytes and causing analytical interference. A stability-indicating method must be able to separate the intact analyte from any significant degradants.[7]
-
Compliance and Validity: Using a compromised standard can lead to failed batch analyses, out-of-specification (OOS) results, and questions regarding the validity of data submitted to regulatory agencies.
Q2: What are the potential degradation pathways for this compound?
The primary metabolic pathway for Bixafen is demethylation to form this compound.[1][3] Further degradation can occur through hydroxylation, where a hydroxyl (-OH) group is added to the molecule, often on the fluoro-phenyl ring.[3][4] While Bixafen itself is stable to hydrolysis across a wide pH range (pH 1-12), the stability of the desmethyl metabolite under harsh pH or temperature conditions during analysis should not be assumed.[1][8] The pyrazole ring itself is generally stable but can be susceptible to strong oxidizing agents or acids.[9]
The diagram below illustrates the primary metabolic transformation and potential further degradation steps.
Caption: Metabolic pathway of Bixafen to this compound and potential further degradation.
Section 2: Proper Handling and Storage of Analytical Standards
Q3: What are the officially recommended storage conditions for this compound standards?
To ensure long-term stability, this compound standards, whether in neat (solid) form or dissolved in an organic solvent, should be stored under controlled conditions.
| Parameter | Recommendation | Rationale |
| Temperature | Neat Material: +4°C[10] or deep-frozen (≤ -18°C). Stock Solutions: ≤ -18°C. | Low temperatures significantly slow down chemical degradation kinetics. While +4°C is acceptable for short-term storage, freezing is recommended for long-term stability. |
| Light | Store in amber vials or protect from light. | Bixafen has a photolytic half-life, and while this compound data is less available, it is best practice to protect from UV/light exposure to prevent photodegradation.[1] |
| Atmosphere | Store in tightly sealed containers. | Prevents solvent evaporation, which would alter the concentration, and minimizes exposure to atmospheric moisture and oxygen. |
Storage stability studies have shown that Bixafen and this compound are stable in various plant matrices for up to 24 months when stored deep frozen, indicating good stability under these conditions.[8]
Q4: How does the choice of solvent impact the stability of stock and working solutions?
The choice of solvent is crucial for maintaining the integrity of your standard.
-
Recommended Solvents: Acetonitrile and methanol are common and appropriate solvents for preparing stock solutions of this compound for use in reversed-phase chromatography (LC-MS/MS).[8][11]
-
Solvents to Avoid: Avoid highly reactive or acidic/basic solvents for long-term storage. While Bixafen is stable across a wide pH range, prolonged storage in a solution with a non-neutral pH could accelerate degradation of the desmethyl metabolite.[12] Protic solvents could potentially interact with the molecule differently than aprotic solvents, but for common analytical solvents like methanol and acetonitrile, this is not a major concern.
-
Solvent Purity: Always use high-purity, HPLC or MS-grade solvents. Impurities in lower-grade solvents can initiate or catalyze degradation of the standard over time.
Section 3: Troubleshooting Common Analytical Issues
Q5: My calibration curve for this compound shows poor linearity or a negative intercept. Could this be a stability issue?
Yes, these are classic symptoms of standard degradation. A troubleshooting workflow can help you diagnose the problem.
Caption: Logical workflow for troubleshooting this compound calibration failures.
Explanation of the Workflow:
-
Working Standard Degradation: If a freshly prepared dilution from your stock solution fixes the problem, your previous working standards (often stored at 4°C in an autosampler) have likely degraded. This can happen due to repeated use, temperature fluctuations, or solvent evaporation.
-
Stock Solution Degradation: If new working standards from the old stock are still problematic, but a new stock solution works, your stock solution (typically stored frozen) has degraded. This is less common but can occur after extended storage or if it was not stored properly (e.g., frequent freeze-thaw cycles).
-
Neat Standard Degradation: If even a freshly prepared stock from a new vial of the same lot fails, the entire lot of the neat standard may be compromised. If a new lot number solves the issue, contact your supplier. If it does not, the issue is likely with your instrument or method.
Q6: How do pH and temperature affect this compound during sample preparation?
While formal studies on this compound are limited, we can infer behavior from the parent compound and general chemical principles.
-
pH: Bixafen is stable to hydrolysis between pH 1 and 12.[8] However, during sample extraction from complex matrices, extreme pH values could potentially affect the stability of the desmethyl metabolite. It is advisable to work in a pH range of 4-8 where possible.[12]
-
Temperature: Elevated temperatures used in some extraction or evaporation steps can accelerate degradation. For instance, microwave extraction is used for this compound from soil, but the conditions (e.g., 3 minutes at 250 W) are controlled to minimize thermal degradation.[11] If your method involves a solvent evaporation step, use moderate temperatures (e.g., <40°C) with a gentle stream of nitrogen.
Section 4: Experimental Protocols for Stability Verification
Q7: How can I perform a quick check on the stability of my this compound stock solution?
This protocol allows you to compare an aged stock solution against a freshly prepared one to verify its integrity.
Protocol: Stock Solution Stability Verification
-
Prepare a Fresh Standard: Accurately weigh a fresh amount of neat this compound reference material and prepare a new stock solution (e.g., 100 µg/mL) in acetonitrile. This will be your "Reference Standard."
-
Retrieve Aged Standard: Remove your existing stock solution ("Aged Standard") from the freezer and allow it to equilibrate to room temperature.
-
Prepare Dilutions: Prepare at least three mid-range concentration levels from both the "Reference Standard" and the "Aged Standard" (e.g., 10, 50, and 100 ng/mL).
-
LC-MS/MS Analysis: Analyze the dilutions in triplicate, alternating injections between the reference and aged sets (e.g., Ref-10, Aged-10, Ref-50, Aged-50...).
-
Data Analysis:
-
Calculate the mean peak area for each concentration level for both sets.
-
For each concentration level, calculate the percent difference: [(Mean Area_Aged - Mean Area_Ref) / Mean Area_Ref] * 100.
-
Acceptance Criteria: A difference of ±10% is generally acceptable. A significant negative bias in the "Aged Standard" (e.g., -15% or more) indicates degradation.
-
Q8: How do I conduct a forced degradation study to understand potential issues?
A forced degradation (or stress testing) study intentionally exposes the standard to harsh conditions to rapidly identify potential degradation products and establish a stability-indicating analytical method.[7]
Protocol: Forced Degradation Study for this compound
-
Objective: To generate potential degradation products and confirm the analytical method can separate them from the parent peak.
-
Starting Material: Use a solution of this compound (e.g., 10 µg/mL) in acetonitrile/water (50:50).
-
Acid Hydrolysis:
-
To 1 mL of standard, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~1 µg/mL for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of standard, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~1 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of standard, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.
-
Dilute to a final concentration of ~1 µg/mL.
-
-
Thermal Degradation:
-
Place a tightly capped vial of the standard solution in an oven at 80°C for 48 hours.
-
Cool and dilute to a final concentration of ~1 µg/mL.
-
-
Photodegradation:
-
Place an uncapped quartz cuvette (or a loosely capped clear vial) containing the standard solution in a photostability chamber.
-
Expose to light according to ICH Q1B guidelines.
-
Dilute to a final concentration of ~1 µg/mL.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by LC-MS/MS.
-
Examine the chromatograms for new peaks and a decrease in the main this compound peak. This confirms your method's ability to detect degradation.
-
References
- Public Release Summary on the evaluation of the new active Bixafen. Australian Pesticides and Veterinary Medicines Authority (APVMA).
- Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions.
- BIXAFEN.
- Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS.
- Bixafen Tier1 Review. Minnesota Department of Agriculture.
- Analytical method for the determination of BYF00587-desmethyl in soil. U.S. Environmental Protection Agency (EPA).
- Bixafen Pesticide Properties Details. Agriculture and Environment Research Unit (AERU), University of Hertfordshire.
- Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information (NCBI)
- Bixafen (262) Evaluation Report.
- Bixafen (262) Residue Evaluation.
- Risk assessment of the metabolite M44 of bixafen. Danish Environmental Protection Agency.
- This compound Product Inform
- Pyrazole Safety D
- Storing fungicides safely.
Sources
- 1. apvma.gov.au [apvma.gov.au]
- 2. Bixafen [sitem.herts.ac.uk]
- 3. vkm.no [vkm.no]
- 4. apps.who.int [apps.who.int]
- 5. mda.state.mn.us [mda.state.mn.us]
- 6. fao.org [fao.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. chemicalbook.com [chemicalbook.com]
- 10. This compound | CAS 1655498-06-8 | LGC Standards [lgcstandards.com]
- 11. epa.gov [epa.gov]
- 12. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bixafen-desmethyl Stability & Sample Management
Welcome to the technical support center for Bixafen-desmethyl analysis. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound during sample storage. Ensuring sample integrity from collection to analysis is paramount for generating reliable and reproducible data. This document provides in-depth, field-proven insights and validated protocols to help you navigate these critical steps.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: What is this compound and why is its stability a concern?
A: this compound, also known as M21, is the primary metabolite of Bixafen, a widely used pyrazole-carboxamide fungicide.[1][2] Bixafen works by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiration chain of fungi.[1][3] In metabolic studies, the parent compound Bixafen undergoes demethylation at the pyrazole ring to form this compound.[1][2]
Q2: My analytical results show lower-than-expected concentrations of this compound. Could this be a storage issue?
A: Yes, unexpectedly low concentrations are a classic indicator of analyte degradation during storage. Several factors could be at play:
-
Improper Storage Temperature: Even short-term exposure to ambient temperatures can initiate enzymatic or chemical degradation. Samples should be frozen as quickly as possible after collection.[5]
-
Enzymatic Activity: In biological matrices (e.g., liver, plasma, plant tissues), endogenous enzymes can remain active even at low temperatures if not properly handled or flash-frozen. These enzymes can continue to metabolize or degrade the analyte.
-
pH Fluctuations: Although Bixafen itself is relatively stable to hydrolysis under neutral and acidic conditions, extreme pH levels in unbuffered samples could potentially contribute to the degradation of its metabolite over long storage periods.[3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can damage the cellular structure, releasing enzymes and reactive species that can degrade analytes. It is crucial to aliquot samples upon first processing to avoid this.
-
Light Exposure: While less common for this specific compound class, photodecomposition can be a degradation pathway for some analytes. Storing samples in amber vials or in the dark is a standard best practice.
Q3: What are the definitive recommended storage conditions for samples containing this compound?
A: The recommended storage conditions depend on the sample matrix and the intended duration of storage. Based on available stability studies, the following guidelines are provided.
| Matrix Type | Recommended Storage Temperature | Proven Stability Duration | Citation |
| Plant Matrices (Wheat, Lettuce, Potato, Rapeseed) | ≤ -18°C (Standard Freezer) | Up to 24 months | [3] |
| Soil | ≤ -18°C (Standard Freezer) | Up to 24 months | [3] |
| Animal Tissues & Fluids (e.g., Milk, Muscle, Kidney) | ≤ -20°C (Standard Freezer) | Analysis within one month is recommended. | [3] |
Note on Animal Matrices: Specific long-term storage stability data for this compound in animal matrices is not as extensively published. The recommendation for analysis within one month is based on the practices followed in key metabolism studies.[3] For any storage period longer than this, it is imperative that you conduct your own matrix-specific stability validation as outlined in the protocols below.
Q4: How can I be certain that this compound is stable in my specific experimental matrix over my intended storage period?
A: This is an excellent question and addresses the core of good scientific practice. You must establish a self-validating system through a Storage Stability Assessment . This involves fortifying (spiking) blank control matrix samples with a known concentration of this compound and analyzing them at defined time points alongside freshly spiked samples. A detailed protocol for this critical experiment is provided in the "Experimental Protocols" section of this guide.
Visualized Workflows and Pathways
Understanding the metabolic origin and the critical steps in sample handling is key to preventing degradation.
Metabolic Formation of this compound
The primary metabolic pathway leading to the formation of this compound is a demethylation reaction. This process is a common metabolic route for many xenobiotics in biological systems.[6][7]
Caption: Metabolic conversion of Bixafen to this compound.
Critical Workflow for Sample Integrity
This workflow outlines the essential steps from sample acquisition to analysis to ensure the stability of this compound. Following this process minimizes the risk of analyte degradation.
Caption: Recommended workflow for maintaining sample integrity.
Experimental Protocols
These protocols provide detailed, step-by-step methodologies for critical procedures related to sample handling and stability validation.
Protocol 1: Best Practices for Sample Collection and Initial Handling
Objective: To minimize analyte degradation from the moment of collection until placement in long-term storage.
Materials:
-
Appropriate collection containers (e.g., K2-EDTA tubes for blood, sterile conical tubes for soil/tissue).
-
Amber vials if light sensitivity is a concern.
-
Dry ice or liquid nitrogen.
-
Insulated shipping container.
-
Sample labels and permanent marker.
Procedure:
-
Pre-labeling: Before collection, clearly label all containers with a unique sample ID, date, time, and matrix type.
-
Collection:
-
Biological Fluids (Blood/Plasma): Collect blood in tubes containing an appropriate anticoagulant (e.g., K2-EDTA). Invert gently to mix.[5]
-
Tissues: Excise tissues as quickly as possible to minimize post-mortem enzymatic changes. If possible, rinse with ice-cold saline to remove excess blood.
-
Soil/Plant Material: Collect the sample and place it in a pre-labeled container. Keep samples cool and shaded immediately after collection.
-
-
Initial Processing (Perform as quickly as possible, ideally within 30 minutes):
-
Plasma: Centrifuge blood samples at 1500 x g for 15 minutes at 4°C. Carefully transfer the supernatant (plasma) to a new, pre-labeled cryovial.
-
Tissues: Blot tissues dry, weigh if necessary, and place them into appropriate cryovials.
-
-
Flash Freezing (Critical Step): Immediately place the processed sample vials into a container with dry ice or immerse in liquid nitrogen until completely frozen. This halts enzymatic activity rapidly.
-
Transfer to Storage: Once frozen, transfer samples to a freezer for temporary storage (if at a remote site) or pack them for shipment.
-
Shipping: Pack the frozen samples in an insulated container with a sufficient quantity of dry ice to ensure they remain frozen for the entire duration of transit. Complete all chain-of-custody documentation to be included with the shipment.[5]
Protocol 2: Conducting a Long-Term Storage Stability Assessment
Objective: To validate the stability of this compound in a specific biological matrix under your intended long-term storage conditions.
Methodology:
-
Prepare Control Matrix: Obtain a sufficient quantity of blank control matrix (e.g., drug-free plasma, untreated soil). Pool and homogenize the matrix to ensure consistency.
-
Fortification:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Spike the bulk control matrix with the stock solution to achieve a target concentration relevant to your study (e.g., a mid-point on your calibration curve). The volume of the spiking solution should be minimal (<1% of the total matrix volume) to avoid altering the matrix composition.
-
Vortex or mix thoroughly to ensure uniform distribution.
-
-
Aliquoting: Dispense the fortified matrix into a series of labeled microcentrifuge tubes or cryovials. Create enough aliquots for all planned time points (e.g., n=3-5 replicates per time point).
-
Time Zero (T=0) Analysis: Immediately after preparation, take a set of aliquots (n=3-5) and analyze them. This establishes the baseline concentration.
-
Storage: Place the remaining aliquots in the designated storage freezer (e.g., -20°C or -80°C).
-
Time Point Analysis: At pre-defined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 12 months, 24 months), remove a set of aliquots from the freezer.
-
Sample Analysis:
-
Allow the stored samples to thaw under controlled conditions (e.g., on ice).
-
On the same day, prepare a fresh "T=0" comparison sample by spiking a new aliquot of control matrix with the same concentration of this compound.
-
Analyze both the stored samples and the freshly prepared comparison samples using your validated analytical method (e.g., LC-MS/MS).[8]
-
-
Data Evaluation:
-
Calculate the mean concentration of the stored samples at each time point.
-
Compare this mean to the mean of the freshly prepared samples.
-
The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the mean of the fresh samples.
-
References
-
World Health Organization (WHO). (n.d.). BIXAFEN. JMPR 2013, 39–114. [Link]
-
Food and Agriculture Organization of the United Nations. (2013). BIXAFEN (262). FAO. [Link]
-
United States Environmental Protection Agency. (n.d.). Method 00952 / M001. EPA. [Link]
-
Food and Agriculture Organization of the United Nations. (2015). BIXAFEN (262). FAO. [Link]
-
Wang, L., et al. (2025). Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS. ResearchGate. [Link]
-
Norwegian Food Safety Authority. (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
-
University of Hertfordshire. (n.d.). Bixafen. Agriculture and Environment Research Unit (AERU). [Link]
-
Timmerman, P., et al. (2016). Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. AAPS J. 18(3): 773–779. [Link]
-
Jaiswal, S., et al. (2022). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Front. Microbiol. 13:852468. [Link]
-
Chandurkar, P. S., & Matsumura, F. (1979). Metabolism of toxaphene components in rats. Arch Environ Contam Toxicol. 8(1):1-24. [Link]
-
United States Environmental Protection Agency. (n.d.). Method Validation of Bixafen in Soils. EPA. [Link]
Sources
- 1. apps.who.int [apps.who.int]
- 2. vkm.no [vkm.no]
- 3. fao.org [fao.org]
- 4. fao.org [fao.org]
- 5. Sample Management: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolism of toxaphene components in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Technical Support Center: Troubleshooting Bixafen-desmethyl Peak Shape in Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to Bixafen-desmethyl analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve common peak shape abnormalities encountered during HPLC and UHPLC analysis. By understanding the chemical nature of this compound and the principles of chromatography, you can systematically address issues like peak tailing, fronting, and splitting to ensure robust and reliable data.
Understanding this compound: A Chromatographic Perspective
This compound is the primary metabolite of Bixafen, a pyrazole-carboxamide fungicide.[1][2][3] Structurally, it is formed by the demethylation of the pyrazole ring on the Bixafen molecule.[3] While Bixafen itself shows no evidence of dissociation within a wide pH range (2-12), the desmethylation introduces a secondary amine on the pyrazole ring, which can impart weakly basic properties to the this compound molecule.[2][4] This characteristic is crucial in understanding its interaction with the stationary phase and mobile phase, which are often at the root of peak shape problems.
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common peak shape issues for this compound in a question-and-answer format, providing detailed explanations and actionable solutions.
Q1: My this compound peak is tailing significantly. What are the likely causes and how can I fix it?
A1: Peak tailing is the most common chromatographic problem and for a weakly basic compound like this compound, it often points to secondary interactions with the stationary phase.
-
Cause 1: Secondary Silanol Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on the surface that can be deprotonated and negatively charged, depending on the mobile phase pH. The weakly basic nitrogen on the pyrazole ring of this compound can interact with these ionized silanols through strong electrostatic interactions, leading to a secondary, stronger retention mechanism that causes peak tailing.
-
Solution 1a: Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 3-4) with an additive like formic acid or acetic acid will protonate the silanol groups, neutralizing their charge and minimizing the unwanted ionic interactions.[5]
-
Solution 1b: Use of an End-capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the residual silanols to reduce their activity and availability for secondary interactions.
-
Solution 1c: Mobile Phase Additives: Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte. However, be mindful that TEA is not suitable for mass spectrometry (MS) detection due to ion suppression. For LC-MS applications, consider using a buffer like ammonium formate or ammonium acetate.[6]
-
-
Cause 2: Column Contamination: Accumulation of matrix components or previously injected samples on the column inlet frit or the stationary phase can create active sites that lead to peak tailing.
-
Solution 2a: Implement a Guard Column: A guard column is a small, disposable column placed before the analytical column to trap strongly retained impurities, protecting the main column.
-
Solution 2b: Column Washing: Develop a robust column washing procedure to be used between sequences or when performance degrades. A typical wash sequence for a C18 column involves flushing with solvents of increasing strength to remove a wide range of contaminants.
-
-
Cause 3: Column Void or Bed Deformation: A void at the column inlet or a poorly packed bed can cause the sample to travel through different path lengths, resulting in a distorted peak shape. This can be caused by pressure shocks or operating outside the column's recommended pH and temperature ranges.
-
Solution 3a: Replace the Column: If a void is suspected, the most reliable solution is to replace the column.
-
Solution 3b: Proper Column Handling: Always handle columns with care, avoiding sudden pressure changes. Ensure the mobile phase pH and operating temperature are within the manufacturer's specifications for the column.
-
Q2: I'm observing a split peak for this compound. What could be the reason?
A2: Peak splitting can be a frustrating issue with several potential root causes, ranging from simple hardware problems to more complex chromatographic effects.
-
Cause 1: Partially Clogged Inlet Frit: If the inlet frit of the column is partially blocked by particulate matter from the sample or the system, it can cause the sample to be introduced onto the column unevenly, leading to a split peak.[7]
-
Solution 1a: Column Reversal and Flushing: Disconnect the column from the detector, reverse its direction, and flush it with a strong solvent. This can sometimes dislodge the particulates from the frit.
-
Solution 1b: In-line Filter: Use an in-line filter between the injector and the column to catch any particulates before they reach the column.
-
Solution 1c: Sample Filtration: Ensure your samples are properly filtered before injection.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to spread unevenly at the head of the column, resulting in a split or distorted peak.[8]
-
Solution 2a: Match Sample Solvent to Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.
-
Solution 2b: Reduce Injection Volume: If using a strong sample solvent is unavoidable, try reducing the injection volume.
-
-
Cause 3: Co-elution with an Interfering Peak: It's possible that what appears to be a split peak is actually two different compounds eluting very close to each other.
-
Solution 3a: Adjust Chromatographic Conditions: Modify the mobile phase composition, gradient slope, or temperature to improve the resolution between the two potential peaks.
-
Solution 3b: Use a Higher Efficiency Column: A column with a smaller particle size or a longer length can provide better separation efficiency.
-
Q3: My this compound peak is broad and shows poor efficiency. How can I improve it?
A3: Broad peaks can be a sign of several issues, from extra-column volume to slow kinetics.
-
Cause 1: Extra-Column Volume: Excessive volume in the tubing, fittings, or detector flow cell can contribute to band broadening.
-
Solution 1a: Optimize Tubing: Use tubing with the smallest possible internal diameter and shortest possible length between the injector, column, and detector.
-
Solution 1b: Check Connections: Ensure all fittings are properly made and there are no gaps that could introduce extra volume.
-
-
Cause 2: High Mobile Phase Viscosity: A highly viscous mobile phase can lead to slower mass transfer and broader peaks.
-
Solution 2a: Increase Column Temperature: Increasing the column temperature will reduce the mobile phase viscosity and improve peak efficiency.
-
Solution 2b: Optimize Mobile Phase Composition: If possible, adjust the mobile phase to use a less viscous organic solvent (e.g., acetonitrile has a lower viscosity than methanol).
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution 3a: Reduce Sample Concentration: Dilute your sample and reinject.
-
Solution 3b: Reduce Injection Volume: Inject a smaller volume of the sample.
-
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting this compound peak shape issues.
Caption: A logical workflow for diagnosing and resolving peak shape issues.
Experimental Protocols
Protocol 1: Column Flushing Procedure for a Reversed-Phase C18 Column
This protocol is designed to remove contaminants that can cause peak shape distortion.
Materials:
-
HPLC-grade water
-
HPLC-grade isopropanol (IPA)
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
HPLC-grade dichloromethane (DCM) - Use with caution and ensure proper waste disposal.
-
HPLC-grade hexane - Use with caution and ensure proper waste disposal.
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush with 10-20 column volumes of your mobile phase without the buffer salts. This removes any precipitated buffer.
-
Flush with 10-20 column volumes of 100% Acetonitrile. This removes most organic residues.
-
If significant contamination is suspected, perform a more rigorous wash: a. Flush with 10-20 column volumes of Isopropanol. b. Flush with 10-20 column volumes of Dichloromethane (if compatible with your system). c. Flush with 10-20 column volumes of Hexane (if compatible with your system).
-
Reverse the flush sequence to return to your mobile phase conditions: a. Flush with 10-20 column volumes of Isopropanol. b. Flush with 10-20 column volumes of your mobile phase without buffer salts.
-
Equilibrate the column with your initial mobile phase conditions for at least 30 minutes before use.
Note: Always check your column's care and use manual for any solvent incompatibilities.
Protocol 2: Mobile Phase pH Optimization for this compound
This protocol will help you determine the optimal mobile phase pH to improve peak shape.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (or another suitable acid)
-
Ammonium formate or ammonium acetate (for buffering)
-
Calibrated pH meter
Procedure:
-
Prepare a series of aqueous mobile phase components at different pH values. For example, prepare solutions at pH 3.0, 3.5, 4.0, and 4.5 using a dilute solution of formic acid and adjusting with ammonium formate if buffering is desired.
-
Start with the lowest pH mobile phase. Equilibrate your column thoroughly.
-
Inject your this compound standard and analyze the peak shape. Note the asymmetry factor and peak width.
-
Incrementally increase the pH of your mobile phase. For each pH, allow the system to equilibrate and then inject your standard.
-
Compare the chromatograms obtained at different pH values. The optimal pH should provide a sharp, symmetrical peak. For a weakly basic compound, a lower pH is generally expected to yield better peak shape.
Quantitative Data Summary
| Issue | Potential Cause | Key Parameters to Investigate | Recommended Action |
| Peak Tailing | Secondary Silanol Interactions | Mobile Phase pH, Column Chemistry | Lower mobile phase pH (3-4), use an end-capped column. |
| Column Contamination | Guard Column, Column History | Implement a guard column, perform a thorough column wash. | |
| Peak Splitting | Partially Clogged Frit | System Backpressure, Peak Shape of Other Analytes | Reverse and flush the column, use an in-line filter. |
| Sample Solvent Incompatibility | Sample Diluent, Injection Volume | Dissolve sample in mobile phase, reduce injection volume. | |
| Peak Broadening | Extra-Column Volume | Tubing Dimensions, Connections | Use shorter, narrower ID tubing; ensure proper connections. |
| Column Overload | Sample Concentration, Injection Volume | Dilute the sample or reduce the injection volume. |
Conclusion
Troubleshooting peak shape issues for this compound requires a systematic and logical approach. By understanding the potential for secondary interactions due to its weakly basic nature and considering common chromatographic pitfalls, you can effectively diagnose and resolve these problems. This guide provides a framework for identifying the root cause of poor peak shape and implementing effective solutions to ensure the quality and reliability of your analytical results.
References
- Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC North America, 30(7), 564-571.
- European Food Safety Authority. (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225.
- Food and Agriculture Organization of the United N
- Kratz, G. (n.d.). Peak Splitting in HPLC: Causes and Solutions.
- McCalley, D. V. (2017). Study of secondary interaction based on residual silanol groups for reversed-phase liquid chromatography II.
- Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
- PubChem. (n.d.). This compound.
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- University of Hertfordshire. (n.d.). Bixafen. Agriculture & Environment Research Unit (AERU).
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- World Health Organiz
- Zhang, J., et al. (2020).
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
- BenchChem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
- David, V., et al. (2007). The influence of mobile phase pH on the retention and selectivity of related basic compounds in reverse phase liquid chromatography. Revue Roumaine de Chimie, 52(11), 1085-1093.
- Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development.
- LCGC International. (2019).
- MicroSolv Technology Corporation. (n.d.). How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine.
- MDPI. (2023). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics.
- NIH. (2020).
- ResearchGate. (2019). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- U.S. Environmental Protection Agency. (n.d.). Fluxapyroxad Environmental Chemistry Method - Soil.
- Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
- BioPharma Services. (n.d.). Bioanalytical Method Development: High PH Mobile Phase.
Sources
Technical Support Center: Bixafen-desmethyl Extraction from Complex Matrices
Welcome to the technical support center for the analysis of Bixafen-desmethyl. As the primary metabolite of the widely used pyrazole-carboxamide fungicide Bixafen, accurate quantification of this compound is critical for environmental monitoring, food safety assessment, and toxicological studies.[1][2] The residue definition for dietary intake and compliance for both plant and animal commodities is often the sum of Bixafen and its desmethyl metabolite, underscoring the necessity for robust analytical methods.[3]
This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter challenges in achieving efficient and reproducible extraction of this compound from complex sample types. We will move beyond simple procedural lists to explain the causality behind methodological choices, empowering you to troubleshoot and optimize your workflows effectively.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis critical?
This compound is the major metabolite of Bixafen, formed by the demethylation of the pyrazole ring.[2] Its analysis is crucial because it is often co-regulated with the parent compound and is a key indicator of Bixafen exposure and metabolism in environmental and biological systems.[3] Regulatory bodies frequently consider the combined residue of both compounds for risk assessment.
Q2: In which matrices is this compound commonly analyzed?
Analysis spans a wide range of complex matrices, including:
-
Environmental: Soil, surface water, and drinking water.[3][4][5] Bixafen is known to be persistent in soil, making this a primary matrix of interest.[3][6]
-
Agricultural & Food: Cereals (e.g., wheat), oilseeds (e.g., rape seed), leafy vegetables (e.g., lettuce), root vegetables (e.g., carrots), and fruits.[3][7][8]
-
Biological: Animal tissues (especially liver), fat, milk, eggs, and excreta (urine, feces) are analyzed in metabolism and toxicology studies.[1][8]
Q3: What is the industry-standard analytical technique for detecting this compound?
The most reliable and widely accepted method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[4][8] This technique offers the high sensitivity and selectivity required to detect low concentrations of the analyte in complex sample extracts. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, using specific precursor-to-product ion transitions for confident identification and quantification. For this compound (often coded as M21), the common mass transitions are m/z 398→378 for quantification and m/z 398→358 for confirmation.[8]
Q4: What are "matrix effects" in LC-MS/MS and why are they a major concern for this compound analysis?
Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. These interferences can either suppress or enhance the analyte's signal, leading to significant quantification errors (inaccuracy and poor reproducibility). Given the diverse and "dirty" nature of soil, food, and biological tissues, matrix effects are a primary challenge in this compound analysis. Mitigation strategies, discussed in the troubleshooting guide below, are essential for method accuracy.
Troubleshooting Guide: Enhancing Extraction Efficiency & Data Quality
This section addresses specific issues you may encounter during your experiments.
Problem 1: I'm experiencing low and inconsistent recovery of this compound from soil samples. What should I check?
Low recovery from soil is a common issue, often stemming from the strong interaction between the analyte and soil components like organic matter and clays.
Causality & Solution Pathway:
-
Inefficient Initial Extraction: The bond between this compound and soil particles may not be sufficiently disrupted.
-
Solution: Employ a robust extraction technique. A validated method for soil involves Microwave-Assisted Extraction with a mixture of acetonitrile and water (e.g., 4:1 v/v) .[4][8] The microwave energy accelerates solvent penetration and analyte desorption. If a microwave extractor is unavailable, consider increasing the shaking time and intensity (e.g., using a high-speed homogenizer) or using ultrasonication.
-
-
Incorrect Solvent Composition: The polarity of your extraction solvent may not be optimal.
-
Solution: The acetonitrile/water mixture is effective because acetonitrile helps precipitate some matrix components while the water content ensures the solvent is polar enough to extract this compound. Ensure your solvent ratio is accurate and the solvents are high-purity.
-
-
Loss During Cleanup: The analyte might be lost in the post-extraction cleanup step.
-
Solution: For soil, a simple centrifugation step to remove particulates is often sufficient before direct injection, especially when using a highly selective detector like a tandem mass spectrometer.[4] If further cleanup is needed, ensure your chosen method (e.g., Solid Phase Extraction - SPE) is properly validated. Use an isotopically labeled internal standard added before extraction to accurately correct for any losses during the entire workflow.[4]
-
Problem 2: My recovery from fatty matrices (e.g., oilseeds, animal fat, milk) is poor and my instrument shows signal suppression.
Lipids are a significant source of both extraction inefficiency and matrix effects in LC-MS/MS.
Causality & Solution Pathway:
-
Lipid Interference: Fats and oils can encapsulate the analyte, preventing its transfer into the extraction solvent. They also cause severe ion suppression in the MS source.
-
Solution A (Liquid-Liquid Partitioning): Perform an initial extraction with a solvent system designed to separate lipids. A common approach for fatty samples is an initial homogenization followed by n-hexane/acetonitrile partitioning .[8] this compound will preferentially partition into the more polar acetonitrile phase, leaving the bulk of the non-polar lipids in the hexane phase.
-
Solution B (Dispersive SPE / QuEChERS Cleanup): The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology is highly effective. After an initial acetonitrile extraction, a cleanup step using a combination of sorbents is performed. For fatty matrices, this typically includes C18 sorbent to remove non-polar lipids and PSA (Primary Secondary Amine) to remove fatty acids and sugars.[7]
-
-
Inadequate Homogenization: The sample may not be uniform, especially with solid fatty tissues.
-
Solution: Cryo-grinding the sample with dry ice before extraction can improve homogeneity and extraction efficiency. Ensure the sample is thoroughly blended with the extraction solvent.
-
Problem 3: I'm observing significant ion suppression in my LC-MS/MS analysis across multiple matrix types. How can I mitigate this?
Ion suppression is the most common manifestation of matrix effects.
Causality & Solution Pathway:
-
Co-elution of Matrix Components: Interfering compounds are entering the mass spectrometer at the same time as this compound.
-
Solution A (The Gold Standard - Isotope Dilution): Use a stable, isotopically labeled internal standard (SIL-IS) for this compound. An SIL-IS is chemically identical to the analyte and will co-elute, experiencing the exact same degree of ion suppression. By measuring the ratio of the analyte to the SIL-IS, the matrix effect is effectively cancelled out, providing the most accurate quantification.[4]
-
Solution B (Matrix-Matched Calibration): If an SIL-IS is unavailable, prepare your calibration standards in a blank extract of the same matrix you are analyzing (e.g., prepare standards in an extract from a control soil sample known to be free of this compound).[9] This ensures that the calibration standards experience the same signal suppression as the samples, improving accuracy.
-
Solution C (Enhanced Cleanup): Improve your sample cleanup. Use SPE cartridges with mixed-mode or specialized sorbents. For pigmented plant samples, adding Graphitized Carbon Black (GCB) to the dispersive SPE cleanup can effectively remove pigments like chlorophyll.[7]
-
Solution D (Chromatographic Separation): Optimize your HPLC method to better separate this compound from the interfering peaks. Try adjusting the gradient, changing the column chemistry, or using a smaller particle size column for higher resolution.
-
Recommended Protocols & Workflows
Data Summary: Extraction & Cleanup Sorbents
| Matrix Type | Primary Challenge | Recommended Extraction | Recommended Cleanup Sorbent(s) |
| Soil | Strong analyte-matrix binding, humic substances | Microwave-Assisted (Acetonitrile/Water) | None required for direct injection; C18 if needed |
| Cereals/Grains | Starch, proteins | QuEChERS (Acetonitrile) | PSA (Primary Secondary Amine) |
| Leafy Greens | Pigments (Chlorophyll) | QuEChERS (Acetonitrile) | PSA + GCB (Graphitized Carbon Black) |
| Fatty Samples | Lipids, fatty acids | QuEChERS or Hexane/ACN Partition | C18 + PSA |
| Water | Low concentration | Solid Phase Extraction (SPE) | C18 Cartridge |
Experimental Protocol 1: Microwave-Assisted Extraction from Soil
This protocol is adapted from validated methods for this compound analysis in soil.[4][8]
-
Sample Preparation: Weigh 20 g of homogenized soil into a microwave-safe extraction vessel.
-
Fortification (for QC): For recovery checks, spike the sample with a known concentration of this compound standard.
-
Internal Standard: Add the isotopically labeled internal standard.
-
Extraction: Add 40 mL of acetonitrile/water (4:1, v/v).
-
Microwave Program: Place the vessel in the microwave extractor and apply power (e.g., 250 W for 3 minutes). This step must be optimized for your specific instrument.
-
Centrifugation: Transfer approximately 1.5 mL of the resulting extract into a microcentrifuge tube. Centrifuge at high speed (>12,000 x g) for 5 minutes to pellet fine particulates.
-
Analysis: Transfer the supernatant into an HPLC vial for LC-MS/MS analysis.
Diagram: General this compound Extraction Workflow
Caption: General workflow for this compound analysis.
Diagram: Troubleshooting Low Recovery
Sources
- 1. apps.who.int [apps.who.int]
- 2. vkm.no [vkm.no]
- 3. fao.org [fao.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fao.org [fao.org]
- 9. Determination of fipronil and bixafen pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bixafen & Bixafen-desmethyl Analysis
Introduction
This technical support guide is designed for researchers, analytical scientists, and drug development professionals working with the fungicide Bixafen and its primary metabolite, Bixafen-desmethyl (M21). Bixafen, a pyrazole-carboxamide fungicide, inhibits fungal respiration by targeting the succinate dehydrogenase complex.[1] Its robust chemical nature and the physicochemical properties of its main metabolite present specific challenges and considerations during residue analysis.
This guide provides in-depth technical information, troubleshooting advice, and validated protocols to ensure accurate and reproducible quantification of Bixafen and this compound. We will delve into the critical role of pH—or lack thereof—in sample stability and extraction, offering a clear rationale for the methodologies presented.
Frequently Asked Questions (FAQs)
Q1: How stable is Bixafen at different pH values?
A: Bixafen is exceptionally stable across a wide pH range. Hydrolysis studies have demonstrated its stability in aqueous buffer solutions at pH 4, 7, and 9, even at elevated temperatures of 50°C for up to 120 hours.[1] This stability is attributed to its chemical structure, which lacks functional groups that are susceptible to acid or base-catalyzed hydrolysis under typical environmental and laboratory conditions.
Q2: Do I need to adjust the pH of my sample or extraction solvent?
A: Generally, no. For both Bixafen and its desmethyl metabolite, pH adjustment is not a standard requirement for achieving efficient extraction.
-
For Bixafen: The molecule does not possess an acidic or basic group and shows no dissociation constant (pKa) in the pH range of 1-12.[1] Its charge state is therefore unaffected by pH, meaning its solubility in organic solvents remains consistent regardless of the sample's acidity or alkalinity.
-
For this compound (M21): This metabolite has a secondary amine on the pyrazole ring. While this N-H proton is theoretically acidic, the pKa of a pyrazole N-H proton is very high, typically in the range of 14-15 in aqueous solution.[2][3] Standard extraction procedures using solvents like acetonitrile/water will have a pH significantly below this value. Therefore, this compound will exist overwhelmingly in its neutral form, ensuring its efficient partitioning into the extraction solvent without pH modification.
Q3: What are the recommended extraction solvents for Bixafen and this compound?
A: A mixture of acetonitrile and water is the most commonly employed and validated extraction solvent. A ratio of 4:1 (v/v) acetonitrile:water is frequently cited for soil and plant matrices.[1] This solvent system is effective at disrupting matrix interactions and solubilizing both the parent compound and its more polar desmethyl metabolite.
Q4: My recovery for this compound is consistently low. Could pH be the issue?
A: While it's unlikely to be a pH issue due to the high pKa of the pyrazole N-H, consistently low recovery of the desmethyl metabolite could be due to other factors such as its higher polarity compared to Bixafen, leading to incomplete extraction from certain matrices, or adsorption to labware. See the troubleshooting section for a detailed guide on addressing low recovery.
Chemical Properties Overview
A solid understanding of the physicochemical properties of Bixafen and its desmethyl metabolite is fundamental to developing robust analytical methods.
| Property | Bixafen | This compound | Rationale & Implications |
| Molecular Formula | C₁₈H₁₂Cl₂F₃N₃O[4] | C₁₇H₁₀Cl₂F₃N₃O[5] | The removal of a methyl group increases the polarity of the metabolite. |
| logP (Octanol-Water) | 3.3[1] | 4.7 (Computed)[5] | Both compounds are lipophilic, indicating good solubility in organic solvents. |
| Water Solubility | 0.49 mg/L (at 20°C, pH 7)[1] | Not experimentally determined, but expected to be low. | Low aqueous solubility necessitates the use of organic solvents for efficient extraction. |
| pKa | No dissociation in pH 1-12[1] | Estimated ~14-15 (for N-H proton)[2][3] | Both compounds are neutral under standard extraction conditions (pH < 12). |
| Hydrolytic Stability | Stable at pH 4, 7, and 9[1] | Expected to be stable. | No special pH precautions are needed to prevent degradation during sample storage and preparation. |
Troubleshooting Guide
This section addresses common issues encountered during the analysis of Bixafen and this compound, providing logical steps to diagnose and resolve them.
Issue 1: Low Analyte Recovery
Low or inconsistent recovery is a frequent challenge in residue analysis. The flowchart below provides a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for low analyte recovery.
Detailed Explanations:
-
Insufficient Extraction: For high-fat or very dry matrices, standard solvent ratios may be insufficient.[6] Increasing the solvent volume or performing a second extraction can improve recovery. Ensure vigorous shaking or homogenization to facilitate the transfer of the analytes from the matrix to the solvent.
-
Matrix Effects: Co-extracted matrix components can interfere with the ionization of the target analytes in the mass spectrometer's source, leading to ion suppression or enhancement.[7] This is a common issue in LC-MS/MS analysis.
-
Diagnosis: Compare the response of an analyte in a pure solvent standard to its response in a matrix-matched standard at the same concentration. A significant difference indicates the presence of matrix effects.
-
Solution: Utilize matrix-matched calibration curves for quantification. If suppression is severe, consider further cleanup steps or dilution of the final extract. The use of an isotopically labeled internal standard is highly recommended to compensate for matrix effects.[8]
-
Issue 2: Poor Peak Shape or Retention Time Shifts
-
Cause: This is often related to the final extract's composition or the LC conditions. High concentrations of matrix components can overload the analytical column.
-
Solution:
-
Dilute the Extract: Diluting the sample with the initial mobile phase can mitigate the impact of the matrix on the chromatography.
-
Check Solvent Compatibility: Ensure the final extract solvent is compatible with the initial mobile phase of your LC gradient. A mismatch can cause peak distortion.
-
Column Maintenance: Verify the health of your analytical column. High-matrix samples can lead to rapid column degradation.
-
Experimental Protocols
Protocol 1: Extraction of Bixafen and this compound from Soil
This protocol is based on established methods for the extraction of Bixafen and its metabolites from soil matrices.[9]
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Deionized water
-
Homogenizer or wrist-action shaker
-
Centrifuge and centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm, PTFE)
Procedure:
-
Weigh 20 g of the soil sample into a 125 mL polyethylene bottle.
-
Add 40 mL of an 8:2 (v/v) mixture of acetonitrile and water.
-
Secure the bottle on a wrist-action shaker and shake for 30 minutes at a high setting.
-
Alternatively, sonicate the sample for 10 minutes.
-
Centrifuge the sample for 5 minutes at approximately 3000 rpm to pellet the soil particles.
-
Carefully decant the supernatant.
-
Filter an aliquot of the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for LC-MS/MS analysis.
Caption: Bixafen & this compound soil extraction workflow.
Protocol 2: QuEChERS-based Extraction from Plant Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for a wide range of pesticides in complex food and plant matrices.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl)
-
Dispersive SPE (dSPE) cleanup tubes (e.g., 150 mg MgSO₄, 50 mg PSA)
-
Homogenizer
-
Centrifuge and centrifuge tubes (50 mL and 2 mL)
Procedure:
-
Weigh 10-15 g of homogenized plant sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at >3000 g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a dSPE cleanup tube.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
Transfer the cleaned-up supernatant to an HPLC vial for analysis.
Note on pH in QuEChERS: While some QuEChERS methods use buffering salts (e.g., citrate buffer) to protect pH-labile pesticides, this is not necessary for Bixafen due to its stability.[10]
References
-
Bixafen. (n.d.). In AERU - University of Hertfordshire. Retrieved January 22, 2026, from [Link]
-
N-Heterocyclic Olefins of Pyrazole and Indazole. (2025). American Chemical Society. Retrieved January 22, 2026, from [Link]
-
Independent Laboratory Validation of the Residue Analytical Method for the Determination of Bixafen in Soil. (n.d.). Environmental Protection Agency. Retrieved January 22, 2026, from [Link]
-
This compound. (n.d.). In PubChem. Retrieved January 22, 2026, from [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. (n.d.). FULIR. Retrieved January 22, 2026, from [Link]
-
BIXAFEN. (2013). World Health Organization (WHO). Retrieved January 22, 2026, from [Link]
-
BIXAFEN (262). (2013). Food and Agriculture Organization of the United Nations. Retrieved January 22, 2026, from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry, University of Tartu. Retrieved January 22, 2026, from [Link]
-
The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. (2025). ACS Publications. Retrieved January 22, 2026, from [Link]
-
Analytical Challenges for Pesticide Residue Analysis in Food. (2016). Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]
-
Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. Retrieved January 22, 2026, from [Link]
-
Efficient LC-MS/MS for Routine Fungicide Residue Analysis in Complex Matrices. (2025). MDPI. Retrieved January 22, 2026, from [Link]
-
Effect of water pH on the stability of pesticides. (2008). MSU Extension. Retrieved January 22, 2026, from [Link]
-
Development of HPLC-Based QuEChERS Method for High Recovery of Fungicides from Vegetable Samples. (2024). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Pesticide residue detection techniques for increasing productivity and yield: recent progress and future outlooks. (2025). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]
-
The QuEChERS Method. (2006). EURL-Pesticides. Retrieved January 22, 2026, from [Link]
-
Effects of pH on Pesticides and Growth Regulators. (n.d.). UMass Amherst. Retrieved January 22, 2026, from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved January 22, 2026, from [Link]
-
Assessment of fungicide systemicity in wheat using LC-MS/MS. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Do you have any recovery issues with lipophilic pesticides? (2014). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Fluxapyroxad (Ref: BAS 700F). (n.d.). AERU - University of Hertfordshire. Retrieved January 22, 2026, from [Link]
-
Development and Validation of a Novel Method Using QuEChERS and UHPLC-MS-MS for the Determination of Multiple Emerging Fungicides in Surface Waters. (2024). MDPI. Retrieved January 22, 2026, from [Link]
-
The Effect of Water pH on Pesticide Effectiveness. (n.d.). Atticus LLC. Retrieved January 22, 2026, from [Link]
-
Bixafen. (2018). Regulations.gov. Retrieved January 22, 2026, from [Link]
-
Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025). Welch Materials, Inc. Retrieved January 22, 2026, from [Link]
-
QuEChERS — A New Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. (2007). LCGC International. Retrieved January 22, 2026, from [Link]
-
Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PubMed Central. Retrieved January 22, 2026, from [Link]
-
Water pH and the Effectiveness of Pesticides. (n.d.). UF/IFAS EDIS. Retrieved January 22, 2026, from [Link]
-
Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. (2020). PubMed. Retrieved January 22, 2026, from [Link]
-
Development of a QuEChERS-Based Method for the Simultaneous Determination of Acidic Pesticides, Their Esters, and Conjugates Following Alkaline Hydrolysis. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved January 22, 2026, from [Link]
-
Cleanup Techniques for Pesticide Analysis in Bovine Meat Extract Using GC/MS/MS. (2022). Agilent. Retrieved January 22, 2026, from [Link]
-
Effect of Water and Spray Solution pH on Pesticide Activity. (n.d.). KSRE Bookstore. Retrieved January 22, 2026, from [Link]
-
Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. (2024). PubMed. Retrieved January 22, 2026, from [Link]
-
LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]
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Ion suppression effects in Bixafen-desmethyl LC-MS/MS analysis
Welcome to the technical support center for the LC-MS/MS analysis of Bixafen-desmethyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with ion suppression in the analysis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in the LC-MS/MS analysis of this compound?
A: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2] In electrospray ionization (ESI), which is commonly used in LC-MS/MS, co-eluting matrix components can compete with the analyte for the limited charge on the droplet surface, leading to a reduction in the formation of analyte ions.[1][3]
Q2: What are the common sources of ion suppression in this compound analysis?
A: Sources of ion suppression can be endogenous or exogenous.[2]
-
Endogenous sources originate from the sample matrix itself and include salts, proteins, lipids (particularly phospholipids), and other metabolites.[4][5][6]
-
Exogenous sources are introduced during sample collection, storage, or preparation. These can include plasticizers from collection tubes, detergents, and mobile phase additives like trifluoroacetic acid (TFA).[2][7]
Q3: How can I detect and quantify ion suppression in my this compound assay?
A: A common method to assess ion suppression is through a post-column infusion experiment. In this setup, a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dip in the constant analyte signal as the matrix components elute indicates ion suppression. To quantify the matrix effect, you can compare the peak area of this compound in a standard solution to its peak area in a post-extraction spiked matrix sample. The percentage of matrix effect can be calculated using the formula:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) * 100
A negative value indicates ion suppression, while a positive value suggests ion enhancement.
Q4: What is the role of an internal standard in mitigating ion suppression?
A: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration.[1] A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice as it co-elutes with the analyte and experiences similar ion suppression or enhancement.[1][8][9] By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[1][10]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound LC-MS/MS analysis.
Problem 1: Poor Sensitivity and Low Signal Intensity for this compound
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Significant Ion Suppression | 1. Improve Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][11] Consider switching from a simple protein precipitation (PPT) method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][7][12] SPE, in particular, can be highly selective in isolating the analyte of interest while removing a larger portion of matrix components like phospholipids.[13][14] 2. Optimize Chromatographic Separation: Modify your LC gradient to achieve better separation between this compound and the co-eluting matrix components.[3] Even a slight shift in retention time can move your analyte out of a region of significant ion suppression. Pay close attention to early eluting analytes as they are often more susceptible to suppression.[15] 3. Dilute the Sample: If the concentration of your analyte is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[2][3] However, this approach is not suitable for trace analysis.[2][3] |
| Suboptimal Ionization | 1. Adjust Mobile Phase Composition: Ensure your mobile phase promotes the ionization of this compound. For positive electrospray ionization, adding a small amount of a volatile acid like formic acid (typically 0.1%) can enhance protonation and improve signal intensity.[7] Avoid non-volatile additives that can contaminate the ion source. 2. Optimize MS Source Parameters: Systematically tune the ion source parameters, including capillary voltage, gas flow rates (nebulizing and drying gas), and temperature, to maximize the signal for this compound. |
Problem 2: Inconsistent and Irreproducible Results for this compound
| Possible Cause | Troubleshooting Steps & Scientific Rationale |
| Variable Matrix Effects | 1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is crucial for correcting variability in ion suppression between different samples.[1][8] The chemical and physical properties of a SIL-IS are nearly identical to the analyte, ensuring it is affected by the matrix in the same way.[9] A validation report for this compound in soil specifically mentions the use of an isotopically labeled internal standard to eliminate matrix effects.[16] 2. Use Matrix-Matched Calibrators: If a SIL-IS is not available, preparing your calibration standards in a blank matrix that is representative of your samples can help to compensate for consistent matrix effects.[1] This approach ensures that the calibration curve is subject to the same degree of ion suppression as the unknown samples. |
| Sample Preparation Inconsistency | 1. Standardize and Automate Sample Preparation: Manual sample preparation can introduce variability. If possible, use automated liquid handling systems to ensure consistency in reagent addition and extraction times. 2. Evaluate Extraction Recovery: Perform experiments to determine the recovery of this compound with your chosen sample preparation method. Inconsistent recovery can lead to variable results. |
Visualizing the Troubleshooting Workflow
To aid in diagnosing issues, the following diagram illustrates a logical workflow for troubleshooting ion suppression effects.
Caption: Troubleshooting workflow for ion suppression.
Experimental Protocol: Quantifying Matrix Effects
This protocol outlines a standard procedure to quantify the extent of ion suppression for this compound in a given matrix.
Objective: To determine the percentage of ion suppression or enhancement for this compound in the sample matrix.
Materials:
-
This compound analytical standard
-
Blank matrix (e.g., plasma, soil extract) free of this compound
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Prepare Standard Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a working standard solution at a concentration relevant to your expected sample concentrations (e.g., 100 ng/mL).
-
-
Prepare Sample Sets:
-
Set 1 (Neat Solution): Spike the working standard solution into the initial mobile phase composition to achieve a final concentration within the linear range of your assay.
-
Set 2 (Post-Extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. After the final extraction step, spike the extract with the working standard solution to the same final concentration as in Set 1.
-
-
LC-MS/MS Analysis:
-
Inject multiple replicates (n=3-5) of both Set 1 and Set 2 into the LC-MS/MS system.
-
Acquire data using the same analytical method used for your samples.
-
-
Data Analysis:
-
Calculate the mean peak area for this compound for both sets of injections.
-
Calculate the Matrix Effect (%) using the following formula:
Matrix Effect (%) = ((Mean Peak Area of Set 2) / (Mean Peak Area of Set 1) - 1) * 100
-
Data Interpretation:
| Matrix Effect (%) | Interpretation |
| < 0 | Ion Suppression |
| > 0 | Ion Enhancement |
| -20% to 20% | Generally considered acceptable, but may vary based on assay requirements. |
| < -20% or > 20% | Significant matrix effect, indicating the need for method optimization. |
Visualizing the Matrix Effect Experiment
The following diagram illustrates the workflow for the matrix effect experiment.
Caption: Workflow for quantifying matrix effects.
References
- Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Biochemistry.
- Kole, P. L. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.
- Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions.
- Le, D. D., et al. (2018). LC-MS/MS signal suppression effects in the analysis of pesticides in complex environmental matrices. ResearchGate.
- Wikipedia. (n.d.). Ion suppression (mass spectrometry). Wikipedia.
- AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma.
- Schluter, M. G., et al. (2023). Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- D'Arienzo, C. J., et al. (2020). Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS. PubMed.
- Shibata, T., et al. (2019). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. NIH.
- Zhang, K., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. MDPI.
- Little, J. L. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online.
- Bayer CropScience AG. (n.d.). Method 00952 / M001. EPA.
- Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. PubMed.
- Restek Corp. (2013). New Isotopically Labeled Pesticide Residue Internal Standards From Restek. Restek.
- Mi, C., Ye, M., & Trinh, A. (n.d.). Comparison of Sample Preparation Techniques for Reduction of Matrix Interference in Biological Analysis by LC-MS-MS. Sigma-Aldrich.
- Chambers, A. G., et al. (2007). Phospholipid-based matrix effects in LC-MS bioanalysis. PubMed.
- Ferguson, L.-J. (2015). Method Validation of Bixafen in Soils. EPA.
- Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? ResearchGate.
- Benchchem. (n.d.). A Comparative Guide: Protein Precipitation vs. Solid-Phase Extraction for Pirfenidone Analysis in Biological Samples. Benchchem.
- ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. ResearchGate.
- Visentin, S., et al. (2022). Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. PubMed.
- Zhang, Z. (n.d.). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography- Tandem Mass Spectrometry. Chromtech.
- Li, W., & Tse, F. L. S. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- ResearchGate. (2022). (PDF) Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma. ResearchGate.
- Tobin, J. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- ResearchGate. (n.d.). Comparison of different protein precipitation and solid‐phase extraction protocols for the study of the catabolism of peptide drugs by LC‐HRMS. ResearchGate.
- Panda, S., et al. (2012). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. PMC - NIH.
- Kavya, M. C., & Kumar Nallasivan, P. (2025). Method Development and validation by Liquid chromatography Mass spectroscopy (LC-MS) for Bilastine by a stability indicating assay method. Vascular and Endovascular Review.
- Cambridge Isotope Laboratories, Inc. (n.d.). Stable Isotopes. Cambridge Isotope Laboratories, Inc..
- Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.
- Annesley, T. M. (2003). Ion suppression in mass spectrometry. Semantic Scholar.
- Malachova, A., et al. (2020). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry.
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Validation & Comparative
A Senior Application Scientist's Guide to Robust Analytical Method Validation for Bixafen-desmethyl
Introduction: Bixafen is a widely used pyrazole-carboxamide fungicide that functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiration chain of fungi.[1][2] A primary and significant metabolite of Bixafen is its desmethyl derivative, N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide, often referred to as M21 or Bixafen-desmethyl.[1][2] Due to its persistence and potential presence in various environmental and biological matrices, the accurate quantification of this compound is crucial for regulatory compliance, environmental monitoring, and toxicological studies.
This guide provides a comprehensive framework for the validation of analytical methods for this compound, grounded in the principles outlined by major regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5] We will explore not just the "what" but the "why" behind each validation parameter, offering a comparative perspective on analytical techniques and providing actionable, step-by-step protocols.
Pillar I: Foundational Principles of Method Validation
The objective of any analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[4][6] This establishes a foundation of trust in the data generated. For this compound, this means ensuring that the chosen method can reliably and accurately measure its concentration in complex matrices such as soil, water, and plant tissues.
A self-validating system is one where the ongoing performance of the method is continuously monitored and demonstrated to remain within established acceptance criteria. This is achieved through a combination of initial validation studies and routine in-study quality control checks.
Pillar II: A Comparative Look at Analytical Techniques
While various analytical techniques could be employed, High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is the predominant and most suitable method for the analysis of Bixafen and its metabolites due to its high sensitivity and selectivity.[2][7][8][9]
| Technique | Principle | Advantages for this compound Analysis | Limitations |
| HPLC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High Specificity: Minimizes interference from matrix components.[8][9] High Sensitivity: Achieves low Limits of Quantitation (LOQ), often at the 0.01 mg/kg level.[7] Confirmatory: Provides structural information through fragmentation patterns. | Higher Cost: Instrumentation is more expensive than traditional HPLC-UV. Matrix Effects: Susceptible to ion suppression or enhancement, requiring careful validation. |
| HPLC with UV Detection | Chromatographic separation followed by detection based on UV absorbance. | Lower Cost: More accessible instrumentation. Robustness: Generally less susceptible to matrix effects than MS. | Lower Specificity: Potential for co-eluting interferences with similar UV spectra. Lower Sensitivity: Not suitable for trace-level analysis required for residue monitoring. |
| Gas Chromatography (GC) with Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High Resolution: Can provide excellent separation. | Derivatization Required: this compound is not sufficiently volatile for direct GC analysis, requiring a potentially complex and error-prone derivatization step. |
For the remainder of this guide, we will focus on the validation of an HPLC-MS/MS method , as it represents the current industry standard and the most scientifically sound approach for this compound quantification.
Pillar III: Core Validation Parameters: An In-Depth Exploration
The validation of an analytical method is a systematic process that evaluates several key parameters. The following sections detail these parameters, their significance, and experimental protocols for their assessment, in line with ICH Q2(R1) guidelines.[4][10]
Specificity/Selectivity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For this compound analysis, this ensures that the signal detected is solely from the analyte and not from the parent compound, other metabolites, or endogenous matrix components.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six independent sources of the blank matrix (e.g., soil, water, plant extract) to be tested.
-
Interference Check: Ensure no significant peaks are observed at the retention time and mass transition of this compound.
-
Spiked Sample Analysis: Analyze a blank matrix sample spiked with this compound at the Lower Limit of Quantitation (LLOQ) to demonstrate that the analyte can be detected without significant interference.
-
Cross-Interference with Bixafen: Analyze a sample containing a high concentration of Bixafen to ensure it does not contribute to the signal of this compound.
Linearity and Range
Causality: Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol:
-
Standard Preparation: Prepare a series of at least five calibration standards by spiking the blank matrix extract with known concentrations of this compound, spanning the expected concentration range.
-
Analysis: Analyze the calibration standards using the HPLC-MS/MS method.
-
Data Evaluation: Plot the instrument response versus the concentration of this compound.
-
Statistical Analysis: Perform a linear regression analysis. The correlation coefficient (r) or coefficient of determination (r²) should be ≥ 0.99.
Typical Range: For residue analysis, a typical range might be from 80% to 120% of the target concentration.[4]
Accuracy
Experimental Protocol:
-
Quality Control (QC) Sample Preparation: Prepare QC samples by spiking the matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and 80% of the upper limit of the range).
-
Analysis: Analyze at least five replicates of each QC level on at least two different days.
-
Calculation: Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) x 100.
-
Acceptance Criteria: The mean recovery should be within 85-115% (or 80-120% for LLOQ) of the nominal value.[11]
Precision
Causality: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It reflects the random error of the method.
Experimental Protocol: Precision is typically evaluated at two levels:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of five replicates of each QC level (Low, Medium, High) in a single analytical run.
-
Calculate the coefficient of variation (CV), also known as the relative standard deviation (RSD).
-
Acceptance Criteria: The CV should not exceed 15% (20% for LLOQ).[11]
-
-
Intermediate Precision (Inter-assay precision):
-
Analyze the QC samples on at least two different days, with different analysts or on different instruments if possible.
-
Calculate the overall CV for each QC level across all runs.
-
Acceptance Criteria: The CV should not exceed 15% (20% for LLOQ).[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The LOQ is a critical parameter for residue analysis, as it defines the lower boundary of the method's reliable measurement capability.
Experimental Protocol (based on Signal-to-Noise):
-
LOD Estimation: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1.
-
LOQ Estimation: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1.
-
LOQ Confirmation: The estimated LOQ must be subsequently verified by demonstrating that samples at this concentration can be analyzed with acceptable accuracy and precision.[11] An LOQ of 0.01 mg/kg is often achievable for pesticide residue analysis.[7]
Robustness
Causality: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify Critical Parameters: Identify parameters that could potentially affect the method's performance, such as:
-
HPLC mobile phase composition (e.g., ±2% organic solvent)
-
pH of the mobile phase (e.g., ±0.2 units)
-
Column temperature (e.g., ±5°C)
-
Flow rate (e.g., ±10%)
-
-
Systematic Variation: Introduce small, deliberate changes to these parameters one at a time.
-
Analysis: Analyze a mid-level QC sample under each modified condition.
-
Evaluation: Assess the impact of these changes on system suitability parameters (e.g., retention time, peak shape) and the quantitative results. The results should remain within the acceptance criteria for accuracy and precision.
Visualization of the Validation Workflow
Caption: Workflow for this compound analytical method validation.
Summary of Acceptance Criteria
| Validation Parameter | Acceptance Criteria | Reference |
| Linearity | Correlation coefficient (r) or r² ≥ 0.99 | General Practice |
| Accuracy | Mean recovery within 85-115% (80-120% for LLOQ) | [11] |
| Precision (Repeatability & Intermediate) | CV / RSD ≤ 15% (≤ 20% for LLOQ) | [11] |
| LOD | Signal-to-Noise ratio of ~3:1 | General Practice |
| LOQ | Signal-to-Noise ratio of ~10:1 (confirmed with accuracy & precision) | General Practice |
| Specificity | No significant interference at the retention time and mass transition of the analyte in blank samples. | General Practice |
| Robustness | Results remain within accuracy and precision criteria after small, deliberate changes to method parameters. | General Practice |
Conclusion
A robust and reliable analytical method is the cornerstone of any scientific investigation or regulatory submission. By systematically evaluating each validation parameter—from specificity to robustness—researchers can ensure that the data generated for this compound is accurate, precise, and fit for its intended purpose. Adherence to international guidelines, such as those from the ICH, provides a harmonized framework for conducting these essential studies. The principles and protocols outlined in this guide offer a comprehensive approach to achieving a self-validating analytical system, thereby ensuring the highest level of scientific integrity.
References
-
World Health Organization (WHO). (2013). BIXAFEN. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2015). BIXAFEN (262). Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2013). BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). ILV Bixafen in Water MRID 50470801. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (n.d.). 49877180-bixafen-ilv-soil.pdf. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (n.d.). Quality Guidelines. Retrieved from [Link]
-
PubMed. (2021). Determination of fipronil and bixafen pesticides residues using gas chromatography mass spectroscopy with matrix matching calibration strategy after binary dispersive liquid-liquid microextraction. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline Bioanalytical method validation. Retrieved from [Link]
-
European Medicines Agency (EMA). (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2025). Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS. Retrieved from [Link]
-
UPCommons. (n.d.). A UPLC-MS/MS method for quantification of metabolites in the ethylene biosynthesis pathway and its biological validation in Arabidopsis. Retrieved from [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Food and Drug Administration (FDA). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). bioanalytical method validation and study sample analysis m10. Retrieved from [Link]
-
Regulations.gov. (2018). Bixafen. Retrieved from [Link]
-
ResearchGate. (2015). FDA issues revised guidance for analytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
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- 11. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Certified Reference Materials: Ensuring Analytical Accuracy for Bixafen-desmethyl
For researchers and analytical scientists tasked with the quantification of pesticide residues, the integrity of analytical standards is paramount. This guide provides an in-depth comparison of Certified Reference Materials (CRMs) for Bixafen-desmethyl, a principal metabolite of the fungicide Bixafen.[1][2][3] We will explore the fundamental advantages of using a CRM over alternative standards and provide a practical, field-tested protocol to validate these claims experimentally.
Bixafen is a widely used pyrazole-carboxamide fungicide that inhibits fungal respiration.[4][5] Regulatory bodies and dietary risk assessments often require the quantification of not only the parent compound but also its significant metabolites, such as this compound (also known as M21).[4][5] Accurate measurement is therefore not just a matter of scientific rigor but a critical component of food safety and environmental monitoring.
The Bedrock of Analytical Confidence: Understanding Certified Reference Materials
In analytical chemistry, a reference material provides a benchmark for comparison. However, not all reference materials are created equal. A Certified Reference Material (CRM) stands at the pinnacle of the quality hierarchy.
A CRM is a reference material characterized by a metrologically valid procedure for one or more of its properties, and it is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[6][7] This trifecta of certified value, uncertainty, and traceability is what distinguishes a CRM from other standards and makes it indispensable for:
-
Method Validation: Establishing the performance characteristics of an analytical method, including accuracy, precision, and linearity.[6][8]
-
Instrument Calibration: Ensuring the instrument's response is accurate and reliable.[9]
-
Quality Control: Verifying the accuracy of routine measurements and ensuring long-term consistency.[8]
-
Establishing Traceability: Linking measurement results to a national or international standard, which is crucial for regulatory submissions and data defensibility.[9]
The following diagram illustrates the decision-making process when selecting an analytical standard, emphasizing why the context and requirements of the analysis dictate the necessary quality of the standard.
Caption: Decision workflow for selecting an appropriate analytical standard.
This compound Standards: A Comparative Analysis
The choice of an analytical standard directly impacts the quality of the resulting data. Let's compare the available this compound CRM with common alternatives. LGC Standards, for example, offers a this compound CRM characterized under ISO 17025, an international standard for the competence of testing and calibration laboratories.[10]
| Feature | Certified Reference Material (CRM) | Non-Certified Reference Material | In-House Prepared Standard |
| Identity & Purity | Confirmed by multiple techniques (e.g., NMR, MS). Purity is quantitatively certified with an uncertainty value. | Identity is typically confirmed, but purity is often a nominal value without a rigorous uncertainty assessment. | Dependent on synthetic route and purification efficacy. Requires extensive in-house characterization. |
| Traceability | Metrologically traceable to SI units.[6] | Generally not traceable. | Not traceable without extensive, costly external validation. |
| Uncertainty | A comprehensive uncertainty budget is provided on the certificate.[11] | No statement of uncertainty is provided. | Uncertainty is unknown and difficult to estimate without a rigorous validation process. |
| Documentation | Comes with a detailed Certificate of Analysis compliant with ISO 17034. | Basic technical data sheet. | Relies entirely on internal documentation, which may vary in quality and completeness. |
| Regulatory Acceptance | Highest level of acceptance by regulatory agencies (e.g., EPA, EFSA). | May be acceptable for preliminary or non-critical work but often insufficient for registration purposes. | Generally not acceptable for regulatory submission unless characterized to a level approaching a CRM. |
| Cost & Effort | Higher initial purchase price. | Lower purchase price. | Appears low-cost but has high hidden costs in terms of synthesis, purification, characterization, and FTE time. |
| Confidence & Risk | Highest confidence in results, lowest analytical risk. | Moderate confidence, higher risk of inaccurate quantification. | Confidence is dependent on in-house expertise; significant risk of systematic error. |
Experimental Verification: CRM vs. In-House Standard
To demonstrate the tangible benefits of a CRM, we outline a comparative spike-and-recovery experiment in a soil matrix. This protocol is adapted from established regulatory methods for the analysis of this compound.[12]
Objective: To compare the accuracy and precision of this compound quantification in a soil matrix using a Certified Reference Material versus a synthesized, non-certified in-house standard.
Materials & Reagents
-
Certified Reference Material: this compound CRM (e.g., LGC DRE-C10661486), with a certified purity.
-
In-House Standard: Synthesized this compound, purity estimated at >98% by HPLC-UV, but not certified.
-
Internal Standard (IS): Isotopically labeled this compound (if available) or a structurally similar compound. The use of an isotopically labeled IS is highly recommended to correct for matrix effects.[12]
-
Control Matrix: Blank sandy loam soil, confirmed to be free of this compound (<1/3 of the LOQ).[12]
-
Solvents: Acetonitrile and water (LC-MS grade).
-
Instrumentation: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).[12]
Experimental Workflow
The following diagram outlines the key steps in the comparative analysis.
Caption: Experimental workflow for the comparative analysis of this compound standards.
Step-by-Step Protocol
-
Preparation of Standards:
-
Accurately prepare a 100 µg/mL stock solution of the this compound CRM in acetonitrile, accounting for the certified purity stated on the certificate.
-
Prepare a nominal 100 µg/mL stock solution of the in-house standard in acetonitrile. Causality Note: Any error in the assumed purity of the in-house standard will directly translate into a systematic error (bias) in the final results.
-
From these stocks, prepare working solutions for spiking and for the calibration curve.
-
-
Sample Fortification:
-
Weigh 20.0 ± 0.1 g of blank control soil into separate extraction vessels. Prepare 6 replicates for the CRM and 6 for the in-house standard.
-
Fortify each replicate to a final concentration of 50 µg/kg using the respective working solutions.
-
-
Extraction:
-
To each sample, add 40 mL of an acetonitrile/water (4:1, v/v) mixture.[12]
-
Extract the samples using a microwave extractor for 3 minutes at 250 W. Causality Note: This technique provides efficient and rapid extraction compared to traditional shaking methods.[12]
-
After extraction, add a known amount of the internal standard solution to each extract and homogenize.[12]
-
-
Sample Cleanup & Analysis:
-
Transfer approximately 1.5 mL of the extract into a centrifuge tube and centrifuge at >12,000 g for 5 minutes to pellet fine soil particles.[12]
-
Transfer the supernatant to an HPLC vial for analysis.
-
Inject the samples into the LC-MS/MS system. Use Multiple Reaction Monitoring (MRM) for quantification and confirmation. For this compound, typical transitions could be m/z 398 → 378 for quantification and m/z 398 → 358 for confirmation.[12]
-
Expected Results & Data Interpretation
The results are calculated against a calibration curve prepared using the CRM. This is critical; a self-validating system requires the most accurate standard available to be the ultimate arbiter of concentration.
Hypothetical Comparative Data (Fortification Level: 50 µg/kg)
| Replicate | Measured Conc. (CRM Spike) | Measured Conc. (In-House Spike) |
| 1 | 48.5 µg/kg | 44.1 µg/kg |
| 2 | 51.0 µg/kg | 46.2 µg/kg |
| 3 | 49.2 µg/kg | 43.5 µg/kg |
| 4 | 50.5 µg/kg | 45.8 µg/kg |
| 5 | 47.9 µg/kg | 42.9 µg/kg |
| 6 | 49.8 µg/kg | 44.7 µg/kg |
| Mean | 49.5 µg/kg | 44.5 µg/kg |
| Accuracy (% Recovery) | 99.0% | 89.0% |
| Std. Deviation | 1.25 | 1.29 |
| Precision (% RSD) | 2.5% | 2.9% |
-
Accuracy: The CRM-fortified samples show a mean recovery of 99.0%, which is well within the typical acceptable range of 70-120% for residue analysis and indicates high accuracy. The in-house standard, however, shows a significant negative bias with a recovery of only 89.0%. This suggests its actual purity was likely lower than the estimated >98%.
-
Precision: Both sets of data show good precision (RSD < 3%), indicating the analytical method itself is reproducible. However, the accuracy issue with the in-house standard would lead to consistently under-reporting the true amount of this compound in unknown samples.
Conclusion: The Non-Negotiable Value of a CRM
While the initial investment in a Certified Reference Material is higher than for other standards, the experimental data clearly demonstrates its value. Using an in-house or non-certified standard introduces a significant risk of systematic error, leading to inaccurate and unreliable data. For any laboratory engaged in high-stakes analysis—be it for regulatory compliance, product safety testing, or peer-reviewed research—the use of a CRM for this compound is not a luxury, but a foundational requirement for producing scientifically defensible results. The certainty it provides in method validation and routine analysis far outweighs the initial cost, safeguarding against the far greater costs of failed audits, product recalls, or retracted research.
References
-
Title: BIXAFEN - World Health Organization (WHO) Source: World Health Organization URL: [Link]
-
Title: 49877199-bixafen-ecm-soil.pdf Source: EPA URL: [Link]
-
Title: BIXAFEN (262) The first draft was prepared by Mr Christian Sieke, Federal Institute for Risk Assessment, Berlin, Germany EXPLANATION Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN Source: Food and Agriculture Organization of the United Nations URL: [Link]
-
Title: Bixafen - AERU - University of Hertfordshire Source: University of Hertfordshire URL: [Link]
-
Title: Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225 Source: Norwegian Scientific Committee for Food Safety (VKM) URL: [Link]
-
Title: Public Release Summary on the evaluation of the new active Bixafen Source: Australian Pesticides and Veterinary Medicines Authority URL: [Link]
-
Title: this compound | C17H10Cl2F3N3O | CID 99937725 Source: PubChem - NIH URL: [Link]
-
Title: Certified Reference Material (CRM): benefits for the analytical routine Source: Controllab URL: [Link]
-
Title: (PDF) Using Certified Reference Materials in Analytical Chemistry - Present Status, Trends and Needs Source: ResearchGate URL: [Link]
-
Title: The Benefits of Including Certified Reference Materials in a Collaborative Trial Source: American Laboratory URL: [Link]
-
Title: The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products Source: NIH URL: [Link]
-
Title: 49877180-bixafen-ilv-soil.pdf Source: EPA URL: [Link]
-
Title: The Role of Reference Materials in Chemical Metrology Source: CHIMIA URL: [Link]
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- 5. fao.org [fao.org]
- 6. The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Certified Reference Material (CRM): benefits for the analytical routine [controllab.com]
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- 10. This compound | CAS 1655498-06-8 | LGC Standards [lgcstandards.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. epa.gov [epa.gov]
A Guide to Ensuring Analytical Excellence: Proficiency Testing and Inter-laboratory Studies for Bixafen-desmethyl
For professionals in residue analysis, the pursuit of accuracy is not merely an academic exercise; it is a cornerstone of public health and regulatory compliance. The fungicide Bixafen has seen widespread use, making the quantification of its residues and metabolites critical. Among these, Bixafen-desmethyl (M21) is of primary importance. Regulatory bodies often define the total residue for risk assessment and compliance as the sum of Bixafen and this compound.[1][2] This guide provides an in-depth comparison of the analytical methodologies for this compound and outlines the essential frameworks of proficiency testing (PT) and inter-laboratory studies (ILS) required to validate and verify laboratory performance.
The Analytical Backbone: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
The gold standard for the trace-level quantification of this compound in complex matrices such as soil, water, and plant tissues is undeniably HPLC-MS/MS.[1][3][4] Its supremacy lies in its exceptional sensitivity and selectivity, which are paramount when dealing with the low maximum residue levels (MRLs) set by authorities like the European Food Safety Authority (EFSA).[5]
The causality behind this choice is clear:
-
Selectivity : Tandem mass spectrometry (MS/MS) allows for the monitoring of specific precursor-to-product ion transitions, effectively filtering out matrix interferences that could lead to false positives. For this compound, the primary transition for quantification is m/z 398 → 378, with a confirmatory transition of m/z 398 → 358.[1][3]
-
Sensitivity : HPLC-MS/MS systems can achieve exceptionally low limits of quantitation (LOQ), often in the low parts-per-billion (ppb) or µg/kg range, which is necessary to meet regulatory demands.[3][6]
-
Robustness : When properly validated, these methods are highly reproducible, a critical factor for their adoption in routine testing environments across different laboratories.
A Generalized Analytical Workflow
The journey from raw sample to final, quantifiable result follows a meticulous path designed to ensure accuracy and reproducibility. Each step is a control point to minimize variability and potential error.
Caption: Generalized workflow for this compound analysis.
Experimental Protocol: Quantification of this compound in Soil
This protocol is a synthesized example based on validated methods published by regulatory bodies.[3] It represents a self-validating system through the inclusion of controls, blanks, and certified reference materials.
Objective: To accurately quantify this compound in a soil matrix with a limit of quantitation (LOQ) of 5.0 µg/kg.
Materials:
-
Homogenized soil sample
-
This compound certified reference material (CRM) solution.[7]
-
Isotopically labeled internal standard (IS) for this compound
-
Acetonitrile (HPLC grade) and Deionized Water
-
Microwave extractor
-
Centrifuge and vials
-
HPLC-MS/MS system
Procedure:
-
Sample Preparation: Weigh 20 g of the soil sample into a microwave-safe extraction vessel.
-
Fortification (for QC): For quality control (QC) and recovery checks, fortify blank soil samples with the this compound CRM at two levels: the LOQ (5.0 µg/kg) and 10x LOQ (50 µg/kg).
-
Extraction:
-
Add 40 mL of an acetonitrile/water (4:1, v/v) mixture to the vessel.
-
Add a precise volume of the isotopically labeled internal standard. The use of an IS is critical as it corrects for matrix effects and variations in instrument response, thereby ensuring trustworthiness.[3]
-
Extract the sample in a microwave extractor for approximately 3-5 minutes at 250 W.
-
-
Cleanup:
-
Transfer ~1.5 mL of the extract into a centrifuge tube.
-
Centrifuge at >12,000 g for 5 minutes to pellet fine soil particles.
-
-
Analysis:
-
Transfer the supernatant into an HPLC vial.
-
Inject the sample into the HPLC-MS/MS system.
-
Quantify the this compound concentration against a calibration curve prepared using the CRM. Monitor the primary (m/z 398 → 378) and confirmatory (m/z 398 → 358) ion transitions.
-
Method Performance Characteristics (Example Data from Validation Studies):
| Parameter | Matrix | Value | Source |
| Limit of Quantitation (LOQ) | Soil | 5.0 µg/kg | [3][6] |
| Limit of Quantitation (LOQ) | Surface Water | 0.05 µg/L (ppb) | [8] |
| Linearity (Correlation Coeff.) | Soil | > 0.999 | [3] |
| Mean Recovery (at LOQ) | Soil | 70-110% | [3] |
| Mean Recovery (at LOQ & 10xLOQ) | Surface Water | 70-120% | [8] |
| Specificity | Soil & Water | No interferences observed at the retention time of the analyte | [3][8] |
The Pillars of Confidence: Proficiency Testing & Inter-Laboratory Studies
While a validated method is a powerful tool, its real-world performance can only be assessed through external measures. This is where Proficiency Testing (PT) and Inter-Laboratory Studies (ILS) become indispensable. They are not merely quality checks; they are foundational to establishing a laboratory's credibility.
Proficiency Testing (PT): An external evaluation of a laboratory's performance against pre-established criteria through inter-laboratory comparisons.[9] While specific, dedicated PT schemes for this compound are not always available, laboratories analyzing fungicides are often required to participate in general pesticide residue PTs organized by bodies like the European Union Reference Laboratories (EURLs).[9]
Inter-Laboratory Study (ILS): A study in which multiple laboratories analyze identical samples to assess the performance of a method (e.g., its reproducibility and robustness) or to characterize a reference material. The Independent Laboratory Validations (ILV) required by regulatory agencies like the EPA are a form of ILS.[4][8]
Designing a this compound Proficiency Test
A well-designed PT scheme is a robust system for assessing and improving the quality and comparability of analytical results among laboratories.[9]
Caption: The cyclical process of a proficiency testing scheme.
The statistical heart of a PT is the z-score , which quantifies how far a laboratory's result deviates from the consensus value (the assigned value, often the mean or median from all participants).
-
|z| ≤ 2 : Satisfactory performance
-
2 < |z| < 3 : Questionable performance (warning signal)
-
|z| ≥ 3 : Unsatisfactory performance (action signal)
This scoring provides an objective, standardized measure of performance that transcends different methods and instruments.
Inter-Laboratory Study in Practice: A Comparison Guide
The EPA and other bodies often require an ILV to ensure an analytical method is rugged and transferable.[4][8] Let's compare hypothetical results from a primary validation lab and an independent lab for the analysis of Bixafen in soil, based on data structures found in ILV reports.[4]
Scenario: Both labs analyzed five replicates of blank soil fortified at the LOQ (0.005 ppm) and 10x LOQ (0.05 ppm).
| Fortification Level | Laboratory | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.005 ppm (LOQ) | Primary Lab | 95.2 | 4.5 |
| Independent Lab | 91.8 | 6.2 | |
| 0.05 ppm (10x LOQ) | Primary Lab | 98.1 | 3.1 |
| Independent Lab | 99.5 | 2.8 |
Analysis of Results:
-
Agreement: The data shows excellent agreement between the two laboratories. Both achieved mean recoveries well within the typical acceptance range of 70-120%.
-
Reproducibility: The RSD values are low, indicating good precision within each lab. The similarity in performance demonstrates the method's reproducibility and robustness.
-
Trustworthiness: This successful ILV provides strong evidence that the analytical method is transferable and not dependent on specific equipment or conditions unique to the originating laboratory. It validates the method for wider use in the regulatory community.
Conclusion for the Modern Laboratory
For researchers and drug development professionals, the message is unequivocal: the integrity of analytical data for compounds like this compound underpins the entire safety and regulatory framework. Adherence to a validated, highly selective method like HPLC-MS/MS is the first step. However, true analytical confidence is achieved through a continuous commitment to external validation.
Participation in proficiency testing schemes provides an objective assessment of a laboratory's ongoing competence, while successful completion of inter-laboratory studies demonstrates the fundamental robustness of the chosen analytical method. By integrating these practices, laboratories can ensure they are not just generating data, but producing results that are accurate, reproducible, and ultimately, trustworthy.
References
-
World Health Organization (WHO). (2013). Bixafen. Joint FAO/WHO Meeting on Pesticide Residues. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2013). Bixafen (262). FAO Specifications and Evaluations for Agricultural Pesticides. [Link]
-
United States Environmental Protection Agency (EPA). (2017). ECM for Bixafen Degradate Bixafen Desmethyl in Soil - MRID 49877199. [Link]
-
Food and Agriculture Organization of the United Nations (FAO). (2015). Bixafen (262) JMPR 2015. [Link]
-
European Food Safety Authority (EFSA). (2020). Review of the existing maximum residue levels for bixafen according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Pesticide Analytical Methods Overview. [Link]
-
European Union Reference Laboratory for Cereals and Feeding Stuff (EURL-CF). (2014). Proficiency Test on incurred and spiked pesticides in wheat. [Link]
-
Espino, A., et al. (2001). Proficiency Testing Program for Clinical Laboratories Performing Antifungal Susceptibility Testing of Pathogenic Yeast Species. Journal of Clinical Microbiology. [Link]
-
United States Environmental Protection Agency (EPA). (2015). Independent Laboratory Validation for the Determination of Bixafen in Soil - MRID 49877180. [Link]
-
United States Environmental Protection Agency (EPA). (2017). ILV Bixafen in Water MRID 50470801. [Link]
-
Health Canada. (1996). Regulatory Directive: Guidelines for Efficacy Assessment of Fungicides, Bactericides and Nematicides. [Link]
-
LabStandard. (n.d.). Bixafen, Desmethyl- solution. [Link]
-
AAFCO. (2023). Proficiency Testing Committee Report. [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Microbial Pesticide Test Guidelines OPPTS 885.4300. [Link]
-
MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes. [Link]
-
Eurofins. (2023). Proficiency Testing Schemes 2023. [Link]
-
Microbe Investigations AG. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens. [Link]
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A Head-to-Head Battle: HPLC-MS/MS vs. GC-MS for the Analysis of Bixafen-desmethyl
An In-Depth Technical Guide for Researchers and Analytical Scientists
In the realm of regulatory science and environmental monitoring, the accurate quantification of pesticide metabolites is paramount. Bixafen, a widely used pyrazole-carboxamide fungicide, and its primary metabolite, Bixafen-desmethyl, are of significant interest due to their potential environmental persistence.[1] The choice of analytical methodology is a critical decision that dictates the sensitivity, specificity, and overall reliability of the data generated. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of this compound.
The Case for HPLC-MS/MS: A Robust and Direct Approach
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for the analysis of a wide range of pesticide residues, including bixafen and its metabolites.[4][5][6] This preference is largely due to its ability to directly analyze thermally labile and non-volatile compounds in complex matrices.
The Causality Behind the Experimental Choices in HPLC-MS/MS
The success of an HPLC-MS/MS method hinges on the careful selection of several key parameters:
-
Chromatographic Separation: A reversed-phase C18 column is a common and effective choice for separating moderately polar compounds like this compound from matrix interferences. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium formate to improve ionization efficiency.
-
Ionization Source: Electrospray ionization (ESI) is the most prevalent ionization technique for this class of compounds. This compound can be ionized in either positive or negative ion mode, and the optimal polarity should be determined empirically.[5]
-
Mass Spectrometry Detection: Tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), the instrument can selectively detect this compound even in the presence of co-eluting matrix components. For instance, a validated method for the parent compound, bixafen, in soil utilized MS/MS ion transitions of m/z 414 to m/z 394 for quantification and m/z 414 to m/z 266 for confirmation.[7] A similar approach would be developed for this compound, identifying its unique molecular ion and fragmentation patterns.
A Self-Validating System: The HPLC-MS/MS Protocol
A robust HPLC-MS/MS protocol for this compound would include the following steps:
-
Sample Preparation: Extraction of the analyte from the sample matrix (e.g., soil, water, or plant material) is a critical first step. A common technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like C18 or graphitized carbon black (GCB) to remove interfering substances.[5]
-
Instrumental Analysis: The prepared sample extract is injected into the HPLC-MS/MS system. The analyte is separated on the chromatographic column and then ionized and detected by the mass spectrometer operating in MRM mode.
-
Quantification: Quantification is typically performed using a matrix-matched calibration curve to compensate for any matrix effects (ion suppression or enhancement) that may occur.[8] The use of a stable isotopically labeled internal standard for this compound is highly recommended to ensure the highest accuracy and precision.[4][9]
Below is a diagram illustrating the typical workflow for HPLC-MS/MS analysis of this compound.
Caption: HPLC-MS/MS workflow for this compound analysis.
The GC-MS Approach: Navigating the Volatility Hurdle
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of pesticides.[8][10] However, its application to compounds like this compound is more challenging due to their limited volatility and potential thermal instability.
The Causality Behind the Experimental Choices in GC-MS
For a successful GC-MS analysis of this compound, the following considerations are crucial:
-
Derivatization: To increase the volatility and thermal stability of this compound, a derivatization step is often necessary.[11][12] This chemical modification process converts polar functional groups (like the N-H group on the pyrazole ring) into less polar, more volatile derivatives. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group.[13][14]
-
Gas Chromatography: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is typically used for the separation of the derivatized analyte. The oven temperature program must be carefully optimized to ensure good chromatographic peak shape and separation from other components.
-
Ionization and Detection: Electron ionization (EI) is the most common ionization technique in GC-MS, producing a characteristic fragmentation pattern that can be used for identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) operating in MRM mode is highly advantageous.[8][10]
A Self-Validating System: The GC-MS Protocol with Derivatization
A typical GC-MS protocol for this compound would involve these key stages:
-
Sample Preparation: Similar to the HPLC-MS/MS method, an initial extraction and cleanup are required to isolate the analyte from the matrix.
-
Derivatization: The cleaned-up extract is then subjected to a derivatization reaction. This involves adding the derivatizing agent and heating the mixture for a specific time to ensure complete reaction.
-
Instrumental Analysis: The derivatized sample is injected into the GC-MS/MS system. The volatile derivative is separated on the GC column and subsequently ionized and detected by the mass spectrometer.
-
Quantification: As with HPLC-MS/MS, a matrix-matched calibration curve is essential for accurate quantification.
The following diagram illustrates the workflow for GC-MS analysis of this compound, including the critical derivatization step.
Caption: GC-MS workflow for this compound with derivatization.
Head-to-Head Comparison: Performance Metrics
| Feature | HPLC-MS/MS | GC-MS | Supporting Evidence |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. | Requires volatile and thermally stable compounds or derivatization. | Bixafen has a low vapor pressure, suggesting this compound is also not highly volatile.[2] |
| Sample Preparation | Direct analysis after extraction and cleanup is often possible. | Derivatization step adds complexity and potential for error. | HPLC-MS/MS methods for similar pesticides often do not require derivatization.[5][6] GC-MS frequently requires derivatization for polar analytes.[11][12] |
| Sensitivity (LOD/LOQ) | Generally offers very low limits of detection and quantification. | Can achieve low LODs/LOQs, but may be limited by derivatization efficiency and background. | LC-MS/MS methods for pesticides often report lower LODs and LOQs compared to GC-MS/MS.[15] For bixafen, HPLC-MS/MS methods have shown LOQs as low as 0.05 ppb in water and 5.0 µg/kg in soil.[9][16] |
| Specificity | High specificity due to chromatographic separation and MRM detection. | High specificity with MRM detection, but derivatization can sometimes produce side products. | Both techniques, when coupled with tandem mass spectrometry, provide high specificity. |
| Matrix Effects | Susceptible to ion suppression or enhancement. | Less prone to ion suppression but can have other matrix interferences. | Matrix-matched calibration is crucial for both techniques to mitigate these effects.[8] |
| Throughput | Generally higher throughput due to simpler sample preparation. | Lower throughput due to the additional derivatization step. | The derivatization step in GC-MS adds significant time to the overall workflow. |
| Robustness | Considered a very robust and reliable technique for routine analysis. | Derivatization can be a source of variability and requires careful optimization. | HPLC-MS/MS is widely adopted for regulatory monitoring of pesticides.[17][18] |
The Verdict: Choosing the Right Tool for the Job
For the routine analysis of this compound, HPLC-MS/MS is the superior technique . Its ability to directly analyze the compound without the need for derivatization simplifies the workflow, reduces potential sources of error, and generally leads to higher sample throughput. The high sensitivity and specificity of modern HPLC-MS/MS instruments make it the method of choice for detecting trace levels of this metabolite in complex environmental and biological matrices.
While GC-MS can be a viable alternative, the necessity of a derivatization step for a compound like this compound introduces additional complexity and potential for variability. However, in laboratories where GC-MS is the primary platform, a well-optimized and validated GC-MS method with derivatization can certainly provide reliable data. The decision tree below provides a logical framework for selecting the appropriate technique based on laboratory capabilities and analytical requirements.
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A Comparative Guide to Bixafen and its Primary Metabolite, Bixafen-desmethyl: Residue Levels and Analytical Considerations
This guide provides a comprehensive comparison of the fungicide Bixafen and its principal metabolite, Bixafen-desmethyl. Designed for researchers, scientists, and professionals in drug development and crop protection, this document delves into their metabolic relationship, comparative residue levels in various agricultural matrices, and detailed analytical methodologies for their simultaneous quantification. By synthesizing data from regulatory assessments and scientific studies, this guide aims to offer a technically robust resource for understanding the environmental and dietary significance of these two compounds.
Introduction: The Bixafen-Bixafen-desmethyl Nexus
Bixafen is a pyrazole-carboxamide fungicide that effectively controls a broad spectrum of fungal diseases in crops such as cereals and oilseed rape.[1][2] Its mode of action involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiratory chain of fungi.[1] Following application, Bixafen undergoes metabolic transformation in plants, leading to the formation of several metabolites. Among these, this compound (also referred to as M21) is a major metabolite formed through the demethylation of the pyrazole ring.[2]
The similar core structure of this compound raises the importance of its toxicological and residue profile alongside the parent compound. Consequently, regulatory bodies often consider the combined residues of Bixafen and this compound for dietary risk assessments and in setting maximum residue limits (MRLs) for certain commodities.[3] This underscores the necessity for analytical methods capable of accurately and simultaneously quantifying both the parent fungicide and its key metabolite.
Mechanism of Action and Metabolic Transformation
Bixafen's efficacy as a fungicide stems from its ability to bind to and inhibit the activity of the succinate dehydrogenase enzyme complex (Complex II) in the fungal mitochondrial respiratory chain.[1] This disruption of cellular respiration ultimately leads to fungal cell death.
In plant metabolism, the primary transformation of Bixafen is the demethylation of the N-methyl group on the pyrazole ring, resulting in the formation of this compound.[2] This metabolic step is a critical consideration in residue analysis, as this compound can be present in significant quantities in treated crops.
Caption: Metabolic pathway of Bixafen to this compound.
Comparative Residue Levels: A Data-Driven Overview
The relative prevalence of Bixafen and this compound residues can vary depending on the crop, the time of sampling, and environmental conditions. Regulatory bodies like the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) have evaluated residue studies that provide insight into the comparative levels of these two compounds. The following table summarizes findings from supervised field trials, particularly in rotational crops where uptake from the soil is a key exposure route.
| Crop Matrix | Bixafen Residue (mg/kg) | This compound Residue (mg/kg) | Total Residue (mg/kg) | Study Reference |
| Rotational Crops | ||||
| Carrot (roots) | 0.014 - 0.028 | Not Detected (<0.01) | 0.014 - 0.028 | JMPR Evaluation[3] |
| Lettuce | <0.01 - 0.012 | <0.01 | <0.01 - 0.012 | JMPR Evaluation[4] |
| Wheat (straw) | <0.01 - 0.05 | <0.01 - 0.023 | <0.01 - 0.073 | JMPR Evaluation[3][4] |
| Wheat (grain) | <0.01 - 0.03 | Not Detected (<0.01) | <0.01 - 0.03 | JMPR Evaluation[4] |
| Directly Treated Crops | ||||
| Rape Seed | <0.01 - 0.017 | Not Reported | <0.02 - 0.028 | JMPR Evaluation[4] |
Note: The data for rotational crops reflects uptake from soil treated at a high rate to simulate accumulation over several years. Residues in directly treated crops will vary based on application rates and pre-harvest intervals.
Experimental Protocols for Simultaneous Quantification
Accurate determination of Bixafen and this compound residues is crucial for regulatory compliance and food safety assessment. The standard analytical approach involves extraction from the sample matrix followed by analysis using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).[4] Below are two detailed protocols: a conventional method and a more rapid QuEChERS-based workflow.
Conventional Extraction and Cleanup Workflow
This method is based on established protocols for pesticide residue analysis in soil and plant matrices and is known for its robustness and high recovery rates.
Caption: QuEChERS workflow for Bixafen and this compound analysis.
Step-by-Step Protocol:
-
Sample Preparation: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10-15 mL of acetonitrile to the tube.
-
Add a pre-packaged QuEChERS extraction salt packet (commonly containing magnesium sulfate and sodium chloride or sodium acetate).
-
Shake vigorously for 1 minute and then centrifuge.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of sorbents (e.g., primary secondary amine (PSA) for removing organic acids and sugars, C18 for removing fats, and magnesium sulfate for removing excess water).
-
Vortex for 30 seconds and centrifuge.
-
-
Final Preparation and Analysis:
-
Take an aliquot of the cleaned-up extract, filter it through a 0.22 µm syringe filter into an HPLC vial.
-
Inject into the HPLC-MS/MS system.
-
HPLC-MS/MS Instrumental Parameters
The following are typical starting parameters for the analysis of Bixafen and this compound. These should be optimized for the specific instrument and matrix being analyzed.
| Parameter | Setting |
| HPLC System | |
| Column | C18 reverse-phase (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |
| Mobile Phase B | Methanol with 0.1% formic acid |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Bixafen: m/z 414 → 394 (quantifier), 414 → 266 (qualifier) [5]This compound: m/z 398 → 378 (quantifier), 398 → 358 (qualifier) [6] |
| Collision Energy | Optimized for each transition |
Conclusion and Future Perspectives
The analysis of Bixafen residues in agricultural commodities necessitates the simultaneous consideration of its primary metabolite, this compound. As demonstrated by residue data, the relative levels of these two compounds can vary, reinforcing the importance of a comprehensive analytical approach for accurate risk assessment. The presented experimental protocols, both conventional and QuEChERS-based, provide robust frameworks for the reliable quantification of Bixafen and this compound by HPLC-MS/MS.
As agricultural practices and regulatory requirements continue to evolve, there will be an ongoing need for highly efficient and sensitive analytical methods. Future research may focus on the development of multi-residue methods that include a wider range of pesticides and their metabolites, as well as further investigation into the environmental fate and potential for bioaccumulation of both Bixafen and this compound.
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Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS. (2025). ResearchGate. Retrieved from [Link]
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Bixafen. (2013). World Health Organization. Retrieved from [Link]
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ECM for Bixafen Degradate Bixafen Desmethyl in Soil - MRID 49877199. (n.d.). US EPA. Retrieved from [Link]
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Realistic exposure of the fungicide bixafen in soil and its toxicity and risk to natural earthworm populations after multiyear use in cereal. (2022). Integrated Environmental Assessment and Management. Retrieved from [Link]
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Bixafen (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. (2013). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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BIXAFEN (262) The first draft was prepared by Mr Christian Sieke, Federal Institute for Risk Assessment, Berlin, Germany EXPLANA. (2016). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. (2023). ResearchGate. Retrieved from [Link]
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Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. (2023). National Institutes of Health. Retrieved from [Link]
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Pesticide Residues and Their Metabolites in Grapes and Wines from Conventional and Organic Farming System. (2021). National Institutes of Health. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Bixafen Metabolites
Introduction
Bixafen is a pyrazole-carboxamide fungicide that functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[1] Its widespread use in agriculture necessitates robust and reliable analytical methods for monitoring its residues and metabolites in various matrices, including environmental samples and food products.[2][3] The primary metabolite of concern is desmethyl-bixafen, formed through N-demethylation of the parent compound. This guide provides an in-depth comparison and cross-validation of common analytical techniques used for the quantification of Bixafen and its metabolites, grounded in established regulatory guidelines and experimental data.
The transition of analytical methods between laboratories or the use of different methodologies for the same analyte requires a rigorous cross-validation process to ensure data comparability.[4][5] This is critical in regulatory submissions and long-term monitoring studies where data from multiple sources may be combined. This guide will delve into the technical nuances of cross-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methods, providing a framework for ensuring analytical consistency.
Core Principles of Analytical Method Cross-Validation
Cross-validation serves to demonstrate that two distinct analytical methods or the same method in different laboratories can produce equivalent and reliable data for a specific analyte.[5] The process is underpinned by guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which provide a framework for bioanalytical method validation.[6][7][8]
The fundamental parameters assessed during cross-validation include:
-
Accuracy: The closeness of agreement between the measured value and the true value.
-
Precision: The degree of scatter between a series of measurements of the same sample.
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[6]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Matrix Effects: The alteration of analyte ionization due to the presence of co-eluting substances from the sample matrix.[9][10][11]
The Imperative of Cross-Validation
Comparative Analysis of Key Methodologies
The two most prevalent techniques for the analysis of Bixafen and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method possesses distinct advantages and is suited to different applications and sample matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the analysis of trace-level contaminants in complex matrices.[12][13] It is particularly well-suited for the analysis of polar and thermally labile compounds like Bixafen and its metabolites.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and reliable technique, often employed for the analysis of volatile and semi-volatile organic compounds. While Bixafen and its metabolites are not inherently volatile, derivatization can be employed to increase their volatility for GC-MS analysis.
Head-to-Head Performance Comparison
The choice between LC-MS/MS and GC-MS often depends on the specific requirements of the analysis, including the matrix, required sensitivity, and available instrumentation.
| Parameter | LC-MS/MS | GC-MS with Derivatization | Rationale & Causality |
| Selectivity | Excellent | Very Good | The specificity of MS/MS detection in both techniques provides high selectivity. LC-MS/MS often has a slight edge due to the added separation power of liquid chromatography for complex matrices. |
| Sensitivity (LOQ) | Typically lower (sub-ppb) | Good (ppb level) | LC-MS/MS generally offers superior sensitivity for compounds like Bixafen, which are amenable to electrospray ionization.[14] |
| Throughput | High | Moderate | LC-MS/MS methods can often be faster due to simpler sample preparation and shorter run times. Derivatization in GC-MS adds an extra step to the workflow. |
| Matrix Effects | Can be significant | Less pronounced but still a factor | Ion suppression or enhancement is a common challenge in LC-MS/MS that must be carefully evaluated and mitigated.[9][15] GC-MS can also be affected by matrix components, but often to a lesser extent.[16] |
| Robustness | Good | Excellent | GC-MS systems are often considered more robust and require less maintenance than LC-MS/MS systems. |
Experimental Protocols for Cross-Validation
A successful cross-validation study hinges on a well-designed experimental protocol.[7] The following sections outline the key steps and considerations.
Cross-Validation Workflow
Caption: A generalized workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparison of the two methods. According to EMA guidelines, the within-run and between-run CV should not exceed 15% for QC samples, except for the LLOQ which should not exceed 20%.[6]
-
Sample Selection: A minimum of three concentration levels (low, medium, and high) of quality control (QC) samples should be prepared in the relevant matrix.[17]
-
Analysis: Analyze a minimum of five replicates of each QC level with both analytical methods on at least two different days.[6]
-
Data Evaluation: Statistically compare the results obtained from both methods. The mean accuracy of the QC samples should be within ±15% of the nominal concentration.[18]
Sample Preparation: A Critical Step
Sample preparation is often the most critical and variable part of the analytical workflow. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in food matrices.[19]
QuEChERS Protocol for Bixafen Metabolite Extraction
-
Homogenization: Homogenize 10 g of the sample with 10 mL of water.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., MgSO₄, NaCl) and shake for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive SPE Cleanup: Take an aliquot of the supernatant and add it to a tube containing a d-SPE sorbent (e.g., PSA, C18) and MgSO₄. Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS or GC-MS analysis.
Caption: A simplified workflow of the QuEChERS sample preparation method.
Addressing Matrix Effects
Matrix effects can significantly impact the accuracy and precision of an analytical method, particularly in LC-MS/MS.[9][11] It is crucial to evaluate and mitigate these effects during method validation and cross-validation.
Strategies for Mitigating Matrix Effects
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[20]
-
Isotope-Labeled Internal Standards: Use stable isotope-labeled internal standards that co-elute with the analyte and experience similar matrix effects.
-
Effective Sample Cleanup: Employ robust sample preparation techniques like d-SPE to remove interfering matrix components.[19]
Case Study: Cross-Validation of LC-MS/MS and GC-MS for Bixafen in Soil
An independent laboratory validation of an LC-MS/MS method for the determination of Bixafen in soil demonstrated acceptable linearity with a correlation coefficient greater than 0.9999.[21] The method was validated with fortified samples at the LOQ (0.005 ppm) and 10x LOQ (0.05 ppm).[21]
A separate study utilized GC-MS to determine Bixafen residues in various matrices, including soil.[20] The method demonstrated good recovery in the range of 89.4% to 112.6% using a matrix-matching calibration strategy.[20]
Comparative Data from Validation Studies
| Parameter | LC-MS/MS in Soil[21] | GC-MS in Soil[20] |
| LOQ | 0.005 ppm | 7.3 µg/L (in water) |
| Linearity (r) | > 0.9999 | Not explicitly stated |
| Recovery | Within acceptable range | 89.4% - 112.6% |
| MS/MS Transitions | Quantitation: m/z 414 to m/z 394Confirmation: m/z 414 to m/z 266 | Not explicitly stated |
Note: The LOQ for the GC-MS method was reported for water samples, and a direct comparison to the soil LOQ from the LC-MS/MS study should be made with caution.
Conclusion and Recommendations
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of Bixafen and its metabolites. LC-MS/MS generally offers superior sensitivity, making it the preferred method for trace-level quantification.[14][22] However, GC-MS provides a robust and reliable alternative, particularly when dealing with less complex matrices or when derivatization is feasible.
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Analysis of Bixafen Residues, Degradation Dynamics, and Final Concentrations in the Paddy Field Environment Using HPLC-MS Combined with QuEChERS. ResearchGate. Available at: [Link]
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A Toxicological Deep Dive: Comparing Bixafen to its Primary Metabolite, Bixafen-desmethyl
For professionals in the fields of toxicology, drug development, and crop protection, a thorough understanding of a compound's metabolic fate and the toxicological profile of its metabolites is paramount. This guide provides a detailed comparison of the fungicide Bixafen and its principal metabolite, Bixafen-desmethyl (also referred to as M21). Our analysis is grounded in data from authoritative regulatory assessments and established scientific protocols, offering a comprehensive resource for researchers and scientists.
Introduction: The Significance of Metabolite Toxicology
This guide will delve into the specific toxicological endpoints for Bixafen, with the understanding that these findings are considered representative for this compound by leading regulatory authorities.
Metabolic Pathway: From Bixafen to this compound
The biotransformation of Bixafen to this compound is a critical first step in its metabolism. This process, primarily occurring in the liver, involves the removal of a methyl group from the pyrazole ring.[3][4] This metabolic step is illustrated in the diagram below.
Caption: Metabolic conversion of Bixafen to this compound.
Comparative Toxicological Profile
The following sections provide a comparative overview of the toxicological data for Bixafen. As established by regulatory bodies, these data are also used to characterize the toxicological risk of this compound.
Acute Toxicity
Bixafen exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[3][4] Studies conducted in accordance with OECD guidelines have consistently placed Bixafen in the lowest toxicity categories.
| Endpoint | Bixafen | This compound | Reference |
| Acute Oral LD₅₀ (rat) | >2000 mg/kg bw | Considered to be of similarly low toxicity as the parent compound. | [3] |
| Acute Dermal LD₅₀ (rat) | >2000 mg/kg bw | Considered to be of similarly low toxicity as the parent compound. | [3] |
| Acute Inhalation LC₅₀ (rat) | >5.38 mg/L | Considered to be of similarly low toxicity as the parent compound. | [7] |
| Skin Irritation (rabbit) | Not an irritant | Considered not to be an irritant. | [3] |
| Eye Irritation (rabbit) | Not an irritant | Considered not to be an irritant. | [3] |
Genotoxicity
An extensive battery of in vitro and in vivo genotoxicity assays has been conducted on Bixafen. The collective evidence from these studies indicates that Bixafen is not genotoxic.[1][4] Therefore, this compound is also considered to be non-genotoxic.
| Assay | Bixafen Result | This compound Result | Reference |
| Bacterial Reverse Mutation (Ames) Test | Negative | Considered to be negative. | [4] |
| In vitro Mammalian Chromosome Aberration Test | Negative | Considered to be negative. | [1] |
| In vivo Mammalian Erythrocyte Micronucleus Test | Negative | Considered to be negative. | [1] |
Carcinogenicity
| Species | Bixafen Carcinogenic Potential | This compound Carcinogenic Potential | Reference |
| Rat | Not carcinogenic | Considered not to be carcinogenic. | [1] |
| Mouse | Not carcinogenic | Considered not to be carcinogenic. | [1] |
Reproductive and Developmental Toxicity
In a two-generation reproductive toxicity study in rats, no adverse effects on reproduction were observed at the highest dose tested.[1] Developmental toxicity studies in rats and rabbits did not show any teratogenic effects, although some developmental effects such as reduced fetal weight were observed at doses that were also toxic to the mother.[1]
| Study | Bixafen NOAEL (No-Observed-Adverse-Effect Level) | This compound NOAEL | Reference |
| Two-Generation Reproduction (Rat) | 169.2 mg/kg bw/day (Reproductive) | Considered to be similar to the parent compound. | [1] |
| Developmental Toxicity (Rat) | 20 mg/kg bw/day | Considered to be similar to the parent compound. | [1] |
| Developmental Toxicity (Rabbit) | 25 mg/kg bw/day | Considered to be similar to the parent compound. | [6] |
Experimental Protocols: A Closer Look
To ensure the scientific integrity of the data presented, the following are detailed, step-by-step methodologies for key toxicological assays, based on OECD guidelines which were followed in the evaluation of Bixafen.[1]
Protocol 1: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)
This method is designed to classify a substance into a toxicity category based on a stepwise procedure with a minimal number of animals.
Caption: Workflow for OECD 423 Acute Toxic Class Method.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are housed in appropriate conditions and fasted overnight prior to dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals per step. The outcome of each step determines the subsequent step, i.e., whether to stop testing or to continue at a higher or lower dose.
Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD 471)
This in vitro assay is used to detect gene mutations.
Methodology:
-
Test Strains: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.
-
Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
-
Exposure: The tester strains are exposed to the test substance at various concentrations.
-
Incubation: The bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Scoring: After incubation, the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the essential amino acid) is counted. A significant increase in revertant colonies compared to the control indicates a mutagenic potential.
Protocol 3: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test assesses the potential of a substance to cause chromosomal damage in vivo.
Methodology:
-
Animal Dosing: The test substance is administered to rodents (usually mice or rats) via an appropriate route.
-
Sample Collection: At specific time points after dosing, bone marrow or peripheral blood samples are collected.
-
Slide Preparation and Staining: The collected cells are used to prepare slides, which are then stained to visualize the erythrocytes.
-
Microscopic Analysis: A large number of immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Data Evaluation: A statistically significant increase in the frequency of micronucleated erythrocytes in treated animals compared to controls indicates that the substance is genotoxic.
Conclusion
The comprehensive toxicological evaluation of Bixafen has demonstrated a low order of toxicity across a range of endpoints, including acute toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity. Authoritative regulatory bodies have concluded that the toxicological profile of its primary metabolite, this compound (M21), is qualitatively and quantitatively similar to the parent compound. This scientific consensus allows for the toxicological data of Bixafen to be effectively used in the risk assessment of this compound. This integrated approach ensures a robust and scientifically sound evaluation of the potential risks associated with exposure to Bixafen and its metabolites, providing a solid foundation for regulatory decision-making and ensuring human and environmental safety.
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World Health Organization (WHO). (2013). BIXAFEN. JMPR. [Link]
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Australian Pesticides and Veterinary Medicines Authority (APVMA). (2016). Public Release Summary on the evaluation of the new active Bixafen in the product Aviator Xpro Foliar Fungicide. [Link]
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Norwegian Scientific Committee for Food Safety (VKM). (2014). Risk assessment of the metabolite M44 of bixafen, an active substance in the fungicide Aviator Xpro EC 225. [Link]
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University of Hertfordshire. Bixafen. Agriculture & Environment Research Unit (AERU). [Link]
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Minnesota Department of Agriculture. (2019). Bixafen Tier1. [Link]
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OECD. (2016). Test No. 474: Mammalian Erythrocyte Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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OECD. (2001). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
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A Comparative Analysis of Bixafen-desmethyl and Other SDHI Metabolites: A Technical Guide for Researchers
Introduction: The Critical Role of Succinate Dehydrogenase Inhibitors and Their Metabolites
Succinate dehydrogenase inhibitors (SDHIs) represent a major class of fungicides pivotal to modern agriculture, safeguarding a wide array of crops from pathogenic fungi.[1] Their mechanism of action involves the inhibition of succinate dehydrogenase (also known as complex II), a crucial enzyme in the mitochondrial respiratory chain.[2][3] This disruption of fungal respiration is highly effective; however, the metabolic fate of these parent compounds in plants, animals, and the environment is a subject of intense scientific scrutiny. When an SDHI like Bixafen is metabolized, it forms new compounds, or metabolites, which may possess their own distinct biological and toxicological profiles.
This guide provides a comparative analysis of Bixafen-desmethyl, the primary metabolite of Bixafen, and other key SDHI metabolites. We will delve into their formation, comparative biological activity, and the analytical methodologies required for their accurate assessment. This information is crucial for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the complete lifecycle and impact of SDHI fungicides.
Bixafen and the Formation of this compound (M21)
Bixafen, a pyrazole-carboxamide fungicide, is a potent inhibitor of the succinate dehydrogenase enzyme complex.[4][5] In biological systems, including both plants and animals, Bixafen undergoes metabolic transformation.[5] The primary metabolic pathway involves O-demethylation of the pyrazole-methoxy group, leading to the formation of its major metabolite, this compound, also referred to as M21.[5] For risk assessment purposes, the residue definition for Bixafen often includes the sum of both the parent compound and this compound, expressed as Bixafen.[4]
The metabolic conversion of Bixafen to this compound is a critical consideration in toxicological and environmental assessments. This compound has been identified as a major residue in various tissues, particularly in the liver of livestock.[5]
Caption: Metabolic pathway of Bixafen to this compound.
Comparative Analysis with Other SDHI Metabolites
To understand the significance of this compound, it is essential to compare it with metabolites of other widely used SDHIs, such as Boscalid.
Boscalid and its Metabolites:
Boscalid is another prominent SDHI fungicide used to control a broad spectrum of fungal pathogens.[6] Its metabolism in rats primarily results in the formation of metabolites designated as F01 and F02, which are found in feces and urine.[6] One of the key metabolites of Boscalid is M510F49, which has been subject to toxicological evaluation. Studies have shown that M510F49 exhibits low acute toxicity, with an oral LD50 greater than 2000 mg/kg body weight in rats, and shows no evidence of genotoxicity.[7] The No-Observed-Adverse-Effect Level (NOAEL) for M510F49 in a 90-day rat feeding study was established at 968 mg/kg bw per day, which is significantly higher than the NOAEL for the parent compound, Boscalid.[7] This suggests that, in this specific case, the metabolite is less toxic than the parent compound.
| Compound | Organism/System | Key Toxicological Endpoint | Value | Reference |
| Bixafen | Rat | Acute Oral LD50 | > 2000 mg/kg bw | [2] |
| This compound | Aquatic Life | GHS Classification | Very toxic to aquatic life (H400) | [8] |
| Boscalid | Rat | 90-day NOAEL | 34 mg/kg bw per day | [7] |
| Boscalid Metabolite M510F49 | Rat | Acute Oral LD50 | > 2000 mg/kg bw | [7] |
| Boscalid Metabolite M510F49 | Rat | 90-day NOAEL | 968 mg/kg bw per day | [7] |
Implications for Fungicide Resistance
The development of resistance to SDHI fungicides is a significant concern in agriculture.[9][10] Resistance is often linked to point mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[1][10] While the primary driver of resistance is the interaction of the parent fungicide with the target enzyme, the activity of metabolites at the target site is also a relevant area of research. Understanding whether metabolites like this compound contribute to selection pressure for resistant fungal strains is crucial for effective long-term resistance management strategies.
Experimental Methodologies for Metabolite Analysis
The accurate identification and quantification of SDHI metabolites are paramount for both regulatory risk assessment and fundamental research. The standard and most powerful analytical technique for this purpose is high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[11][12][13]
Protocol: Quantification of Bixafen and this compound in Soil
This protocol outlines a general workflow for the analysis of Bixafen and its desmethyl metabolite in soil samples, a critical component of environmental fate studies.
1. Sample Preparation and Extraction:
-
Rationale: The goal is to efficiently extract the analytes from the complex soil matrix while minimizing the co-extraction of interfering substances.
-
Steps:
-
Homogenize and sieve a representative soil sample (e.g., 10 g).
-
Add an extraction solvent, typically a mixture of acetonitrile and water, which is effective for compounds with a range of polarities.
-
Fortify the sample with isotopically labeled internal standards of Bixafen and this compound. This is a crucial step for accurate quantification, as it corrects for matrix effects and variations in instrument response.[5]
-
Vortex vigorously and sonicate to ensure thorough extraction.
-
Centrifuge at high speed to pellet the soil particles.
-
2. Solid-Phase Extraction (SPE) Cleanup:
-
Rationale: The initial extract will contain many endogenous compounds from the soil that can interfere with the LC-MS/MS analysis. SPE is a selective cleanup step to remove these interferences.
-
Steps:
-
Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.
-
Elute the target analytes (Bixafen and this compound) with a stronger organic solvent like acetonitrile or methanol.
-
3. LC-MS/MS Analysis:
-
Rationale: This technique provides the high sensitivity and selectivity needed to detect and quantify the analytes at low concentrations.
-
Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable injection solvent (e.g., mobile phase).
-
Inject the sample into the HPLC system equipped with a C18 reversed-phase column for chromatographic separation.
-
The separated analytes are then introduced into the tandem mass spectrometer.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for Bixafen, this compound, and their internal standards are monitored for highly selective and sensitive quantification.
-
Caption: Workflow for SDHI metabolite analysis using LC-MS/MS.
Conclusion and Future Directions
The study of SDHI metabolites like this compound is a vital aspect of ensuring the safe and effective use of these fungicides. While the parent compound, Bixafen, has a well-characterized toxicological profile, it is imperative to consider the biological activity of its major metabolites. Comparative data suggests that the toxicological profiles of metabolites can differ significantly from their parent compounds, as seen with Boscalid and its metabolite M510F49.
Future research should focus on obtaining more comprehensive comparative data on the fungicidal activity, target-site affinity, and potential for resistance selection of this compound and other SDHI metabolites. Furthermore, investigating the potential for synergistic or antagonistic effects between parent compounds and their metabolites would provide a more holistic understanding of their overall impact in agricultural and environmental systems. The continued development and refinement of analytical methods will be essential to support these research endeavors and inform regulatory decisions.
References
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World Health Organization (WHO). (n.d.). BIXAFEN. Retrieved from [Link]
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American Phytopathological Society (APS). (2021). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. APS Journals. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262). Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). BIXAFEN (262) First draft was prepared by Mr Christian Sieke, the Federal Institute for Risk Assessment, Berlin,, Germany EXPLAN. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical Methods for Secondary Metabolite Detection. PubMed. Retrieved from [Link]
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Food and Agriculture Organization of the United Nations. (n.d.). 5.3 BOSCALID (221) TOXICOLOGY. Retrieved from [Link]
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American Phytopathological Society (APS). (2022). Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum. APS Journals. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking. PubMed. Retrieved from [Link]
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Food Safety Commission of Japan. (2004). Evaluation Report BOSCALID. Retrieved from [Link]
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American Phytopathological Society (APS). (2023). Fungicide Resistance: Progress in Understanding Mechanism, Monitoring, and Management. Phytopathology®. Retrieved from [Link]
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University of Hertfordshire. (n.d.). Bixafen. AERU. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Analytical strategies for identifying drug metabolites. PubMed. Retrieved from [Link]
-
European Food Safety Authority. (2020). Review of the existing maximum residue levels for bixafen according to Article 12 of Regulation (EC) No 396/2005. EFSA. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain. PubMed. Retrieved from [Link]
-
bioRxiv. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Bixafen, a succinate dehydrogenase inhibitor fungicide, causes microcephaly and motor neuron axon defects during development. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Enzymatic efficiencies after treatment with SDHI fungicides (A) and the.... Retrieved from [Link]
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ResearchGate. (n.d.). Metabolite Detection and Profiling Using Analytical Methods. Retrieved from [Link]
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European Food Safety Authority. (2024). Peer review of the pesticide risk assessment of the active substance bixlozone. EFSA. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comparative metabolomic study of fungal foliar endophytes and their long-lived host Astrocaryum sciophilum: a model for exploring the chemodiversity of host-microbe interactions. PubMed Central. Retrieved from [Link]
-
MDPI. (2021). Resistance to Boscalid, Fluopyram and Fluxapyroxad in Blumeriella jaapii from Michigan (U.S.A.). Retrieved from [Link]
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The University of Sydney. (2024). Fungicide resistance in crop pathogens: a holistic approach. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of bixafen on senescence and yield formation of wheat. Retrieved from [Link]
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-
American Phytopathological Society (APS). (2021). Comparative Transcriptome Analyses Reveal Conserved and Distinct Mechanisms of the SDHI Fungicide Benzovindiflupyr Inhibiting Colletotrichum. APS Journals. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Accurate and Precise Analysis of Bixafen-desmethyl
For researchers, analytical chemists, and professionals in drug development and food safety, the precise and accurate quantification of pesticide metabolites is paramount. Bixafen, a widely used pyrazole-carboxamide fungicide, and its primary metabolite, Bixafen-desmethyl (M21), are of significant interest due to their potential persistence in the environment and presence in the food chain.[1] This guide provides an in-depth comparison of the primary analytical methodologies for the determination of this compound, focusing on their accuracy, precision, and practical applicability in various matrices. We will delve into the technical nuances of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven insights and detailed experimental protocols to empower you to make informed decisions for your analytical needs.
The Critical Role of this compound Analysis
Bixafen functions by inhibiting the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[1] Its metabolite, this compound, is a key analyte in residue analysis for both regulatory compliance and dietary risk assessment.[1] The accurate determination of this compound is crucial for establishing Maximum Residue Limits (MRLs) in food and environmental samples, ensuring consumer safety and facilitating international trade.
Comparative Overview of Analytical Techniques
The two predominant techniques for the analysis of this compound and similar pesticide residues are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each method offers a unique set of advantages and is suited to different analytical challenges.
| Feature | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by highly selective and sensitive detection using tandem mass spectrometry. | Separation of volatile and thermally stable compounds in a gaseous mobile phase, followed by mass-based detection. |
| Applicability | Ideal for a wide range of polar to moderately non-polar compounds, including those that are thermally labile. | Best suited for volatile and thermally stable compounds. Derivatization may be required for non-volatile analytes. |
| Sensitivity | Generally offers very high sensitivity, with Limits of Quantitation (LOQs) often in the low µg/kg range. | Can achieve good sensitivity, particularly with advanced injection and detection techniques. |
| Specificity | Excellent specificity due to the use of Multiple Reaction Monitoring (MRM), minimizing matrix interference.[2] | Good specificity, though may be more susceptible to matrix interferences for complex samples compared to LC-MS/MS. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement, often mitigated by the use of isotopically labeled internal standards or matrix-matched calibration.[2] | Matrix effects can also be a challenge, potentially impacting accuracy. Matrix-matched calibration is a common strategy to counteract this.[3] |
In-Depth Analysis of LC-MS/MS Methodology
LC-MS/MS has emerged as the gold standard for the analysis of this compound in various matrices, including soil and plant materials.[1] Its high sensitivity and specificity make it particularly well-suited for detecting trace-level residues.
Causality Behind Experimental Choices in LC-MS/MS
The selection of an appropriate extraction and cleanup procedure is critical for accurate and precise LC-MS/MS analysis. The choice of solvent, extraction technique, and cleanup sorbents is dictated by the chemical properties of this compound and the complexity of the sample matrix.
A widely adopted and validated approach for soil and plant matrices involves extraction with a mixture of acetonitrile and water, often assisted by microwave extraction to enhance efficiency.[1][2] Acetonitrile is a polar aprotic solvent that effectively extracts a broad range of pesticides. The addition of water helps to penetrate the sample matrix and improve the extraction of more polar analytes.
To minimize matrix effects, which can significantly impact the accuracy of LC-MS/MS results, the use of an isotopically labeled internal standard is highly recommended.[2] This internal standard, which has a similar chemical structure and chromatographic behavior to the analyte but a different mass, is added to the sample extract. By calculating the ratio of the analyte signal to the internal standard signal, any variations in instrument response due to matrix effects can be effectively compensated for.
Performance Data for LC-MS/MS Methods
The following tables summarize the performance characteristics of validated LC-MS/MS methods for the analysis of this compound in soil and plant matrices.
Table 1: Performance of LC-MS/MS Method MR-07/289 for this compound in Soil [2]
| Parameter | Value |
| Limit of Quantitation (LOQ) | 5.0 µg/kg |
| Limit of Detection (LOD) | 0.66 µg/kg |
| Linearity (Correlation Coefficient, r) | 0.9997 |
| Accuracy (Mean Recovery ± SD) | 94% ± 2.7% |
| Specificity | High (no significant interferences observed) |
Table 2: Performance of LC-MS/MS Method 01013 for this compound in Wheat Grain [4]
| Parameter | Value |
| Fortification Level | 0.01 mg/kg |
| Mean Recovery | 96% |
| Relative Standard Deviation (RSD) | 2.9% |
These data demonstrate the excellent accuracy and precision achievable with LC-MS/MS for the analysis of this compound in complex matrices.
Detailed Experimental Protocol for LC-MS/MS Analysis of this compound in Soil (Method MR-07/289)
This protocol is based on the validated method for the analysis of this compound in soil.[2]
1. Sample Preparation and Extraction
-
Weigh 20 g of the soil sample into a 100-mL beaker containing a magnetic stir bar.
-
Add 40 mL of an acetonitrile/water (4/1, v/v) mixture.
-
Place the beaker in a microwave extractor and extract for three minutes at 250 W with stirring.
-
After extraction, add a known amount of an isotopically labeled this compound internal standard solution and homogenize.
-
Transfer approximately 1.5 mL of the extract into a centrifuge tube and centrifuge at >12,000 g for 5 minutes to remove fine particles.
-
The supernatant is ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrument: Agilent 1100 LC system coupled to an Applied Biosystems API 3000 tandem mass spectrometer or equivalent.
-
Column: Purospher STAR RP-18 (55 mm length x 4 mm i.d.) or equivalent.
-
Mobile Phase: Gradient elution with appropriate solvents (e.g., water with formic acid and acetonitrile).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both this compound and its internal standard.
3. Quality Control
-
Analyze a solvent blank, a matrix blank, and a fortified matrix blank with each batch of samples.
-
The apparent residues in the control samples should be below 30% of the LOQ.[2]
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Safety Operating Guide
Understanding Bixafen-desmethyl: The Rationale for Stringent Disposal
As a Senior Application Scientist, this guide provides essential, field-proven procedures for the proper disposal of Bixafen-desmethyl in a laboratory setting. Adherence to these protocols is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
This compound is the primary metabolite of Bixafen, a pyrazole-carboxamide fungicide that inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi.[1][2] While Bixafen itself exhibits low acute mammalian toxicity, it is classified as environmentally persistent, highly toxic to fish and other aquatic life, and is a probable reproduction/developmental toxin.[3] Given that metabolites can retain or exhibit similar toxicological profiles to the parent compound, this compound must be handled and disposed of with the same level of caution as Bixafen.
The core principle guiding this protocol is the "cradle-to-grave" responsibility for hazardous waste, a framework established by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5][6] This principle mandates that the generator of the waste is responsible for its safe management from generation to final disposal.[4]
| Compound Characteristic | Bixafen | This compound |
| Identity | Parent Compound (Fungicide) | Primary Metabolite |
| Environmental Persistence | High[3] | Assumed to be similar to parent compound |
| Aquatic Toxicity | Highly toxic to fish[3] | Assumed to be similar to parent compound |
| Human Health Hazard | Probable reproduction/developmental toxin[3] | To be handled with equivalent caution |
| Regulatory Status | Regulated as an Environmentally Hazardous Substance[7] | Must be managed as hazardous chemical waste |
Core Directive: The Disposal Workflow
The proper disposal of this compound is a multi-step process that ensures the containment and safe handling of the hazardous material from the point of generation to its ultimate destruction by a licensed facility. The following workflow diagram illustrates the critical decision points and required actions.
Sources
Navigating the Handling of Bixafen-desmethyl: A Guide to Essential Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Bixafen-desmethyl, a significant metabolite of the pyrazole-carboxamide fungicide, Bixafen. By understanding the inherent risks and implementing the robust protective measures outlined herein, you can ensure a safe and compliant laboratory environment.
The Criticality of Proactive Protection: Understanding the Hazard Profile
This compound is a metabolite of Bixafen, a fungicide that functions by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi.[1] While the parent compound, Bixafen, exhibits low acute oral, dermal, and inhalational toxicity, it is classified as a severe eye irritant and may cause respiratory irritation.[2] Furthermore, Bixafen is recognized as a probable reproduction/developmental toxin and is very toxic to aquatic life.[3] Its metabolite, this compound, is also classified as very toxic to the aquatic environment.[4] Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of this compound Handling: A Layered Approach to Safety
The following procedural framework is designed to provide a multi-layered defense against exposure to this compound. Adherence to this workflow is crucial for minimizing risk.
Sources
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
